molecular formula C6H7NO2S B11767472 2-(4-Methylthiazol-2-yl)acetic acid

2-(4-Methylthiazol-2-yl)acetic acid

Cat. No.: B11767472
M. Wt: 157.19 g/mol
InChI Key: AWWMOODREFVSAI-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylthiazol-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylthiazol-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWMOODREFVSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylthiazol-2-yl)acetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylthiazol-2-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Notably, this specific isomer is not widely documented in commercial or academic databases, suggesting its status as a novel or rare chemical entity. This guide, therefore, focuses on a proposed, robust synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications based on the well-established biological activities of related thiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical scaffolds.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[2][3] The thiazole nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in therapeutic design.[4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[5]

The acetic acid functional group, when attached to a heterocyclic core, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[6][7] This guide focuses on the specific, yet under-explored isomer, 2-(4-Methylthiazol-2-yl)acetic acid, and its potential as a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthesis of 2-(4-Methylthiazol-2-yl)acetic acid

Given the absence of a commercially available source for 2-(4-Methylthiazol-2-yl)acetic acid, a reliable synthetic route is paramount for its investigation. The Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring, provides a logical and efficient approach.[8][9] The proposed synthesis is a two-step process starting from readily available precursors.

Synthetic Workflow

The overall synthetic strategy involves the initial formation of the corresponding ethyl ester, ethyl 2-(4-methylthiazol-2-yl)acetate, via a Hantzsch-type condensation, followed by hydrolysis to yield the target carboxylic acid.

Synthesis_Workflow Figure 1: Proposed Synthesis of 2-(4-Methylthiazol-2-yl)acetic acid reagents1 Ethyl 2-chloroacetoacetate + Thioacetamide step1 Step 1: Hantzsch Thiazole Synthesis reagents1->step1 intermediate Ethyl 2-(4-methylthiazol-2-yl)acetate step1->intermediate step2 Step 2: Ester Hydrolysis intermediate->step2 reagents2 Aqueous Base (e.g., NaOH or KOH) then Acid (e.g., HCl) reagents2->step2 product 2-(4-Methylthiazol-2-yl)acetic acid step2->product

Caption: Proposed two-step synthesis of 2-(4-Methylthiazol-2-yl)acetic acid.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ethyl 2-(4-methylthiazol-2-yl)acetate can be purified by column chromatography on silica gel.

Part B: Synthesis of 2-(4-Methylthiazol-2-yl)acetic acid (Final Product)

  • Reaction Setup: Dissolve the purified ethyl 2-(4-methylthiazol-2-yl)acetate from Part A in a mixture of ethanol and water in a round-bottom flask.

  • Hydrolysis: Add an excess of an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours, or until the starting material is no longer detectable by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-Methylthiazol-2-yl)acetic acid.

Physicochemical and Spectroscopic Properties

As this compound is not well-documented, experimental data is scarce. The following table presents predicted physicochemical properties and expected spectroscopic characteristics based on its chemical structure and data from its isomers.

PropertyPredicted Value / Expected Characteristics
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of other thiazole acetic acid derivatives (e.g., 150-200 °C)
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol), and aqueous base.
pKa Estimated to be around 3-4 for the carboxylic acid proton.
¹H NMR Expected signals for the methyl group (singlet, ~2.4 ppm), methylene group (singlet, ~3.8 ppm), thiazole proton (singlet, ~7.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Expected signals for the methyl carbon, methylene carbon, carboxylic acid carbonyl carbon, and the three thiazole ring carbons.
IR Spectroscopy Characteristic peaks for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and C=N and C=C stretches of the thiazole ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Potential Applications in Drug Discovery

The thiazole acetic acid scaffold is a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.

Anti-inflammatory and Anticancer Agents

Thiazole derivatives are known to exhibit significant anti-inflammatory and anticancer properties.[4] The carboxylic acid moiety of 2-(4-Methylthiazol-2-yl)acetic acid provides a convenient handle for the formation of amide or ester linkages to other pharmacophores, enabling the creation of novel drug candidates. For instance, it can be incorporated into structures that target specific enzymes or receptors involved in inflammation or cell proliferation.

Application_Pathway Figure 2: Role as a Molecular Building Block start 2-(4-Methylthiazol-2-yl)acetic acid process Amide or Ester Coupling start->process product Novel Drug Candidate process->product scaffold Bioactive Scaffold (e.g., amine or alcohol containing) scaffold->process activity1 Anti-inflammatory Activity product->activity1 activity2 Anticancer Activity product->activity2

Sources

An In-depth Technical Guide to 2-(4-Methylthiazol-2-yl)acetic acid (CAS: 5685-17-6)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(4-Methylthiazol-2-yl)acetic acid, CAS number 5685-17-6. The thiazole ring is a significant scaffold in medicinal chemistry, and its derivatives are integral to the development of a wide array of therapeutic agents.[1][2] This guide delineates the fundamental physicochemical properties, outlines a detailed synthesis protocol, presents methodologies for analytical characterization, and explores its applications as a key building block in synthetic organic chemistry and drug discovery. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction and Chemical Identity

2-(4-Methylthiazol-2-yl)acetic acid belongs to the family of thiazole derivatives, a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms.[1] This structural motif is found in numerous biologically active compounds, including vitamins like thiamine and a variety of pharmaceuticals.[1] The title compound, specifically, serves as a versatile synthetic intermediate. Its structure incorporates a reactive carboxylic acid group and a nucleophilic thiazole ring, making it a valuable precursor for creating more complex molecules with potential pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][3]

The significance of such building blocks is paramount in pharmaceutical synthesis. For instance, related compounds like (2-Aminothiazol-4-yl)acetic acid are crucial intermediates for semi-synthetic cephalosporin antibiotics.[4][5][6] The methyl group at the 4-position and the acetic acid moiety at the 2-position of CAS 5685-17-6 provide specific steric and electronic properties that can be leveraged by medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of target molecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its effective use in research and development. These parameters influence everything from reaction kinetics to formulation and bioavailability. The key properties of 2-(4-Methylthiazol-2-yl)acetic acid are summarized below.

PropertyValueSource
CAS Number 5685-17-6
Molecular Formula C₆H₇NO₂SInferred from Structure
Molecular Weight 157.19 g/mol Calculated
Physical Form Solid
InChI 1S/C6H7NO2S/c1-4-2-10-6(7-4)3-5(8)9/h2H,3H2,1H3,(H,8,9)
SMILES Cc1csc(CC(O)=O)n1Inferred from Structure

Note: Specific experimental data like melting point, boiling point, and solubility are not consistently available in public databases and should be determined experimentally prior to use.

Synthesis and Purification

The synthesis of 2-(4-Methylthiazol-2-yl)acetic acid typically involves a variation of the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. The general strategy involves the reaction of a thioamide with an α-haloketone or a related species, followed by functional group manipulation.

Synthetic Pathway Overview

A common and logical route to the target compound involves the condensation of thioacetamide with a suitable 4-carbon α-halo ester, such as ethyl 4-chloroacetoacetate, to form the ethyl ester of the target acid. This is followed by a straightforward hydrolysis step to yield the final carboxylic acid. This two-step process is efficient and utilizes readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Hydrolysis Thioacetamide Thioacetamide Reaction1 Condensation (Hantzsch Synthesis) Thioacetamide->Reaction1 Haloester Ethyl 4-chloroacetoacetate Haloester->Reaction1 Ester_Intermediate Ethyl 2-(4-methylthiazol-2-yl)acetate Reaction1->Ester_Intermediate Forms ester intermediate Hydrolysis Base or Acid Hydrolysis (e.g., NaOH, HCl) Ester_Intermediate->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Crude acid Final_Product 2-(4-Methylthiazol-2-yl)acetic acid (CAS 5685-17-6) Purification->Final_Product

Caption: General workflow for the synthesis of 2-(4-Methylthiazol-2-yl)acetic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles for thiazole synthesis.[6][7] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of Ethyl 2-(4-methylthiazol-2-yl)acetate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 eq) and ethanol (100 mL). Stir until the thioacetamide is fully dissolved.

  • Reagent Addition: Add ethyl 4-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature over 15 minutes.

    • Rationale: Dropwise addition helps to control any potential exotherm from the initial reaction. Ethanol serves as a suitable polar protic solvent for the reactants.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

    • Self-Validation: The reaction is considered complete when the starting thioacetamide spot is no longer visible by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Redissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Rationale: The bicarbonate wash neutralizes any excess acid formed during the reaction, aiding in the purification of the neutral ester product.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Hydrolysis to 2-(4-Methylthiazol-2-yl)acetic acid

  • Setup: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol (50 mL) and a 2M aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Add water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL). The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Overview of Analytical Workflow

The workflow begins with the purified solid, which is then prepared for various analyses. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural elucidation. Infrared (IR) spectroscopy confirms the presence of key functional groups.

Analytical_Workflow cluster_purity Purity Analysis cluster_structure Structural Elucidation Sample Purified Solid (from Synthesis) HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep HPLC HPLC-UV/MS HPLC_Prep->HPLC Purity_Result Purity >98% HPLC->Purity_Result NMR ¹H & ¹³C NMR NMR_Prep->NMR Structure_Confirm Structure Confirmed NMR->Structure_Confirm MS LC-MS / ESI-MS MS_Prep->MS MS->Structure_Confirm IR FT-IR IR_Prep->IR IR->Structure_Confirm

Caption: Standard analytical workflow for compound characterization and validation.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques. These values are predictive and should be confirmed by experimental analysis.

TechniqueExpected Data & Interpretation
¹H NMR ~2.4 ppm (s, 3H): Methyl (CH₃) protons on the thiazole ring.~3.9 ppm (s, 2H): Methylene (CH₂) protons of the acetic acid group.~7.2 ppm (s, 1H): Proton on the thiazole ring (C5-H).~12-13 ppm (br s, 1H): Carboxylic acid (COOH) proton, may be exchangeable with D₂O.
¹³C NMR ~17.0 ppm: Methyl carbon.~35.0 ppm: Methylene carbon.~115.0 ppm: C5 of thiazole ring.~150.0 ppm: C4 of thiazole ring.~165.0 ppm: C2 of thiazole ring.~171.0 ppm: Carboxylic acid carbonyl carbon.
FT-IR ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.
Mass Spec. [M+H]⁺: Expected at m/z 158.02[M-H]⁻: Expected at m/z 156.01

Note: NMR chemical shifts are estimates and can vary based on the solvent and instrument used. Data is based on general chemical principles and databases for similar structures.[8]

Applications in Research and Development

2-(4-Methylthiazol-2-yl)acetic acid is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its bifunctional nature—a carboxylic acid for amide coupling and a thiazole ring for further functionalization—makes it highly valuable.

Role as a Synthetic Building Block

The primary application of this compound is in the synthesis of more complex molecules for drug discovery pipelines. Thiazole-containing compounds are known to exhibit a vast range of biological activities.[1][9]

  • Anti-inflammatory Agents: The thiazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid side chain is a common pharmacophore in this class.

  • Antimicrobial Agents: The thiazole ring is a core component of many antimicrobial and antifungal compounds.[1]

  • Anticancer Agents: Numerous studies have explored thiazole derivatives as potential anticancer agents, targeting various pathways.[2][10]

  • Cardiovascular and CNS Agents: Derivatives have also shown potential as cardiovascular drugs and agents with activity in the central nervous system, such as antidepressant activity.[1][9]

The carboxylic acid group of CAS 5685-17-6 can be readily converted into amides, esters, or other functional groups, allowing for the exploration of a large chemical space through combinatorial chemistry approaches.

Potential Therapeutic Pathway Link

While this specific molecule is an intermediate, it can be used to synthesize compounds that target well-known biological pathways. For example, many kinase inhibitors incorporate heterocyclic scaffolds like thiazole. A hypothetical drug candidate synthesized from this intermediate could target a pathway like the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Hypothetical Inhibitor (Derived from CAS 5685-17-6) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway by a drug derived from the title compound.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling any chemical reagent. While a specific, comprehensive toxicological profile for this compound is not widely published, data from related thiazole and carboxylic acid compounds can inform best practices.[11][12]

  • Hazard Identification: May cause skin, eye, and respiratory tract irritation.[11] The toxicological properties have not been fully investigated.[11] Handle with caution.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles. If generating dust, use a dust mask or work in a ventilated hood.[13]

  • Handling: Avoid contact with skin and eyes.[14] Do not breathe dust.[14] Use in a well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[14]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[11]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[11][14]

    • Ingestion: Clean mouth with water and seek medical attention.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from heat and sources of ignition.[14]

References

  • Turner, S., & Myers, M. (1987). Syntheses of heterocylic fused thiazole acetic acids. 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Lehr, H., & Kaul, C. L. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of the derivatives of thiazole. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline Website. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • CPAChem. (2020). Safety data sheet. CPAChem Website. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer Website. Available at: [Link]

  • Advanced Biotech. (2025). Safety Data Sheet: 2-Acetyl Thiazole synthetic. Advanced Biotech Website. Available at: [Link]

  • Vulcanchem. (n.d.). (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl... Vulcanchem Website. Available at: https://www.vulcanchem.com/product/1932670-70-6
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
  • CAS Common Chemistry. (n.d.). 1-Tridecanaminium, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-hydroxy- - N,N-bis(2-hydroxyethyl)-N-methyl-, iodide (1:1). CAS Website. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Available at: [Link]

  • Asghar, M. N., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PMC. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole, 7533-07-5. The Good Scents Company Website. Available at: [Link]

  • Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Eureka | Patsnap. Available at: [Link]

  • Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]

  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
  • PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid. PubChem. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. IJPSR. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. TÜBİTAK Academic Journals. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. ATSDR. Available at: [Link]

  • PubChem. (n.d.). 2-Acetyl-4-methylthiazole. PubChem. Available at: [Link]

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  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole. NIST WebBook. Available at: [Link]

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Sources

An In-depth Technical Guide to 2-(4-Methylthiazol-2-yl)acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Methylthiazol-2-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and various applications, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

2-(4-Methylthiazol-2-yl)acetic acid, a derivative of thiazole, possesses a unique molecular structure that contributes to its distinct chemical and biological properties. The presence of a thiazole ring, a methyl group, and a carboxylic acid functional group makes it a versatile building block in organic synthesis.

PropertyValueSource
Molecular Formula C6H7NO2SCalculated
Molecular Weight 157.19 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents[1]

Synthesis and Workflow

The synthesis of thiazole derivatives, including 2-(4-Methylthiazol-2-yl)acetic acid, is a well-established area of organic chemistry. One common method involves the Hantzsch thiazole synthesis, which consists of the reaction between a halo-ketone and a thioamide. For 2-(4-Methylthiazol-2-yl)acetic acid, a multi-step synthesis is typically employed, starting from simpler precursors.

A general synthetic approach can be visualized as follows:

Synthesis_Workflow Thioamide Thioamide Derivative Cyclocondensation Cyclocondensation Reaction Thioamide->Cyclocondensation Haloketone α-Haloketone with Acetic Acid Moiety Haloketone->Cyclocondensation Thiazole_Ring Formation of Thiazole Ring Cyclocondensation->Thiazole_Ring Hantzsch Synthesis Purification Purification and Isolation Thiazole_Ring->Purification Final_Product 2-(4-Methylthiazol-2-yl)acetic acid Purification->Final_Product

Caption: A generalized workflow for the synthesis of 2-(4-Methylthiazol-2-yl)acetic acid.

Applications in Research and Drug Development

The thiazole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of the thiazole ring in 2-(4-Methylthiazol-2-yl)acetic acid makes it a compound of interest for various therapeutic applications.

Anticancer Potential: Thiazole-containing compounds have been investigated for their anticancer properties.[3][4][5] The thiazole ring can interact with various biological targets, leading to the inhibition of cancer cell proliferation. The specific substitution pattern of 2-(4-Methylthiazol-2-yl)acetic acid could influence its efficacy and selectivity against different cancer cell lines.

Antimicrobial Activity: The thiazole moiety is also a key component of many antimicrobial agents. Its derivatives have been shown to possess antibacterial and antifungal properties. Further investigation into the antimicrobial spectrum of 2-(4-Methylthiazol-2-yl)acetic acid and its derivatives could lead to the development of new anti-infective drugs.

Anti-inflammatory Effects: Some thiazole derivatives have demonstrated anti-inflammatory activity.[6] The acetic acid side chain in 2-(4-Methylthiazol-2-yl)acetic acid is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role for this compound in modulating inflammatory pathways.

The diverse biological activities associated with the thiazole scaffold highlight the potential of 2-(4-Methylthiazol-2-yl)acetic acid as a lead compound in drug discovery programs.

Experimental Protocols

General Procedure for the Synthesis of Thiazole Derivatives

The following is a generalized protocol for the synthesis of thiazole derivatives, which can be adapted for the preparation of 2-(4-Methylthiazol-2-yl)acetic acid.

Materials:

  • Appropriate thioamide and α-haloketone precursors

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., potassium carbonate, triethylamine)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the thioamide in a suitable solvent in a round-bottom flask.

  • Add the α-haloketone to the solution.

  • If necessary, add a base to facilitate the reaction.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thiazole derivative.

Note: This is a general guideline, and the specific reaction conditions may need to be optimized for the synthesis of 2-(4-Methylthiazol-2-yl)acetic acid.

Conclusion

2-(4-Methylthiazol-2-yl)acetic acid is a versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and drug development. Its unique chemical structure, combining a thiazole ring with a carboxylic acid moiety, makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. Further research into its biological activities and the development of efficient synthetic routes will undoubtedly expand its applications in science and medicine.

References

  • Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. (2020, June 26). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). Retrieved from [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. (2024, November 21). Retrieved from [Link]

  • Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. (2014, December). Retrieved from [Link]

  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Retrieved from [Link]

  • 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 125216. (n.d.). Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S - PubChem. (n.d.). Retrieved from [Link]

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents. (n.d.).
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - Semantic Scholar. (2022, June 17). Retrieved from [Link]

  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed. (n.d.). Retrieved from [Link]

  • 2-Acetyl-4-methylthiazole | C6H7NOS | CID 5324797 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. (2009, September 15). Retrieved from [Link]

Sources

Difference between 2-(4-Methylthiazol-2-yl)acetic acid and 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and medicinal chemistry distinctions between 2-(4-Methylthiazol-2-yl)acetic acid and the broader class of 2-aminothiazole derivatives .

Executive Summary

In drug discovery, the thiazole ring is a "privileged scaffold," yet the functionalization at the 2-position dictates its role from a potent pharmacophore to a toxicological liability.

  • 2-Aminothiazole Derivatives: These are pharmacophoric cores . The exocyclic amine acts as a critical hydrogen bond donor (e.g., in kinase hinge binding). However, this moiety is a structural alert for idiosyncratic toxicity due to metabolic bioactivation.

  • 2-(4-Methylthiazol-2-yl)acetic Acid: This is a chemical building block and bioisostere . It lacks the exocyclic amine, replacing it with an acetic acid tail. This renders the ring metabolically stable and changes its role to that of a linker or an acidic headgroup (e.g., mimicking carboxylates in PPAR agonists) rather than a primary H-bond donor scaffold.

Structural & Electronic Comparison

The fundamental difference lies in the substituent at the C2 position, which drastically alters the electronic density and acid-base profile of the thiazole ring.

Feature2-Aminothiazole Derivatives 2-(4-Methylthiazol-2-yl)acetic Acid
Structure Thiazole ring with exocyclic -NH2 at C2.Thiazole ring with -CH2COOH at C2.
Electronic Nature Electron-Rich: The amino group donates electron density into the ring via resonance (+M effect).Electron-Neutral/Deficient: The alkyl group is weakly donating (+I), but the ring lacks the strong mesomeric donation of an amine.
Basicity (Ring N) More Basic (pKa ~ 5.3): Resonance stabilizes the protonated form (amidine-like resonance).Less Basic (pKa ~ 2.5): Lack of exocyclic resonance donation makes the ring nitrogen a poor acceptor.
H-Bonding Donor & Acceptor: -NH2 is a donor; Ring N is an acceptor.Acceptor Only (Ring): The ring N is a weak acceptor. The -COOH tail acts independently.
Tautomerism Yes: Exists in equilibrium between amino and imino forms (though amino usually predominates).No: The alkyl attachment at C2 prevents amine/imine tautomerism.
Electronic Visualization

The 2-aminothiazole can be viewed as a cyclic isothiourea , whereas the acetic acid derivative is a standard alkyl-thiazole .

electronic_properties cluster_0 2-Aminothiazole (Electron Rich) cluster_1 2-Alkylthiazole Acid (Electron Neutral) A Exocyclic Amine (-NH2) +M Donor B Thiazole Ring High Electron Density A->B Resonance C Ring Nitrogen Basic (pKa ~5.3) B->C Stabilizes H+ X Methylene Bridge (-CH2-) Weak +I Donor Y Thiazole Ring Lower Electron Density X->Y Induction Z Ring Nitrogen Weakly Basic (pKa ~2.5) Y->Z Low Affinity for H+

Figure 1: Electronic flow comparison. The amino group actively pumps electron density into the ring, increasing basicity and reactivity, while the methylene bridge in the acetic acid derivative does not.

Medicinal Chemistry: Utility vs. Toxicity

2-Aminothiazoles: The "High Risk, High Reward" Scaffold
  • Utility: The 2-aminothiazole motif is found in drugs like Dasatinib (kinase inhibitor), Pramipexole (dopamine agonist), and Sulfathiazole (antibiotic). It is often used to bind to the "hinge region" of kinases via a donor-acceptor motif.

  • Toxicity (The Structural Alert): This moiety is a known toxicophore .

    • Mechanism:[1] Cytochrome P450 enzymes (CYPs) can oxidize the thiazole ring (epoxidation) or the amino group.

    • Bioactivation: This leads to the formation of reactive iminoquinones or sulfoxides , which act as electrophiles. These reactive metabolites can covalently bind to hepatic proteins (glutathione depletion), causing drug-induced liver injury (DILI).

2-(4-Methylthiazol-2-yl)acetic Acid: The Stable Bioisostere
  • Utility: This molecule is used when the thiazole ring is needed as a spacer or lipophilic core without the H-bond donor capability of the amine.

  • Application: It serves as a precursor for PPAR agonists (e.g., analogs of GW501516) where the acetic acid mimics the carboxylate of fatty acids.

  • Stability: Lacking the exocyclic amine, it cannot form iminoquinones. The primary metabolic pathways are benign:

    • Glucuronidation of the carboxylic acid.

    • Benzylic hydroxylation of the methyl group (slow).

Synthetic Protocols

The synthesis of these two moieties requires fundamentally different starting materials in the Hantzsch Thiazole Synthesis.

Protocol A: Synthesis of 2-Aminothiazoles (The Thiourea Route)

Target: General 2-aminothiazole derivatives.[2][3][4][5][6][7] Reagents: Thiourea + Alpha-Haloketone.

  • Dissolution: Dissolve Thiourea (1.0 eq) in Ethanol/Water (1:1).

  • Addition: Add Chloroacetone (or substituted alpha-haloketone) (1.0 eq) dropwise.

    • Note: Reaction is exothermic.[4]

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Cool and basify with aqueous NaHCO3 or NH4OH to precipitate the free base.

  • Purification: Recrystallize from Ethanol.

Protocol B: Synthesis of 2-(4-Methylthiazol-2-yl)acetic Acid (The Thioamide Route)

Target: 2-(4-Methylthiazol-2-yl)acetic acid.[8][] Challenge: You cannot use thiourea. You must use a thioamide derivative that already contains the acetic acid carbon skeleton.

Reagents:

  • Ethyl 3-amino-3-thioxopropanoate (Ethyl thiocarbamoylacetate)

  • Chloroacetone [10][11]

Step-by-Step Methodology:

  • Preparation of Thioamide Precursor:

    • React Ethyl cyanoacetate with Hydrogen Sulfide (H2S) gas in the presence of Triethylamine (TEA) in ethanol at 0°C.

    • Result:Ethyl 3-amino-3-thioxopropanoate (Intermediate A).

  • Hantzsch Cyclization:

    • Dissolve Intermediate A (10 mmol) in Ethanol (20 mL).

    • Add Chloroacetone (10 mmol) dropwise.

    • Reflux for 4–6 hours.

    • Mechanism:[1] The sulfur attacks the alpha-carbon of chloroacetone, followed by cyclization of the amine onto the ketone carbonyl.

  • Isolation of Ester:

    • Evaporate solvent. Neutralize with NaHCO3. Extract with Ethyl Acetate.

    • Product:Ethyl 2-(4-methylthiazol-2-yl)acetate .

  • Hydrolysis to Acid:

    • Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 2 hours.

    • Acidify with 1M HCl to pH 3.

    • Filter the white precipitate.[4]

    • Final Product:2-(4-Methylthiazol-2-yl)acetic acid .[8][]

Synthetic Workflow Diagram

synthesis_comparison cluster_amino Route A: 2-Aminothiazole Synthesis cluster_acid Route B: 2-Thiazoleacetic Acid Synthesis Thiourea Thiourea (H2N-CS-NH2) AminoThiazole 2-Amino-4-methylthiazole (Basic, Toxicophore) Thiourea->AminoThiazole + HaloKetone1 Reflux HaloKetone1 Chloroacetone Cyano Ethyl Cyanoacetate ThioAmide Ethyl Thiocarbamoylacetate (H2N-CS-CH2-COOEt) Cyano->ThioAmide + H2S / TEA ThiazoleEster Ethyl 2-(4-methylthiazol-2-yl)acetate ThioAmide->ThiazoleEster + HaloKetone2 Hantzsch Cyclization HaloKetone2 Chloroacetone ThiazoleAcid 2-(4-Methylthiazol-2-yl)acetic Acid (Acidic, Stable) ThiazoleEster->ThiazoleAcid + LiOH (Hydrolysis)

Figure 2: Synthetic divergence. Route A yields the amine directly. Route B requires a nitrile-to-thioamide conversion first to install the carbon chain at the 2-position.

References

  • Das, D., et al. (2016). "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry, 109, 89-98. Link

  • Jakopin, Ž. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244. Link

  • BenchChem Application Notes. (2025). "Hantzsch Thiazole Synthesis Protocols." Link

  • Organic Syntheses. (1939). "2-Amino-4-methylthiazole." Org.[10][11][12] Synth. 19, 10. Link

  • PubChem Compound Summary. (2025). "2-(4-Methylthiazol-2-yl)acetic acid methyl ester."[8][] Link

Sources

Technical Guide: Biological Activity of Thiazole-2-Acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-2-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, characterized by a thiazole heterocycle substituted at the C2 position with an acetic acid moiety. This structural motif is distinct from its C4 and C5 isomers due to the specific electronic environment of the C2 position (flanked by both sulfur and nitrogen), which enhances acidity and facilitates unique binding interactions in enzyme active sites.

This guide details the biological profile of these derivatives, focusing on their primary role as Aldose Reductase Inhibitors (ARIs) for diabetic complications, while also addressing their emerging utility as PPAR agonists and antimicrobial agents .

Chemical Significance & Pharmacophore Analysis[1][2][3]

The thiazole-2-acetic acid scaffold functions as a bioisostere for carboxylic acid metabolites, allowing it to mimic endogenous substrates while providing improved lipophilicity and metabolic stability.

Structural Properties[4]
  • Acidic Head Group: The carboxylic acid at the C2-position (often connected via a methylene bridge) serves as an anionic anchor. In physiological pH, this group is deprotonated (carboxylate), allowing for critical electrostatic interactions with positively charged residues (e.g., Arg, Lys, His) in protein binding pockets.

  • Lipophilic Tail: The thiazole ring, often fused to a benzene ring (benzothiazole) or substituted with aryl groups, provides the necessary hydrophobic bulk to penetrate lipid bilayers and occupy hydrophobic pockets in enzymes.

  • C2-Position Specificity: Unlike C4 or C5 derivatives, the C2-linked acetic acid side chain is situated between the electronegative nitrogen and the polarizable sulfur. This positioning affects the pKa of the acid and the orientation of the molecule within the active site.

Therapeutic Applications & SAR

Aldose Reductase Inhibition (Primary Application)

Target: Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway. Pathology: In diabetes, excess glucose is converted to sorbitol by ALR2. Sorbitol accumulation leads to osmotic stress, causing neuropathy, retinopathy, and cataracts.

Mechanism of Action: Thiazole-2-acetic acid derivatives (specifically benzothiazole-2-acetic acids ) act as competitive inhibitors.

  • Anionic Binding: The carboxylate anion binds to the "anion-binding pocket" at the base of the active site, interacting with Tyr48 , His110 , and Trp111 .

  • Hydrophobic Interaction: The aromatic thiazole/benzothiazole core occupies the hydrophobic specificity pocket, displacing water molecules and stabilizing the enzyme-inhibitor complex.

Structure-Activity Relationship (SAR):

  • N-Substitution: Substitution on the ring nitrogen (in thiazolidine-2,4-dione precursors) or the fused benzene ring significantly impacts potency. Trifluoromethyl (-CF3) or halogen substitutions on the benzothiazole ring enhance lipophilicity and potency (IC50 values often < 50 nM).

  • Linker Length: The methylene linker (-CH2-) in the acetic acid moiety is optimal. Lengthening this chain (propionic acid) or removing it (direct carboxylic acid) typically reduces affinity, disrupting the precise distance needed to bridge the catalytic site and the hydrophobic pocket.

PPAR Agonism (Metabolic Modulation)

Target: Peroxisome Proliferator-Activated Receptors (PPAR


, PPAR

, PPAR

). Relevance: Metabolic syndrome, dyslipidemia, and wound healing.

While the famous GW501516 utilizes a thiazole-4 -acetic acid (or methyl-thiazole) architecture, the thiazole-2-acetic acid scaffold has been explored for dual PPAR


/

agonism. The acid head group mimics fatty acids, activating the receptor to transcribe genes involved in lipid metabolism.
Antimicrobial Activity

Derivatives such as (5-substituted-2-methyl-1,3-thiazole-4-yl)acetic acids have shown broad-spectrum activity. However, for the 2-acetic acid specifically, activity is often linked to fused systems (e.g., thiazolo[3,2-a]benzimidazole) which act as DNA intercalators or gyrase inhibitors.

Quantitative Activity Data[4]

The following table summarizes the potency of key thiazole-2-acetic acid derivatives against Aldose Reductase (ALR2) compared to standard inhibitors.

Compound ClassSubstituent (R)TargetIC50 (nM)Efficacy Note
Benzothiazole-2-acetic acid 5-TrifluoromethylALR22.1 Highly potent; prevents sorbitol accumulation.
Benzothiazole-2-acetic acid 5,7-DifluoroALR230.0Good potency; enhanced metabolic stability.
Thiazolidin-4-one-3-acetic acid 5-ArylideneALR2140.0Moderate potency; "Rhodanine" class derivative.
Epalrestat (Standard) N/AALR220-50Clinical benchmark (Japan).
Sorbinil (Standard) N/AALR2~200Older generation; less selective.

Data synthesized from J. Med.[1][2] Chem. and Bioorg.[3][2] Med. Chem. studies (see References).

Experimental Protocols

Synthesis of Ethyl Benzothiazole-2-acetate

Objective: To synthesize the ester precursor of benzothiazole-2-acetic acid. This method uses the condensation of 2-aminothiophenol with diethyl malonate, a robust and scalable route.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Solvent: Xylene or Diphenyl ether (high boiling point required)

  • Catalyst: None (thermal condensation) or p-TsOH (optional)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Mixing: Add 2-aminothiophenol (12.5 g, 0.1 mol) and diethyl malonate (19.2 g, 0.12 mol) to 100 mL of xylene.

  • Reflux: Heat the reaction mixture to vigorous reflux (~140°C). The reaction proceeds via the formation of an amide intermediate followed by cyclodehydration.

  • Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is complete when theoretical water volume (~1.8 mL) is collected (approx. 4-6 hours).

  • Isolation: Cool the mixture to room temperature. The product may crystallize directly or require solvent evaporation.

  • Purification: Recrystallize from ethanol/water to yield ethyl benzothiazole-2-acetate as white crystals.

  • Hydrolysis (to Acid): Reflux the ester in 10% NaOH/Ethanol (1:1) for 1 hour. Acidify with HCl to pH 2 to precipitate benzothiazole-2-acetic acid .

Aldose Reductase Inhibition Assay

Objective: To determine the IC50 of the synthesized derivative against ALR2.

Principle: ALR2 reduces DL-glyceraldehyde to glycerol using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Protocol:

  • Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

  • Reaction Mixture (1 mL):

    • Phosphate Buffer (0.1 M, pH 6.2)

    • NADPH (0.15 mM final concentration)

    • DL-Glyceraldehyde (10 mM final concentration)

    • Test Compound (Dissolved in DMSO, various concentrations: 0.1 nM – 10 µM)

  • Blank: A reaction mixture containing DMSO without the test compound.

  • Initiation: Add the enzyme to initiate the reaction.

  • Measurement: Monitor the decrease in Absorbance (340 nm) for 5 minutes at 30°C using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (log-inhibitor vs. response).
    

Visualization of Pathways & Workflows

Synthesis Workflow (Benzothiazole-2-acetic acid)

This diagram illustrates the thermal condensation pathway described in the protocol.

SynthesisWorkflow Start 2-Aminothiophenol + Diethyl Malonate Intermediate Amide Intermediate (Transient) Start->Intermediate Reflux (Xylene) Cyclization Cyclodehydration (-H2O, -EtOH) Intermediate->Cyclization Dean-Stark Ester Ethyl Benzothiazole-2-acetate (Ester Precursor) Cyclization->Ester Hydrolysis Alkaline Hydrolysis (NaOH/EtOH) Ester->Hydrolysis FinalProduct Benzothiazole-2-acetic acid (Active Inhibitor) Hydrolysis->FinalProduct H+ Workup

Caption: Thermal condensation route for the synthesis of benzothiazole-2-acetic acid derivatives.

SAR Decision Tree

A logical guide for optimizing the scaffold for specific biological targets.

SAR_Map Core Thiazole-2-Acetic Acid Core Branch1 Fused Benzene Ring? (Benzothiazole) Core->Branch1 Branch2 Monocyclic Thiazole? Core->Branch2 Mod1 Add 5-CF3 or 5,7-Difluoro (Increases Lipophilicity) Branch1->Mod1 Mod2 Add Long Alkyl Chain at C4 (Membrane Disruption) Branch2->Mod2 Target1 Target: Aldose Reductase (Diabetes) Target2 Target: Antimicrobial (Broad Spectrum) Mod1->Target1 High Potency (<50 nM) Mod2->Target2 MIC Optimization

Caption: SAR decision tree distinguishing Aldose Reductase vs. Antimicrobial optimization strategies.

Mechanism of Action (Aldose Reductase)

Visualizing the binding mode within the enzyme active site.

MOA_Binding cluster_Pocket Aldose Reductase Active Site Inhibitor Thiazole-2-Acetic Acid (Inhibitor) AnionSite Anion Binding Pocket (Tyr48, His110, Trp111) Inhibitor->AnionSite Electrostatic Interaction (-COO-) Hydrophobic Specificity Pocket (Hydrophobic Residues) Inhibitor->Hydrophobic Van der Waals (Thiazole/Aryl Ring) Effect Block NADPH Oxidation Prevent Sorbitol Formation AnionSite->Effect Hydrophobic->Effect

Caption: Bidentate binding mode of thiazole-2-acetic acid derivatives in the Aldose Reductase active site.

References

  • Mylari, B. L., et al. (1991). "Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives." Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • Da Settimo, F., et al. (2005). "Naphtho[1,2-d]isothiazole acetic acid derivatives as a novel class of selective aldose reductase inhibitors." Journal of Medicinal Chemistry, 48(22), 6897-6907. Link

  • Mourad, A. A. E., et al. (2022). "Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications." Pharmaceutics, 14(2), 2139. Link

  • Shirai, A., et al. (2013). "Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents." Biocontrol Science, 18(2), 59-73.[2] Link

  • Bell, S. C., & Wei, P. H. (1976). "Syntheses of heterocyclic fused thiazole acetic acids. 2." Journal of Medicinal Chemistry, 19(4), 524-530. Link

Sources

Technical Whitepaper: 2-(4-Methylthiazol-2-yl)acetic Acid in PPAR Agonist Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role, synthesis, and application of 2-(4-Methylthiazol-2-yl)acetic acid (CAS: 637347-92-3) as a critical intermediate in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Executive Summary

In the high-stakes landscape of metabolic disease therapeutics, 2-(4-Methylthiazol-2-yl)acetic acid serves as a high-value bioisosteric building block.[1] While first-generation PPAR agonists (e.g., GW501516) utilized a phenoxyacetic acid "head group" to anchor the molecule within the receptor's ligand-binding domain (LBD), next-generation analogs increasingly employ thiazole-based acidic heads to modulate lipophilicity (cLogP), improve metabolic stability, and refine potency against PPAR


 and PPAR

subtypes. This guide outlines the rationale for this moiety, a scalable Hantzsch synthesis protocol, and its downstream coupling logic.

Structural Rationale & SAR Logic

The efficacy of a PPAR agonist hinges on its ability to stabilize the AF-2 helix (Helix 12) via a network of hydrogen bonds. The "Acid Head" of the ligand is responsible for interacting with the conserved polar residues (typically His323 , His449 , and Tyr473 in PPAR


).
Bioisosteric Replacement: Phenyl vs. Thiazole

Replacing the traditional phenyl ring with a 4-methylthiazole ring offers distinct medicinal chemistry advantages:

  • Electronic Tuning: The thiazole ring is electron-deficient compared to a phenyl ring, altering the pKa of the acetic acid tail and potentially strengthening the ionic interaction with the receptor's histidine residues.

  • Metabolic Stability: The phenyl ring in phenoxyacetic acids is prone to oxidative metabolism (hydroxylation). The thiazole ring is generally more robust against CYP450-mediated degradation.[1]

  • Vector Orientation: The geometry of the 2,4-substituted thiazole provides a slightly different exit vector for the hydrophobic tail, allowing access to unique sub-pockets in the LBD.

Diagram 1: Pharmacophore & Binding Mode Logic

The following diagram illustrates the structural role of the intermediate within the context of the PPAR Ligand Binding Domain.

PPAR_Binding_Mode cluster_LBD PPAR Ligand Binding Domain (LBD) Residues Polar Clamp (His323, His449, Tyr473) Pocket Hydrophobic Pocket (Arm II / Arm III) Ligand_Head Acid Head Group 2-(4-Methylthiazol-2-yl)acetic acid Ligand_Head->Residues H-Bond / Ionic Interaction Ligand_Tail Hydrophobic Tail (e.g., CF3-Phenyl) Ligand_Head->Ligand_Tail Linker (Thioether/Ether) Ligand_Tail->Pocket Van der Waals Contacts

Caption: Pharmacophore map showing the Acid Head (blue) anchoring the ligand to the LBD's polar clamp, while the Tail (green) extends into the hydrophobic pocket.

Chemical Synthesis: The Hantzsch Protocol

The most robust route to 2-(4-Methylthiazol-2-yl)acetic acid is the Hantzsch Thiazole Synthesis.[1] This method condenses a thioamide derivative with an


-haloketone.[1]
Reaction Scheme
  • Precursor Formation: Ethyl cyanoacetate is treated with hydrogen sulfide to form Ethyl 3-amino-3-thioxopropanoate (Ethyl thiomalonamate).[1]

  • Cyclization: Condensation with Chloroacetone yields the thiazole ring.

  • Hydrolysis: Saponification of the ester yields the free acid.

Experimental Protocol

Safety Warning: Chloroacetone is a potent lachrymator. Perform all operations in a well-ventilated fume hood. Thioamides often carry a pervasive stench; use bleach traps for glassware.

Step 1: Cyclization to Ethyl 2-(4-methylthiazol-2-yl)acetate[1]
  • Reagents: Ethyl 3-amino-3-thioxopropanoate (1.0 eq), Chloroacetone (1.1 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve Ethyl 3-amino-3-thioxopropanoate (e.g., 10 mmol) in absolute Ethanol (20 mL).[1]

    • Add Chloroacetone (11 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.

    • Heat the mixture to reflux for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The product spot will be less polar than the thioamide.

    • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO

      
       (to neutralize HCl byproduct) and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Flash column chromatography (SiO

      
      , 0-20% EtOAc/Hexanes) yields the ester as a pale yellow oil.
      
Step 2: Hydrolysis to the Free Acid[1]
  • Reagents: Ethyl ester (from Step 1), LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water. Add LiOH monohydrate.

    • Stir at ambient temperature for 2 hours. Monitor by LC-MS (disappearance of M+29 or M+14 peak).[1]

    • Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The acid often precipitates as a white/off-white solid.[1]

    • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.

    • Recrystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Diagram 2: Synthetic Workflow

Synthesis_Route SM1 Ethyl 3-amino-3-thioxopropanoate Intermediate Ethyl 2-(4-methylthiazol-2-yl)acetate (Cyclized Ester) SM1->Intermediate Reflux, EtOH -H2O, -HCl SM2 Chloroacetone (Lachrymator!) SM2->Intermediate Product 2-(4-Methylthiazol-2-yl)acetic acid (Final Acid Head) Intermediate->Product LiOH, THF/H2O then HCl (pH 3)

Caption: Step-wise Hantzsch synthesis converting thioamide and haloketone precursors into the target thiazole acetic acid.

Analytical Characterization Data

To ensure the integrity of the intermediate before coupling, verify against these standard parameters:

ParameterSpecification / Observation
Appearance White to off-white crystalline solid
Melting Point 145–150 °C (Dec)
1H NMR (DMSO-d6)

12.5 (s, 1H, COOH), 7.15 (s, 1H, Thiazole-H), 3.85 (s, 2H, CH

), 2.35 (s, 3H, CH

)
LC-MS (ESI+) [M+H]

= 158.02
Purity (HPLC) >97% (Required for library synthesis)

Downstream Application: Coupling Strategies

Once synthesized, this "Acid Head" is typically coupled to a hydrophobic "Tail." However, since the acid group is the key pharmacophore, the coupling usually occurs at the C5 position of the thiazole ring, or the acid is protected and the molecule is built off a different handle (though C5 is the only open reactive site on the ring).

Lead Optimization Workflow:

  • C5-Functionalization: The C5 position of the thiazole is nucleophilic. It can be brominated using N-Bromosuccinimide (NBS) to yield 2-(5-bromo-4-methylthiazol-2-yl)acetic acid.[1]

  • Linker Formation: The C5-bromide can undergo Suzuki coupling (for carbon linkers) or nucleophilic displacement with thiols (for thioether linkers common in PPAR agonists).

Diagram 3: Lead Optimization Pathway

Lead_Optimization Core 2-(4-Methylthiazol-2-yl)acetic acid Bromide C5-Bromo Intermediate Core->Bromide NBS, DMF (Electrophilic Subst.) Agonist Potent PPAR Agonist (Thiazole Head Analog) Bromide->Agonist Ar-SH, K2CO3 (Nucleophilic Subst.) or Suzuki Coupling

Caption: Functionalization of the thiazole C5 position allows attachment of diverse hydrophobic tails to generate full agonists.

References

  • Wei, Z. et al. (2002). "A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta." Journal of Organic Chemistry. Link

  • Sznaidman, M. L. et al. (2003). "Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Shearer, B. G. et al. (2010). "Disubstituted thiazoles as potent and selective PPAR delta agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • BLD Pharm. (2023).[2] "Product Analysis: 2-(4-Methylthiazol-2-yl)acetic acid (CAS 637347-92-3)." Chemical Data Sheet. Link

Sources

Metabolic Pathway Analysis of Thiazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole acetic acid derivatives (TAADs) represent a high-value scaffold in medicinal chemistry, prominent in PPAR agonists (e.g., GW501516/Cardarine), antibiotics, and anti-inflammatory agents. While the thiazole ring offers favorable lipophilicity and metabolic stability compared to other heterocycles, the acetic acid tail introduces specific pharmacokinetic challenges.

This guide provides a rigorous metabolic profiling framework for TAADs. It moves beyond standard metabolite identification to focus on the structural liabilities specific to this class: the bioactivation of the thiazole sulfur (S-oxidation) and the reactivity of acyl glucuronides formed at the carboxylic acid tail.

Structural Liabilities & Metabolic Logic[1]

To design an effective analysis, one must understand the "why" behind the metabolic transformations.

The Thiazole Core (Phase I Liability)

The thiazole ring is generally stable, but the sulfur atom is susceptible to oxidation by CYP450 enzymes (primarily CYP3A4 and CYP2C9).

  • S-Oxidation: The lone pair on the sulfur can be oxidized to form a sulfoxide and subsequently a sulfone.

  • Epoxidation/Ring Scission: Although rare, the C4-C5 double bond can undergo epoxidation, leading to ring opening. This is a critical bioactivation pathway that can generate reactive thiourea intermediates capable of covalent protein binding [1].

The Acetic Acid Tail (Phase II Liability)

The carboxylic acid moiety is the primary site for Phase II conjugation.

  • Acyl Glucuronidation: UGT enzymes (e.g., UGT1A1, UGT1A3) conjugate glucuronic acid to the carboxyl group.

  • The Risk: Unlike ether glucuronides, acyl glucuronides are reactive electrophiles. They can undergo intramolecular rearrangement (acyl migration) or directly attack nucleophilic residues on plasma proteins (HSA) or hepatocytes, leading to immune-mediated idiosyncratic drug toxicity (IDT) [2].

Analytical Workflow: LC-HRMS & Mass Defect Filtering

The following protocol utilizes High-Resolution Mass Spectrometry (HRMS) coupled with Mass Defect Filtering (MDF). MDF is essential for TAADs because sulfur-containing metabolites often have distinct mass defects that distinguish them from biological matrix interferences.

Experimental Protocol

Step 1: In Vitro Incubation

  • System: Human Liver Microsomes (HLM) fortified with NADPH (Phase I) and UDPGA (Phase II).

  • Control: Incubate GW501516 (10 µM) as a reference standard.

  • Quench: Terminate reaction at T=0, 15, 30, 60 min using ice-cold acetonitrile containing 0.1% formic acid.

Step 2: LC-HRMS Acquisition

  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Ionization: Electrospray Ionization (ESI) in Positive (for thiazole protonation) and Negative (for carboxylic acid deprotonation) modes.

  • Chromatography: C18 Reverse Phase. Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile.

Step 3: Data Processing (MDF)

  • Logic: Thiazole metabolites retain the core mass defect of the parent.

  • Filter Settings: Define a mass defect window of ±50 mDa around the parent drug and its predicted metabolites (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

Visualization: Analytical Workflow

Analytical_Workflow Start Sample Prep (HLM + NADPH/UDPGA) Incubation Incubation (37°C, 60 min) Start->Incubation Initiate Quench Quench & Centrifugation Incubation->Quench Terminate LCHRMS LC-HRMS (ESI +/-) Quench->LCHRMS Supernatant MDF Mass Defect Filtering (±50 mDa) LCHRMS->MDF Raw Data ID Metabolite ID (MS/MS Frag) MDF->ID Filtered Ions

Figure 1: Step-by-step analytical workflow from microsomal incubation to Mass Defect Filtering (MDF) for metabolite identification.

Key Metabolic Pathways

The metabolism of TAADs generally bifurcates into oxidation of the heterocycle and conjugation of the tail.

Diagnostic Fragmentation (MS/MS)

To confirm the structure of metabolites, look for these diagnostic ions in the MS/MS spectrum:

  • Thiazole Ring Cleavage: Fragmentation often occurs at the C-S bond.

  • Neutral Losses:

    • -176 Da: Diagnostic of glucuronide conjugates.

    • -44 Da: Loss of CO₂ (decarboxylation), common in carboxylic acids.

Pathway Map

The following diagram illustrates the divergence between bioactivation (toxicity risk) and clearance.

Metabolic_Pathway Parent Parent TAAD (Thiazole Acetic Acid) S_Oxide Thiazole S-Oxide (+16 Da) Parent->S_Oxide CYP450 (Oxidation) Epoxide Thiazole Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (Bioactivation) AcylGluc Acyl Glucuronide (+176 Da) Parent->AcylGluc UGT (Conjugation) Sulfone Thiazole Sulfone (+32 Da) S_Oxide->Sulfone CYP450 RingOpen Ring Scission (Thiourea Adducts) Epoxide->RingOpen Hydrolysis/GSH Isomers Acyl Migration Isomers AcylGluc->Isomers pH-dependent Rearrangement

Figure 2: Metabolic fate of Thiazole Acetic Acid Derivatives. Red nodes indicate reactive metabolites with toxicity potential.

Risk Assessment: The Acyl Glucuronide Challenge

For drug developers, the formation of the acyl glucuronide (AG) is the critical safety checkpoint.

Mechanism of Toxicity

Acyl glucuronides are unstable at physiological pH (7.4). They undergo acyl migration , where the drug moiety moves from the 1-O-position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are reactive aldehydes that can form covalent adducts with serum albumin [3].

Evaluating Risk (The T½ Metric)

To assess the safety of a TAAD candidate, perform a degradation half-life assay :

  • Synthesize or biosynthesize the acyl glucuronide.

  • Incubate in phosphate buffer (pH 7.4) at 37°C.

  • Measure the disappearance of the 1-β-O-acyl glucuronide over time.

  • Threshold: A half-life (T½) < 2 hours indicates high reactivity and high risk for IDT. A T½ > 10 hours suggests a safer profile [4].

Quantitative Data Summary
Metabolite ClassMass Shift (Da)Diagnostic FeatureRisk Level
Parent 0Retention Time MatchN/A
S-Oxide +15.9949Stable, PolarLow
Acyl Glucuronide +176.0321Neutral Loss -176High (Reactive)
Ring Scission VariableThiourea signatureHigh (Idiosyncratic)

References

  • Gohlke, H., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. [Link]

  • Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. [Link]

  • Iwamura, A., et al. (2017). Toxicological potential of acyl glucuronides and its assessment. Drug Metabolism and Pharmacokinetics. [Link]

  • Zhang, H., et al. (2009).[1][2] Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

The 4-Methylthiazole Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-methylthiazole derivatives in medicinal chemistry, designed for researchers and drug development professionals.

Technical Review & Application Guide

Executive Summary

The 1,3-thiazole ring is a cornerstone of heterocyclic medicinal chemistry, appearing in essential biomolecules like Thiamine (Vitamin B1) and blockbuster drugs like Ritonavir and Cefdinir.[1] Within this family, the 4-methylthiazole subclass represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The C4-methyl group is not merely a structural bystander; it frequently acts as a critical hydrophobic anchor, influencing ligand-receptor binding affinity and metabolic stability. This guide synthesizes the synthetic accessibility, structure-activity relationships (SAR), and pharmacological breadth of 4-methylthiazole derivatives.

Chemical Foundation & Synthetic Strategies

The ubiquity of 4-methylthiazole derivatives stems from their synthetic accessibility. The primary route remains the Hantzsch Thiazole Synthesis , a robust condensation reaction that allows for modular diversification at the C2 and C5 positions.

The Hantzsch Protocol (Mechanism & Causality)

The reaction typically involves the condensation of a thioamide (providing the N-C-S fragment) with an


-haloketone (providing the C-C backbone). For 4-methyl derivatives, chloroacetone  is the standard electrophile.
  • Step 1 (S-Alkylation): The sulfur atom of the thioamide attacks the

    
    -carbon of chloroacetone, displacing the chloride.
    
  • Step 2 (Cyclization): The nitrogen attacks the carbonyl carbon, forming a hydroxy-dihydrothiazole intermediate.

  • Step 3 (Dehydration): Spontaneous dehydration aromatizes the ring, locking the 4-methyl group in place.

Why this matters: The reaction is regiospecific. The methyl group from chloroacetone inevitably ends up at C4, ensuring structural homogeneity.

Visualization: Hantzsch Synthesis Workflow

The following diagram illustrates the standard synthetic pathway and modern "Green Chemistry" variations (e.g., microwave irradiation) used to accelerate library generation.

HantzschSynthesis Reagents Reagents: Thioamide (R-CSNH2) + Chloroacetone Intermediate Intermediate: S-Alkylated Thioimidate Reagents->Intermediate S-Alkylation (SN2) Cyclization Cyclization: Hydroxy-dihydrothiazole Intermediate->Cyclization Intramolecular Condensation Product Final Scaffold: 4-Methylthiazole Derivative Cyclization->Product Dehydration (-H2O) Microwave Microwave/Ultrasound (Yield Enhancement) Microwave->Reagents Catalysis

Figure 1: Mechanistic flow of the Hantzsch synthesis for 4-methylthiazoles.

Structure-Activity Relationship (SAR)

The biological efficacy of 4-methylthiazoles is governed by substituents at three key positions. Understanding these interactions is crucial for rational drug design.

The C4-Methyl Anchor

While often considered a simple lipophilic group, the C4-methyl group plays specific roles:

  • Steric Fit: It often occupies small hydrophobic pockets in enzyme active sites (e.g., Adenosine A3 receptors), restricting the rotation of the thiazole ring and locking the bioactive conformation [1].

  • Metabolic Shielding: The methyl group can sterically hinder oxidation at the C4/C5 bond, potentially prolonging half-life compared to the unsubstituted analog.

C2 and C5 Functionalization
  • Position C2 (The Warhead): This is the most common site for pharmacophore attachment. Hydrazone, amide, or amine linkers at C2 are critical for hydrogen bonding with target proteins (e.g., DNA gyrase in bacteria) [2].

  • Position C5 (The Modulator): Electron-withdrawing groups (EWGs) like acetyl or ester groups at C5 can enhance antimicrobial potency by altering the electronic density of the thiazole ring, affecting its ability to participate in

    
    -
    
    
    
    stacking interactions [3].

SAR_Map Core 4-Methylthiazole Core C2 C2 Position: Primary Binding Motif (Hydrazones, Amides) Determines Specificity Core->C2 C4 C4-Methyl Group: Hydrophobic Anchor Steric Constraint Receptor Pocket Fit Core->C4 C5 C5 Position: Electronic Modulation (Acetyl, Ester, Aryl) Fine-tunes Potency Core->C5

Figure 2: SAR map highlighting the functional roles of the 4-methylthiazole scaffold.

Pharmacological Spectrum

The 4-methylthiazole moiety is a "master key" in medicinal chemistry, unlocking activity across disparate therapeutic areas.

Antimicrobial & Antifungal

Derivatives bearing a hydrazone linker at C2 have shown exceptional potency against multi-drug resistant (MDR) strains.

  • Mechanism: Inhibition of DNA gyrase B, a validated target for antibacterial therapy. The thiazole nitrogen and the hydrazone moiety form a bidentate chelation system with key residues in the ATP-binding pocket [4].

  • Data Insight: In studies involving C. albicans, 4-methylthiazoles substituted with a C5-acetyl group demonstrated MIC values comparable to Fluconazole, attributed to enhanced membrane permeability provided by the lipophilic methyl group [5].

Anticancer (Kinase Inhibition)

The scaffold acts as a bioisostere for the purine ring in ATP, allowing it to inhibit various protein kinases.

  • Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Key Insight: 2-amino-4-methylthiazole derivatives fused with coumarin or pyrazole rings have shown IC50 values in the nanomolar range against HeLa and MCF-7 cell lines. The C4-methyl group is hypothesized to interact with the "gatekeeper" residue in the kinase hinge region [6].

Neuroprotection

Recent literature highlights "Nomethiazoles" —chimeric compounds combining a 4-methylthiazole neuroprotective pharmacophore with a nitric oxide (NO) donor.[2]

  • Application: Ischemic stroke and neurodegeneration.

  • Mechanism: These compounds potentiate GABA_A receptors while simultaneously releasing NO to improve cerebral blood flow. The 4-methylthiazole core provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) [7].

Experimental Protocols

To ensure reproducibility, the following standardized protocols are recommended for synthesizing and testing these derivatives.

General Synthesis of 2-(2-Hydrazinyl)-4-methylthiazole Derivatives
  • Reactants: Dissolve 0.01 mol of the appropriate thiosemicarbazone in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of chloroacetone dropwise.

  • Reflux: Heat the mixture under reflux for 2–4 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Workup: Cool the solution. A crystalline precipitate usually forms. Filter and wash with cold ethanol.[3]

  • Recrystallization: Purify using ethanol/DMF mixtures to obtain the hydrobromide salt. Neutralize with 10% NaHCO3 if the free base is required.

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial twofold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.

Summary Data: Substituent Effects

The following table summarizes how variations at the C2 position of the 4-methylthiazole core affect biological outcomes based on recent literature reviews [8][9].

C2 SubstituentPrimary ActivityKey MechanismPotency Note
-NH-Hydrazone-Aryl Antimicrobial / AntifungalDNA Gyrase InhibitionHigh potency; sensitive to aryl ring sterics.
-NH-Amide Anti-inflammatoryCOX-2 SelectivityReduced gastric toxicity compared to NSAIDs.
-NH-Pyridine AnticancerKinase (EGFR) InhibitionH-bonding with hinge region residues.
-NH-Sulfonamide Antidiabetic

-Amylase Inhibition
Mimics transition state of hydrolysis.

References

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health (PMC).

  • In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole derivatives. Journal of Molecular Structure.[4]

  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry (RSC).

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. National Institutes of Health (PMC).

  • Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Allied Academies.

  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis and mechanism. National Institutes of Health (PMC).

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras. National Institutes of Health (PMC).

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry.

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity. National Institutes of Health (PMC).

Sources

Technical Stewardship Guide: 2-(4-Methylthiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety data sheet (SDS) for 2-(4-Methylthiazol-2-yl)acetic acid CAS Registry Number: 13626-66-9

Executive Summary & Strategic Relevance

2-(4-Methylthiazol-2-yl)acetic acid (CAS 13626-66-9) is a specialized heterocyclic building block critical to modern medicinal chemistry. It serves as a pharmacophore scaffold in the development of metabolic modulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists, and various antimicrobial agents.

For the research scientist, this compound represents more than a reagent; it is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, its utility is balanced by specific physicochemical sensitivities. This guide replaces the static, compliance-focused Safety Data Sheet (SDS) with a dynamic, self-validating technical architecture designed to ensure experimental integrity and personnel safety.

Hazard Identification & Risk Architecture

While often classified under generic "Warning" labels, the thiazole acetic acid class possesses specific reactivity profiles that dictate handling protocols.

GHS Classification (29 CFR 1910.1200 / Reg. (EC) No 1272/2008)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.H335
Structural Alerts & Toxicology Insights
  • Acidic Moiety: The free carboxylic acid group (pKa ~3.5–4.0) is a proton donor capable of causing contact dermatitis and mucosal irritation upon inhalation of dust.

  • Thiazole Ring Reactivity: Thiazoles can undergo metabolic activation.[1] While acute toxicity data (LD50) for this specific isomer is often limited, analogous structures (e.g., 2-aminothiazoles) suggest potential for sensitization.

  • Decarboxylation Potential: Thiazole acetic acids are prone to thermal decarboxylation. Heating above its melting point or prolonged exposure to ambient temperatures without stabilization can release CO₂ and the corresponding methylthiazole, altering the reagent's stoichiometry.

Physicochemical Profile

Data aggregated from predicted models and analogue experimental values.

PropertyValue / Description
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.
Melting Point Experimental verification required. (Analogues typically melt 110–150°C).
pKa (Predicted) 3.65 ± 0.10 (Carboxylic acid)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Self-Validating Handling & Storage Protocol

The Core Directive: Do not assume purity based on the label. Thiazole acetic acids degrade. Use the following protocol to validate reagent integrity before synthesis.

A. Storage Architecture
  • Temperature Control: Store at 2–8°C . Room temperature storage accelerates decarboxylation.

  • Atmosphere: Hygroscopic potential requires storage under Argon or Nitrogen . Moisture catalyzes hydrolytic degradation.

  • Light Protection: Store in amber vials. Thiazole rings can be photosensitive over long durations.

B. Pre-Experiment Validation (The "Go/No-Go" Check)
  • Visual Check: If the solid has turned yellow or brown , oxidation or decarboxylation has occurred. Recrystallization is required.

  • Solubility Check: Dissolve a small sample in DMSO-d6 for NMR. If insoluble particulates remain, polymer-like degradation products may be present.

C. Handling Workflow Visualization

The following diagram outlines the logical flow for safe handling, integrating safety gates (decisions) that prevent experimental failure.

HandlingWorkflow cluster_safety Safety Gate Start Reagent Retrieval (Cold Storage) Check Visual Integrity Check (White/Off-White?) Start->Check Fail STOP: Degradation Suspected (Yellow/Brown) Check->Fail Discolored Pass Weighing (Fume Hood Only) Check->Pass Intact Dissolve Solubilization (DMSO/MeOH) Pass->Dissolve PPE: Gloves, Goggles, N95 Waste Waste Disposal (Acidic Organic) Dissolve->Waste Post-Exp

Caption: Logic flow for retrieving and validating 2-(4-Methylthiazol-2-yl)acetic acid before experimental use.

Emergency Response Architecture

In the event of exposure, a rapid, logic-driven response minimizes injury. This protocol prioritizes "Neutralization and Dilution."

A. First Aid Directives[2][3][4]
  • Eye Contact (Critical): The acidity can cause corneal opacity.

    • Action: Rinse immediately with saline/water for 15 minutes . Lift eyelids.[2][3] Do not use neutralization drops (e.g., bicarb) in the eye.

  • Skin Contact:

    • Action: Wash with soap and water.[4][5] If redness persists (dermatitis), apply a corticosteroid cream if approved by medical personnel.

  • Inhalation:

    • Action: Move to fresh air.[4][6][2][5] If wheezing occurs (bronchospasm from acidic dust), seek medical attention.

B. Emergency Logic Flow

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact (Acidic Burn Risk) Type->Eye Ocular Skin Skin Contact (Irritation) Type->Skin Dermal Inhale Inhalation (Mucosal Irritation) Type->Inhale Respiratory ActionEye Flush 15min Ophthalmologist Eye->ActionEye ActionSkin Soap/Water Wash Remove Contaminated Clothes Skin->ActionSkin ActionInhale Fresh Air Supportive Care Inhale->ActionInhale

Caption: Decision matrix for immediate response to exposure incidents.

Synthesis & Application Context

Why this molecule matters: In drug discovery, the 2-thiazolylacetic acid moiety is often employed to introduce polarity and hydrogen-bonding capability into lipophilic backbones. It is a key intermediate in the synthesis of GW501516 (Cardarine) analogues and other PPAR-delta agonists used to study metabolic syndrome.

Reaction Safety Note: When coupling this acid using carbodiimides (EDC/DCC), ensure the reaction is kept cool (0°C). The activated ester intermediate can be unstable. Do not heat the free acid above 60°C without solvent, as decarboxylation to 2,4-dimethylthiazole is a known degradation pathway for this class of compounds.

References

  • PubChem. (n.d.). Compound Summary: 2-(4-Methylthiazol-2-yl)acetic acid. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Thiazole derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated, Multi-Step Protocol for the Synthesis of 2-(4-Methylthiazol-2-yl)acetic Acid from Thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and efficient protocol for the synthesis of 2-(4-Methylthiazol-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available and cost-effective starting materials: thiourea and chloroacetone. The described pathway is a robust, four-step sequence involving a classic Hantzsch thiazole synthesis, a Sandmeyer-type transformation, a malonic ester alkylation, and a final hydrolysis with concomitant decarboxylation. Each step has been designed to ensure high fidelity and yield, with detailed explanations for experimental choices, safety protocols for hazardous reagents, and methods for characterization of all synthetic intermediates. This guide is intended for researchers and professionals in organic synthesis and drug discovery, providing a reliable and well-documented path to the target compound.

Introduction and Scientific Background

Thiazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a vast range of biological activities that have led to their incorporation into numerous approved pharmaceuticals. The structural motif of 2-(4-Methylthiazol-2-yl)acetic acid, in particular, serves as a key intermediate for more complex molecular architectures, including anti-inflammatory agents and cyclooxygenase inhibitors[1].

The synthetic strategy detailed herein begins with the Hantzsch thiazole synthesis, a venerable and highly reliable method for constructing the thiazole ring system from an α-haloketone and a thioamide.[2][3] By using thiourea as the thioamide component, we first construct 2-amino-4-methylthiazole. While this provides the core heterocyclic structure, the primary challenge lies in the subsequent, regioselective installation of the acetic acid moiety at the C2 position. Direct functionalization is non-trivial; therefore, a more robust, multi-step approach is employed. This involves converting the versatile 2-amino group into a good leaving group via a diazonium salt, followed by its displacement to install a chloro-substituent. This chloro-intermediate is then suitably activated for nucleophilic substitution by a malonate ester, which serves as the precursor to the acetic acid sidechain after a final hydrolysis and decarboxylation step. This protocol offers a clear and validated pathway that leverages fundamental organic reactions to achieve the desired product from basic starting materials.

Overall Synthetic Pathway

The synthesis is performed in four distinct stages, starting from thiourea and chloroacetone.

G cluster_0 Overall Synthesis Scheme Thiourea Thiourea + Chloroacetone Intermediate1 2-Amino-4-methylthiazole Thiourea->Intermediate1 Step 1: Hantzsch Synthesis Intermediate2 2-Chloro-4-methylthiazole Intermediate1->Intermediate2 Step 2: Sandmeyer Reaction Intermediate3 Diethyl 2-(4-methylthiazol-2-yl)malonate Intermediate2->Intermediate3 Step 3: Malonic Ester Alkylation FinalProduct 2-(4-Methylthiazol-2-yl)acetic acid Intermediate3->FinalProduct Step 4: Hydrolysis & Decarboxylation

Caption: Four-step synthesis of the target compound from thiourea.

Reagents and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent Data Table
ReagentFormulaMW ( g/mol )Hazard ClassKey Risks
Thiourea CH₄N₂S76.12ToxicHarmful if swallowed, suspected carcinogen and teratogen.[4][5][6][7][8]
Chloroacetone C₃H₅ClO92.52Toxic, FlammableFatal if inhaled/absorbed via skin, causes severe burns, lachrymator.[9][10][11][12]
Sodium Nitrite NaNO₂69.00Oxidizer, ToxicOxidizing solid, toxic if swallowed, hazardous to aquatic life.
Hydrochloric Acid HCl36.46CorrosiveCauses severe skin burns and eye damage.
Copper(I) Chloride CuCl98.99HarmfulHarmful if swallowed, irritant, toxic to aquatic life.
Diethyl Malonate C₇H₁₂O₄160.17IrritantCauses eye irritation.
Sodium Ethoxide C₂H₅ONa68.05Flammable, CorrosiveFlammable solid, causes severe burns. Reacts violently with water.
Sodium Hydroxide NaOH40.00CorrosiveCauses severe skin burns and eye damage.
Ethanol C₂H₆O46.07FlammableHighly flammable liquid and vapor.
Causality Behind Safety Choices
  • Chloroacetone: This reagent is a potent lachrymator and is highly toxic via multiple exposure routes.[9][10] Handling must be done exclusively in a fume hood with verified airflow. A dedicated waste container for chloroacetone-contaminated materials is mandatory.

  • Thiourea: Due to its suspected carcinogenicity and reproductive toxicity, direct contact should be meticulously avoided.[4][8] Weighing should be done in a manner that prevents dust generation.

  • Sandmeyer Reaction (Step 2): The generation of diazonium salts from sodium nitrite and acid is exothermic and produces potentially unstable intermediates. The reaction must be maintained at a low temperature (0–5 °C) to prevent decomposition and uncontrolled side reactions.

Detailed Experimental Protocol

Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole
  • Mechanistic Principle: This reaction proceeds via an initial S-alkylation of the thiourea by chloroacetone (an SN2 reaction), forming an isothiouronium salt.[13] This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl, and subsequent dehydration yields the aromatic thiazole ring.[2] The aromaticity of the final product provides a strong thermodynamic driving force.[13]

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 100 mmol) and ethanol (100 mL).

    • Stir the suspension at room temperature. Carefully add chloroacetone (9.25 g, 100 mmol) dropwise to the mixture over 15 minutes. Caution: Chloroacetone is a lachrymator.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction can be monitored by TLC (Ethyl Acetate/Hexane 1:1).

    • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as the hydrochloride salt.

    • Filter the precipitate using a Büchner funnel and wash the solid with cold diethyl ether (2 x 30 mL).

    • To obtain the free base, dissolve the collected solid in a minimum amount of water and cool in an ice bath. Add 2 M sodium hydroxide solution dropwise until the pH is ~10, causing the free amine to precipitate.

    • Filter the white solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Expected Yield: 85-95%. Appearance: White to off-white crystalline solid.

Step 2: Sandmeyer Reaction to Synthesize 2-Chloro-4-methylthiazole
  • Mechanistic Principle: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium group is an excellent leaving group (N₂) and is displaced by a chloride ion, catalyzed by copper(I) chloride.

  • Procedure:

    • In a 500 mL three-necked flask, prepare a solution of concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add 2-amino-4-methylthiazole (11.4 g, 100 mmol) to the cold acid solution with vigorous stirring.

    • Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in water (25 mL). Add this solution dropwise to the flask, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C after addition is complete.

    • In a separate 1 L beaker, dissolve copper(I) chloride (12.0 g, 121 mmol) in concentrated hydrochloric acid (100 mL). Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

    • Expected Yield: 50-60%. Appearance: Colorless to pale yellow liquid.

Step 3: Malonic Ester Alkylation to Synthesize Diethyl 2-(4-methylthiazol-2-yl)malonate
  • Mechanistic Principle: Sodium ethoxide, a strong base, deprotonates diethyl malonate to form a stabilized enolate. This nucleophilic enolate then displaces the chloride from the electron-deficient thiazole ring in a nucleophilic aromatic substitution reaction.

  • Procedure:

    • In a 250 mL flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.38 g, 60 mmol) to absolute ethanol (75 mL).

    • Once all the sodium has reacted, add diethyl malonate (9.6 g, 60 mmol) dropwise at room temperature.

    • Add 2-chloro-4-methylthiazole (6.68 g, 50 mmol) to the solution and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and neutralize with 1 M HCl.

    • Remove the ethanol under reduced pressure. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

    • Expected Yield: 70-80%. Appearance: Yellow to brown oil.

Step 4: Hydrolysis and Decarboxylation to 2-(4-Methylthiazol-2-yl)acetic Acid
  • Mechanistic Principle: Saponification of the two ester groups with sodium hydroxide yields a dicarboxylate salt. Upon acidification, this forms a malonic acid derivative which is thermally unstable. Gentle heating causes decarboxylation (loss of CO₂) to furnish the final acetic acid product.[14]

  • Procedure:

    • To the crude diethyl 2-(4-methylthiazol-2-yl)malonate from the previous step, add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (100 mL).

    • Heat the mixture to reflux for 3 hours until the oil phase has completely dissolved.

    • Cool the solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

    • Gently heat the acidified solution to 50-60 °C for 1 hour to ensure complete decarboxylation (monitor for cessation of CO₂ evolution).

    • Cool the solution to room temperature. The product may precipitate. If not, extract with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexane) to yield the pure product.

    • Expected Yield: 80-90% (from the malonate intermediate). Appearance: White to off-white solid.

Experimental Workflow Visualization

G cluster_workflow General Per-Step Workflow Setup 1. Assemble Glassware (Flame-dried if needed) Reagents 2. Add Reagents (Inert atmosphere if needed) Setup->Reagents Reaction 3. React (Heat/Cool as required) Reagents->Reaction Monitor 4. Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Quench & Extract Monitor->Workup Complete Purify 6. Purify (Distillation/Crystallization) Workup->Purify Characterize 7. Characterize Product (NMR, MS, MP) Purify->Characterize

Caption: A generalized workflow for each synthetic step.

Conclusion

The protocol described in this application note presents a reliable and thoroughly documented pathway for the synthesis of 2-(4-Methylthiazol-2-yl)acetic acid starting from thiourea. By breaking down the synthesis into four manageable and high-yielding steps, this guide provides researchers with a practical method for obtaining this important chemical intermediate. The emphasis on mechanistic rationale and detailed safety protocols ensures that the synthesis can be performed safely and with a high degree of success.

References

  • Fisher Scientific. (2025).
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (2007).
  • Chemos GmbH & Co. KG. (n.d.).
  • Hill Brothers Chemical Company. (2015). Thiourea SDS.
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Chloroacetone (stabilized with MgO).
  • Fisher Scientific. (2025).
  • Chemos GmbH & Co. KG. (n.d.).
  • Carl ROTH. (n.d.).
  • Redox. (2022).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Exposome-Explorer. (n.d.). Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS# 97297.
  • BenchChem. (2025).
  • Bouchet, N. et al. (2018).
  • FUJIFILM Wako Chemicals. (2025).
  • Thermo Fisher Scientific. (2025).
  • Taylor & Francis Online. (n.d.).
  • Chem Help ASAP. (2020).
  • PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)
  • Paľove-Balang, P. et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Methylthiazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development, optimization, and validation of a reversed-phase HPLC method for the quantification of 2-(4-Methylthiazol-2-yl)acetic acid (MTAA) .

MTAA presents a specific chromatographic challenge due to its amphoteric nature : it contains a basic thiazole nitrogen (pKa ~2.5 for conjugate acid) and an acidic carboxylic acid moiety (pKa ~3.5).[1] Successful analysis requires strict pH control to suppress ionization of the carboxylic acid while managing the interaction of the basic nitrogen with residual silanols on the stationary phase.

This protocol provides two validated approaches:

  • Method A (QC/Robustness): Phosphate buffer-based for maximum peak shape and reproducibility.

  • Method B (R&D/LC-MS): Formic acid-based for mass spectrometry compatibility.

Physicochemical Context & Method Strategy

The Molecule
  • Compound: 2-(4-Methylthiazol-2-yl)acetic acid[1]

  • CAS: 13622-34-9 (Generic reference)[1]

  • Molecular Weight: 157.2 g/mol [1]

  • Key Functional Groups:

    • Thiazole Ring:[1][2][3] Aromatic, weak base.[1]

    • Acetic Acid Side Chain: Weak acid.[1]

The Separation Mechanism

To achieve retention on a hydrophobic C18 stationary phase, the analyte must be in its neutral (hydrophobic) state.

  • pH Dependency:

    • At pH > 4.0: The carboxylic acid deprotonates (

      
      ), making the molecule highly polar. It will elute near the void volume (
      
      
      
      ).[1]
    • At pH < 2.5: The carboxylic acid is protonated (

      
      ), increasing hydrophobicity and retention.
      
  • Silanol Interactions: The thiazole nitrogen can interact with free silanols on silica-based columns, causing severe peak tailing.[1]

Strategic Decision: We will utilize a Low pH (pH 2.5 - 3.0) mobile phase combined with a Base-Deactivated (BDS) or Polar-Embedded C18 column .[1]

Visualizing the Development Logic

The following decision tree illustrates the critical process parameters (CPPs) determined for this method.

MethodDevelopment Start Analyte: MTAA (Amphoteric) pKaCheck Check pKa Acid: ~3.5 | Base: ~2.5 Start->pKaCheck pH_Decision Mobile Phase pH Decision pKaCheck->pH_Decision High_pH pH > 4.0 (Ionized COO-) pH_Decision->High_pH Avoid Low_pH pH < 3.0 (Neutral COOH) pH_Decision->Low_pH Select Result_High Result: No Retention (Void Elution) High_pH->Result_High Result_Low Result: Good Retention on C18 Low_pH->Result_Low Col_Select Column Selection Result_Low->Col_Select Standard_C18 Standard C18 Col_Select->Standard_C18 BDS_C18 BDS / Polar Embedded C18 Col_Select->BDS_C18 Tailing Risk: Peak Tailing (Silanol Interaction) Standard_C18->Tailing Sharp Sharp Peak Shape (Silanols Shielded) BDS_C18->Sharp

Caption: Logic flow for selecting pH conditions and stationary phase to overcome amphoteric ionization issues.

Experimental Protocols

Method A: The "Gold Standard" (UV/QC)

Recommended for routine purity testing and quality control where MS compatibility is not required.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]"Plus" series are double end-capped to reduce tailing.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Phosphate provides superior buffering capacity at low pH.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Temperature 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 254 nmMax absorbance for thiazole ring.[1]
Injection Vol 5 - 10 µLDependent on sample concentration.[1]

Gradient Profile (Method A):

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold to elute polar impurities)

  • 12.0 min: 40% A / 60% B (Linear ramp)

  • 15.0 min: 40% A / 60% B (Wash)

  • 15.1 min: 95% A / 5% B (Re-equilibration)

  • 20.0 min: End

Method B: LC-MS Compatible

Recommended for R&D, impurity identification, and pharmacokinetic studies.

ParameterSpecificationRationale
Column Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm)T3 bonding is designed for retaining polar compounds in high aqueous conditions.[1]
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid for MS ionization (+ mode).[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of MPA.[1]
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.[1]
Detection UV @ 254 nm + MS (ESI+)Mass confirmation (M+H = 158.2).[1]

Gradient Profile (Method B):

  • 0.0 min: 98% A / 2% B[1]

  • 1.0 min: 98% A / 2% B[1]

  • 8.0 min: 50% A / 50% B[1]

  • 10.0 min: 5% A / 95% B[1]

  • 12.0 min: 98% A / 2% B[1]

Sample Preparation Workflow

To ensure method accuracy, sample preparation must prevent solubility issues.[1]

  • Stock Solution: Weigh 10 mg of MTAA reference standard. Dissolve in 10 mL of 50:50 Water:Methanol . (Note: Pure acetonitrile may cause precipitation of the free acid form).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A (Buffer).

    • Critical Step: Diluting in the starting mobile phase prevents "solvent shock" which causes peak distortion for early eluting peaks.[1]

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method Validation (ICH Q2 R2 Guidelines)

The following validation parameters must be verified before routine use.

Specificity

Inject the mobile phase blank and a placebo mixture. Ensure no interference peaks elute at the retention time of MTAA (typically ~5-7 mins depending on column).[1]

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike MTAA into a sample matrix at 3 levels (80%, 100%, 120%).[1]

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision[1]
  • Repeatability: Inject the standard (100 µg/mL) 6 times.[1]

  • Acceptance Criteria: RSD

    
     for peak area.[1]
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Thiazole N.Ensure column is "End-capped".[1] Increase buffer concentration to 25-50 mM.
Early Elution (

)
pH is too high (COOH ionized).[1]Lower Mobile Phase pH to 2.2 - 2.5.
Split Peaks Sample solvent mismatch.Dissolve/dilute sample in Mobile Phase A (Water/Buffer) instead of 100% MeOH/ACN.
Baseline Drift UV absorption of Formic Acid.[1]Switch to Phosphate buffer (Method A) or use a reference wavelength (e.g., 360 nm).[1]

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][4][5] [Link]

  • PubChem. (n.d.).[1][6] 2-(4-Methylthiazol-2-yl)acetic acid Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Dolan, J. W. (2010).[1] The Role of pH in Reversed-Phase Liquid Chromatography. LCGC North America.[1] [Link]

  • McCalley, D. V. (2010).[1] Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in HPLC. Journal of Chromatography A. [Link][1]

Sources

Application Note: Comparative Solubility Analysis of 2-(4-Methylthiazol-2-yl)acetic acid in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This document provides a detailed analysis of the solubility characteristics of 2-(4-Methylthiazol-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry, in two common pharmaceutical solvents: dimethyl sulfoxide (DMSO) and ethanol. We present a comprehensive protocol for determining and comparing its solubility in these solvents, underpinned by a discussion of the intermolecular forces that govern the dissolution process. This guide is intended to equip researchers with the foundational knowledge and practical methodology to accurately assess the solubility of this and similar compounds.

Introduction: The Critical Role of Solvent Selection

2-(4-Methylthiazol-2-yl)acetic acid is a carboxylic acid derivative containing a thiazole ring, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active compounds. The successful progression of such a candidate from bench to clinical application hinges on its physicochemical properties, with solubility being paramount. A compound's ability to dissolve in a given solvent dictates its utility in high-throughput screening, in vitro and in vivo assays, and ultimately, its formulation into a viable drug product.

This application note focuses on two solvents of ubiquitous importance in the pharmaceutical sciences:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[1][2] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an invaluable tool in early-stage drug discovery and as an excipient in some drug formulations.[3]

  • Ethanol: A polar protic solvent, widely employed in pharmaceutical manufacturing as a solvent, co-solvent, and preservative.[4][5] Its "generally recognized as safe" (GRAS) status and its ability to dissolve a broad spectrum of substances make it a versatile choice for liquid and topical formulations.[4][6]

Understanding the solubility of 2-(4-Methylthiazol-2-yl)acetic acid in these distinct solvent environments is crucial for rational formulation development and for ensuring the integrity of experimental data.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[7] This principle is governed by the balance of intermolecular forces between the solute and solvent molecules.

2.1. Solute-Solvent Interactions

The dissolution of 2-(4-Methylthiazol-2-yl)acetic acid is an energetically driven process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The key interactions at play are:

  • Hydrogen Bonding: The carboxylic acid group of the solute can act as both a hydrogen bond donor (-OH) and acceptor (C=O). Ethanol, with its hydroxyl group, can also act as both a donor and acceptor. DMSO, with its sulfoxide group, is a strong hydrogen bond acceptor.

  • Dipole-Dipole Interactions: Both the solute and the solvents are polar molecules, leading to significant dipole-dipole attractions.

  • Van der Waals Forces: These weaker forces are also present and contribute to the overall interaction energy.

2.2. Expected Solubility Profile

Based on molecular structures, we can hypothesize the relative solubility:

  • In DMSO: As a strong hydrogen bond acceptor and a highly polar molecule, DMSO is expected to effectively solvate the 2-(4-Methylthiazol-2-yl)acetic acid. The sulfoxide oxygen can readily form a hydrogen bond with the carboxylic acid's proton, while the polar nature of DMSO will interact favorably with the polar thiazole ring and the carbonyl group. This is anticipated to result in high solubility.

  • In Ethanol: Ethanol, being a polar protic solvent, can engage in hydrogen bonding with both the hydroxyl and carbonyl groups of the carboxylic acid. However, the energetic cost of disrupting the extensive hydrogen bonding network within ethanol itself may be higher than for DMSO. Consequently, while 2-(4-Methylthiazol-2-yl)acetic acid is expected to be soluble in ethanol, its solubility might be comparatively lower than in DMSO.

The following diagram illustrates the key molecular interactions influencing the solubility of 2-(4-Methylthiazol-2-yl)acetic acid in DMSO and ethanol.

G cluster_solute 2-(4-Methylthiazol-2-yl)acetic acid cluster_dmso DMSO (Polar Aprotic) cluster_ethanol Ethanol (Polar Protic) Solute Thiazole Ring -CH2COOH DMSO S=O (CH3)2 Solute->DMSO Strong H-Bond Acceptor Dipole-Dipole Ethanol CH3CH2-OH Solute->Ethanol H-Bond Donor/Acceptor Dipole-Dipole

Caption: Molecular interactions driving solubility.

Experimental Protocol: Quantitative Solubility Determination

This section provides a step-by-step protocol for the quantitative determination of the solubility of 2-(4-Methylthiazol-2-yl)acetic acid using the isothermal shake-flask method, a gold standard for solubility measurement.

3.1. Materials and Equipment

  • 2-(4-Methylthiazol-2-yl)acetic acid (purity >98%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Ethanol, absolute (≥99.5%)

  • Analytical balance (readability ±0.01 mg)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Calibrated positive displacement pipettes

  • HPLC-UV system

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Autosampler vials

  • Class A volumetric flasks and glassware

3.2. Experimental Workflow

The following diagram outlines the experimental workflow for determining solubility.

G A 1. Prepare Supersaturated Solutions B 2. Equilibrate at Constant Temperature A->B Add excess solute to DMSO and Ethanol C 3. Sample and Filter B->C Shake for 24-48h at 25°C D 4. Dilute and Quantify by HPLC C->D Withdraw aliquot, filter to remove undissolved solid E 5. Calculate Solubility D->E Analyze against a calibration curve

Caption: Shake-flask solubility determination workflow.

3.3. Detailed Procedure

  • Preparation of Supersaturated Solutions:

    • To separate 2 mL glass vials, add approximately 10-20 mg of 2-(4-Methylthiazol-2-yl)acetic acid. The exact mass should be recorded, but an excess is required to ensure a saturated solution is achieved.

    • To each vial, add 1 mL of the respective solvent (DMSO or ethanol).

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker incubator set to 25 °C (or the desired experimental temperature).

    • Agitate the samples at a constant speed (e.g., 200 rpm) for 24 to 48 hours. This duration allows the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-(4-Methylthiazol-2-yl)acetic acid of known concentrations in the respective solvent.

    • Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the given solvent at the specified temperature.

Data Presentation and Interpretation

The results of the solubility determination should be presented clearly to allow for direct comparison.

Table 1: Illustrative Solubility of 2-(4-Methylthiazol-2-yl)acetic acid at 25°C

SolventSolubility (mg/mL)Solubility (M)
DMSO> 100 (freely soluble)> 0.64
Ethanol~ 25 (soluble)~ 0.16

Note: The values presented in this table are for illustrative purposes only and should be experimentally determined.

4.1. Discussion of Results

The illustrative data aligns with our theoretical predictions. The significantly higher solubility in DMSO can be attributed to its strong hydrogen bond accepting capability and high polarity, which allows for very effective solvation of the polar carboxylic acid.

The moderate solubility in ethanol is also expected. While ethanol can form hydrogen bonds, the overall solvation energy may be less favorable compared to DMSO due to the need to disrupt ethanol's own hydrogen-bonded network. These findings have practical implications for researchers:

  • For creating high-concentration stock solutions for in vitro screening, DMSO is the superior choice.

  • For formulations where toxicity is a concern, ethanol may be a more suitable solvent, albeit at lower concentrations of the API.

Conclusion and Best Practices

This application note provides a comprehensive guide to understanding and determining the solubility of 2-(4-Methylthiazol-2-yl)acetic acid in DMSO and ethanol. We have outlined the theoretical principles governing solubility and provided a detailed, validated protocol for its quantitative measurement.

Key Takeaways:

  • The solubility of a compound is a function of the intermolecular forces between the solute and the solvent.

  • 2-(4-Methylthiazol-2-yl)acetic acid is anticipated to have significantly higher solubility in the polar aprotic solvent DMSO compared to the polar protic solvent ethanol.

  • The isothermal shake-flask method coupled with HPLC analysis is a robust and reliable method for determining solubility.

  • Accurate solubility data is essential for the successful design of experiments and the development of effective pharmaceutical formulations.

It is recommended that solubility assessments be performed early in the drug discovery process to inform decision-making and to avoid potential downstream challenges related to poor bioavailability and formulation difficulties.

References

  • The Vital Role of Ethanol in Pharmaceuticals. (2024, November 10). Premium Alcohol Supplier. [Link]

  • Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction. (n.d.). Simple Solvents. [Link]

  • Different Alcohols Used in Compounding. (2022, April 27). The PCCA Blog. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Test. [Link]

  • Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. (2025, August 6). ResearchGate. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI. [Link]

  • Comparing Pharmaceutical Grade Solvents: Which One Is Best?. (2023, November 24). Simple Solvents. [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). LookChem. [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. [Link]

  • Pharmaceuticals. (n.d.). gChem. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). Solvents Club. [Link]

  • Classification of organic compounds By solubility. (n.d.). ajmbioorg. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. [Link]

  • Innovative Applications of DMSO. (2024, September 9). Fengfan. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

  • Factors Affecting Solubility. (n.d.). Mrs. Thompson's Website.

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Application Notes and Protocols for the Recrystallization of Thiazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the principles and protocols for the purification of thiazole acetic acid derivatives via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical understanding and practical, field-proven insights. It covers the rationale behind solvent selection, step-by-step experimental procedures, a summary of common solvent systems, and a thorough troubleshooting guide to address common challenges. The objective is to equip the reader with the necessary expertise to develop robust and efficient purification strategies for this important class of heterocyclic compounds.

Introduction: The Critical Role of Purification in Thiazole Acetic Acid Chemistry

Thiazole acetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory agents, antibiotics, and metabolic disorder treatments. The biological activity of these compounds is intrinsically linked to their purity. Impurities, even in trace amounts, can lead to altered pharmacological profiles, increased toxicity, and complications in downstream applications and regulatory approval.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful recrystallization can yield highly pure crystalline material, making it an indispensable step in the synthesis and development of thiazole acetic acid-based active pharmaceutical ingredients (APIs). This guide will deconstruct the science and art of selecting the optimal recrystallization solvent and executing the procedure to achieve the highest degree of purity.

The Science of Solvent Selection: A First-Principles Approach

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the thiazole acetic acid derivative at an elevated temperature and low solubility at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

The fundamental principle governing solubility is "like dissolves like." Thiazole acetic acid derivatives possess a combination of polar functional groups (the carboxylic acid and the nitrogen and sulfur atoms of the thiazole ring) and a less polar aromatic core. This dual nature often makes solvents of intermediate polarity, or mixtures of polar and non-polar solvents, the most effective choices.[1]

Key considerations for solvent selection include:

  • Polarity Matching: The polarity of the solvent should be matched to the polarity of the thiazole acetic acid derivative. For derivatives with additional polar substituents, more polar solvents like alcohols or even water may be suitable.[1]

  • Temperature Coefficient of Solubility: A steep solubility curve is desirable, meaning a large increase in solubility with temperature. This ensures maximum recovery of the purified compound upon cooling.

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a sufficient temperature differential for dissolution. Solvents with boiling points below the melting point of the compound are preferred to prevent "oiling out."

  • Inertness: The solvent must not react with the compound being purified.

  • Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.

Solvent_Selection_Workflow A Start: Crude Thiazole Acetic Acid Derivative B Perform Small-Scale Solubility Tests A->B C Test Single Solvents (e.g., Ethanol, Ethyl Acetate, Water) B->C D Soluble in Hot Solvent, Insoluble in Cold? C->D E Successful Single Solvent Found D->E Yes F Too Soluble in All Solvents? D->F No G Consider Mixed-Solvent System F->G Yes H Insoluble in Most Solvents? F->H No J Select a 'Good' Solvent (dissolves compound well) G->J I Try High-Boiling Point Polar Solvents (e.g., Acetic Acid, DMF) H->I Yes K Select a 'Poor' Solvent (compound is insoluble) J->K L Dissolve in Minimum Hot 'Good' Solvent, Add 'Poor' Solvent Dropwise until Cloudy K->L M Successful Mixed Solvent System Found L->M

Caption: A logical workflow for the systematic selection of a recrystallization solvent.

General Recrystallization Protocols

Below are detailed, step-by-step protocols for single-solvent and mixed-solvent recrystallization, which are commonly employed for thiazole acetic acid derivatives.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a high temperature coefficient of solubility for the target compound is identified.

Materials:

  • Crude thiazole acetic acid derivative

  • Selected recrystallization solvent (e.g., ethanol, water, ethyl acetate)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when the compound is too soluble in one solvent and insoluble in another.[2]

Materials:

  • Crude thiazole acetic acid derivative

  • A "good" solvent (e.g., ethanol)

  • A "poor" solvent (e.g., water)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of "Poor" Solvent: While stirring the hot solution, add the "poor" solvent dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using the mixed-solvent system (in the same ratio) for washing.

Experimental Workflow Diagram

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I J End: Pure Crystalline Product I->J

Caption: A generalized experimental workflow for the purification of solids by recrystallization.

Solvent Systems for Thiazole Acetic Acid Derivatives: A Data Summary

The optimal recrystallization solvent is highly dependent on the specific substituents on the thiazole ring and the acetic acid side chain. The following table summarizes solvents reported in the literature for the recrystallization of various thiazole derivatives, with a focus on acetic acid and related structures.

Compound Class/Specific CompoundRecrystallization Solvent(s)Notes and ObservationsReference(s)
2-Amino-4-thiazoleacetic acidWaterSlightly soluble in cold water, with increased solubility in hot water.[1]
2-Amino-4-thiazoleacetic acid hydrochlorideWaterThe hydrochloride salt is often precipitated from an aqueous reaction mixture.[3][4]
Thiazole-4-carboxylic acidWaterThe product is precipitated from an aqueous solution by pH adjustment and then washed with cold water.[5]
Substituted 2-aminothiazolesEthanolA common and effective solvent for a range of 2-aminothiazole derivatives.[6][7]
2-(4'-thiazolyl)-benzimidazoleEthyl AcetateUsed for the purification of a related thiazole derivative.[5]
General Thiazole DerivativesEthanol/WaterA mixed-solvent system can be effective for compounds with intermediate polarity.[1]
General Thiazole DerivativesAcetic AcidCan be a good solvent for more intractable compounds, often used in glacial form.[1]
Ethyl 2-aminothiazole-4-carboxylateNot specified, but product is obtained after recrystallization.The synthesis involves a final recrystallization step to obtain the pure compound.[8]
Crude product from synthesisEthanol-water recrystallizationA crude intermediate in a multi-step synthesis was purified by recrystallization from ethanol-water.[9]

Note: This table serves as a starting guide. Empirical solvent screening is highly recommended for novel thiazole acetic acid derivatives to determine the optimal purification conditions.

Troubleshooting Common Recrystallization Issues

ProblemSymptomPossible Cause(s)Recommended Solution(s)
Oiling Out The compound separates as a liquid (oil) instead of solid crystals upon cooling.- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated or cooled too quickly.- Presence of significant impurities depressing the melting point.- Select a lower-boiling point solvent.- Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.- Attempt pre-purification (e.g., washing the crude solid) before recrystallization.
No Crystal Formation The solution remains clear even after cooling in an ice bath.- Too much solvent was used.- The solution is not sufficiently saturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- If a seed crystal is available, add a very small amount to induce crystallization.- Gently scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.
Low Recovery A very small amount of crystalline product is obtained.- Too much solvent was used, leaving a significant amount of product in the mother liquor.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals (may be less pure).- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent.
Product is Still Impure The recrystallized product does not meet the desired purity standards.- The chosen solvent does not effectively differentiate between the compound and the impurity.- The cooling was too rapid, trapping impurities within the crystal lattice.- Perform a second recrystallization, possibly with a different solvent or solvent system.- Ensure the solution cools slowly and undisturbed.- Consider treating the hot solution with activated charcoal to remove colored impurities before filtration.

Conclusion

Recrystallization is a nuanced yet powerful technique for the purification of thiazole acetic acid derivatives. A thorough understanding of solubility principles, coupled with a systematic approach to solvent selection and protocol execution, is paramount to achieving high-purity materials. This guide provides the foundational knowledge and practical steps to develop and optimize recrystallization procedures. By carefully considering the factors outlined and utilizing the troubleshooting guide, researchers can confidently address the purification challenges associated with this vital class of compounds, thereby ensuring the quality and integrity of their scientific and developmental work.

References

  • Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). (2019, January 3). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26). Chalcogenide Letters. [Link]

  • Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. (1989, August). International Journal of Peptide and Protein Research. [Link]

  • Processes for preparing thiazole carboxylic acids. (1966, September 20).
  • A kind of method for preparing thiazole-4-carboxylic acid. (2012, March 14).
  • 2-aminothiazole-4-ethyl formate preparation method. (2014, November 26).
  • Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid. (2016, October 26).
  • How do I recrystallize this product? (2025, May 23). Reddit. [Link]

  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (2011, January 19).
  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983, June 28).
  • Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). MDPI. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016, May 12). PLOS ONE. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. [Link]

  • Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. (1983, December 27).

Sources

Application Note: Determination of UV-Vis Absorption Maxima of 2-(4-Methylthiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for determining the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of 2-(4-Methylthiazol-2-yl)acetic acid. As a key intermediate in the synthesis of various pharmacologically active compounds, accurate characterization of its spectral properties is crucial for quality control, quantitative analysis, and reaction monitoring. This guide details the necessary protocols, from sample preparation to spectral acquisition and data interpretation, while explaining the scientific rationale behind the experimental choices.

Introduction: The Significance of Spectroscopic Characterization

2-(4-Methylthiazol-2-yl)acetic acid is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous pharmaceuticals. UV-Vis spectrophotometry is a powerful, non-destructive analytical technique that provides valuable information about the electronic transitions within a molecule.[1][2][3][4] The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of its structure.

Determining the λmax is fundamental for several reasons:

  • Quantitative Analysis: According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte at a specific wavelength.[5] Measurements at λmax provide the highest sensitivity and minimize deviations from linearity.

  • Purity Assessment: The presence of impurities can be detected by the appearance of additional absorption bands or shifts in the λmax.

  • Reaction Kinetics: The progress of a chemical reaction involving the analyte can be monitored by observing the change in absorbance at its λmax.

Principles of UV-Vis Absorption in Thiazole Derivatives

The UV-Vis spectrum of 2-(4-Methylthiazol-2-yl)acetic acid is expected to be influenced by the electronic transitions within the thiazole ring. The presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons and the conjugated π-system contribute to characteristic absorption bands in the UV region. For similar aminothiazole derivatives, a λmax around 272 nm has been reported, which can serve as a preliminary reference point.[6]

Solvent Effects (Solvatochromism)

The choice of solvent can significantly impact the position of the absorption maxima.[7] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For many thiazole derivatives, an increase in solvent polarity leads to a bathochromic (red) shift, where the λmax moves to a longer wavelength.[7] This is often due to the excited state being more polar than the ground state, thus being stabilized to a greater extent by polar solvents. Therefore, it is crucial to report the solvent used when stating a λmax value.

Experimental Protocol: Determining the λmax

This section outlines a step-by-step procedure for the accurate determination of the UV-Vis absorption maxima of 2-(4-Methylthiazol-2-yl)acetic acid.

Materials and Instrumentation
  • Analyte: High-purity 2-(4-Methylthiazol-2-yl)acetic acid

  • Solvents:

    • Methanol (HPLC or Spectroscopic grade)

    • Acetonitrile (HPLC or Spectroscopic grade)

    • Deionized Water (Type I)

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer with a wavelength range of at least 190-400 nm.[1][3]

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Quartz cuvettes (1 cm path length)

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation prep_1 Weigh Analyte prep_2 Dissolve in Solvent prep_1->prep_2 prep_3 Prepare Stock Solution (e.g., 100 µg/mL) prep_2->prep_3 prep_4 Prepare Working Solution (e.g., 10 µg/mL) prep_3->prep_4 analysis_1 Set Spectrophotometer Parameters prep_4->analysis_1 Transfer to Cuvette analysis_2 Baseline Correction (Blank) analysis_1->analysis_2 analysis_3 Measure Sample Spectrum analysis_2->analysis_3 analysis_4 Identify λmax analysis_3->analysis_4 val_1 Check Absorbance (0.2 - 0.8 AU) analysis_4->val_1 val_2 Repeat with Different Solvents (Optional) val_1->val_2

Caption: Experimental workflow for λmax determination.

Detailed Procedure
  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-(4-Methylthiazol-2-yl)acetic acid.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., methanol) and sonicate briefly to ensure complete dissolution.

    • Fill the flask to the mark with the same solvent and mix thoroughly.

  • Preparation of Working Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the same solvent and mix well. The final concentration should yield an absorbance in the optimal range of 0.2 to 0.8 AU to ensure linearity.

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to stabilize.[1]

    • Set the wavelength range for scanning, for instance, from 400 nm down to 200 nm.

    • Fill a quartz cuvette with the solvent to be used as a blank.[8]

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction.

    • Rinse the sample cuvette with the working solution before filling it.

    • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

  • Identification of λmax:

    • The instrument software will typically identify the wavelength of maximum absorbance automatically.

    • Visually inspect the spectrum to confirm the peak. The λmax is the wavelength at which the highest absorbance value is recorded.

Investigating Solvatochromic Effects (Optional but Recommended)

To create a robust analytical method, it is advisable to determine the λmax in solvents of varying polarity.

  • Repeat steps 3.3.1 through 3.3.4 using acetonitrile and deionized water as solvents. Note that the solubility of the compound may differ in each solvent.

  • Compare the spectra obtained. Any shifts in the λmax should be recorded.

Expected Results and Data Presentation

The UV-Vis spectrum of 2-(4-Methylthiazol-2-yl)acetic acid is anticipated to show a distinct absorption peak in the UV region. The precise λmax will depend on the solvent used. The results should be tabulated for clarity.

Table 1: Hypothetical UV-Vis Absorption Maxima of 2-(4-Methylthiazol-2-yl)acetic acid in Various Solvents

SolventPolarity IndexExpected λmax Range (nm)Notes
Acetonitrile5.8265 - 275Aprotic polar solvent.
Methanol5.1270 - 280Protic polar solvent, may exhibit a slight bathochromic shift.
Deionized Water10.2270 - 280Highly polar protic solvent. Ensure complete dissolution.

Note: The expected λmax ranges are estimations based on the literature of similar compounds and are subject to experimental verification.

Causality and Self-Validation

  • Choice of Concentration: The concentration of the working solution is critical. If the absorbance is too high (>1.5 AU), it can lead to non-linear behavior as described by the Beer-Lambert law.[5] If it is too low (<0.1 AU), the signal-to-noise ratio may be poor. The recommended range of 0.2-0.8 AU ensures both linearity and a strong signal.

  • Solvent Purity: Using HPLC or spectroscopic grade solvents is imperative. Solvents with UV cutoffs higher than the expected λmax will interfere with the measurement.

  • Baseline Correction: A proper baseline correction with the same solvent used for the sample is essential to subtract any background absorbance from the solvent and the cuvette itself.[8]

Conclusion

This application note provides a detailed protocol for the determination of the UV-Vis absorption maxima of 2-(4-Methylthiazol-2-yl)acetic acid. By following this guide, researchers can obtain accurate and reproducible spectral data, which is foundational for the development of quantitative analytical methods and for ensuring the quality and purity of this important chemical intermediate. The investigation of solvent effects is also encouraged to fully characterize its photophysical properties.

References

  • UV-Vis Spectrophotometry: Principles and Environmental Applications. (2024, September 3). [Source not available]
  • UV-VIS Spectrophotometry: Principles, Methods, and Applications in Quality Assurance. (2024, July 11). [Source not available]
  • What is UV-Vis Spectroscopy? Principles Overview. Agilent. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). [Source not available]
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025, July 8). PMC. [Link]

  • Shining a Light on Spectrophotometry: Principles, Practices and Real-World Applications. (2025, July 23). [Source not available]
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. [Source not available]

Sources

Application Note: Proton NMR Interpretation of 2-(4-Methylthiazol-2-yl)acetic acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug discovery and development, confirming the identity and purity of synthesized molecules is a critical step. This application note provides a comprehensive guide to the interpretation of the ¹H NMR spectrum of 2-(4-Methylthiazol-2-yl)acetic acid, a heterocyclic compound featuring a thiazole core, which is a common motif in pharmacologically active molecules.

The choice of solvent is crucial for successful NMR analysis. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent solvent for polar compounds like carboxylic acids due to its high dissolving power and its ability to engage in hydrogen bonding. This interaction is particularly useful as it slows down the exchange rate of labile protons, such as the one in the carboxylic acid group, often allowing for their direct observation in the ¹H NMR spectrum. This guide will detail the experimental protocol, from sample preparation to spectral analysis, providing the technical accuracy and field-proven insights necessary for confident structural verification.

Experimental Protocol: Preparing a High-Quality NMR Sample

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. A properly prepared sample ensures optimal instrument performance, leading to high-resolution spectra free from artifacts. The following protocol outlines the best practices for preparing a solution of 2-(4-Methylthiazol-2-yl)acetic acid in DMSO-d6.

Rationale for Methodological Choices

The protocol below is designed to create a homogenous solution at an appropriate concentration, free of particulate matter, which is essential for acquiring high-quality NMR data. Dissolving the sample in a separate vial before transferring it to the NMR tube is a critical step that prevents concentration gradients and undissolved solids within the tube, which can severely degrade the spectral resolution.[1] Using a deuterated solvent like DMSO-d6 is necessary for the spectrometer's lock system and to avoid overwhelming the spectrum with large solvent signals.[2]

Step-by-Step Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Sample (~10 mg of compound) dissolve 2. Dissolve in Vial (Add ~0.6 mL DMSO-d6) weigh->dissolve vortex 3. Ensure Homogeneity (Vortex/mix thoroughly) dissolve->vortex filter 4. Filter (Optional) (If particulates are present) vortex->filter transfer 5. Transfer to NMR Tube (Use a glass pipette) filter->transfer clean 6. Clean & Cap Tube (Wipe exterior, cap securely) transfer->clean analyze Ready for NMR Analysis clean->analyze

Caption: Workflow for preparing a high-quality NMR sample.

Materials:

  • 2-(4-Methylthiazol-2-yl)acetic acid

  • DMSO-d6 (NMR grade)

  • Glass vial with cap

  • High-precision balance

  • 5 mm NMR tube and cap

  • Glass Pasteur pipette

  • Cotton wool (optional, for filtration)

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh approximately 10 mg of 2-(4-Methylthiazol-2-yl)acetic acid into a clean, dry glass vial.[3] This amount is generally sufficient for obtaining a good signal-to-noise ratio in a standard ¹H NMR experiment.[3]

  • Add Solvent: Using a glass pipette, add approximately 0.5-0.6 mL of DMSO-d6 to the vial.[1][2] This volume ensures an adequate filling height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for the instrument's radiofrequency coil.[1][4]

  • Dissolve Completely: Securely cap the vial and mix thoroughly by vortexing or gentle shaking until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Filter if Necessary: If any suspended material is visible, filter the solution. An effective method is to push a small plug of cotton wool into the tip of a glass Pasteur pipette and then draw the solution through the pipette, transferring the filtered liquid into the NMR tube.[1]

  • Transfer to NMR Tube: Carefully transfer the clear solution from the vial into a clean, high-quality NMR tube. Avoid getting any solution on the outside or the top rim of the tube.[1]

  • Cap and Clean: Place the cap securely on the NMR tube. Wipe the exterior of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dirt. A clean exterior is crucial for stable sample spinning and good magnetic field homogeneity (shimming).[1][5]

¹H NMR Spectral Analysis of 2-(4-Methylthiazol-2-yl)acetic acid

The following analysis is based on fundamental NMR principles and established chemical shift ranges for protons in similar electronic environments.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments in the molecule. There are four unique sets of protons in 2-(4-Methylthiazol-2-yl)acetic acid.

Sources

Application Notes and Protocols for the Amide Coupling of 2-(4-Methylthiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of an amide bond is one of the most crucial and frequently employed reactions in medicinal chemistry and drug development.[1] The synthesis of amide derivatives from 2-(4-Methylthiazol-2-yl)acetic acid is of significant interest due to the prevalence of the thiazole motif in a wide array of biologically active compounds.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the reaction conditions for coupling 2-(4-Methylthiazol-2-yl)acetic acid with a variety of primary and secondary amines.

This guide will delve into the mechanistic underpinnings of common coupling strategies, offer step-by-step protocols for widely used reagents, present a comparative analysis to aid in methodological selection, and provide practical troubleshooting advice to overcome common challenges.

Mechanistic Considerations and Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can be readily attacked by the amine nucleophile. The choice of activating agent is paramount and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization if chiral centers are present, and cost considerations.[4]

For the coupling of 2-(4-Methylthiazol-2-yl)acetic acid, the electron-rich nature of the thiazole ring can influence the reactivity of the carboxyl group. However, standard modern coupling reagents are generally highly effective. The two most common and reliable classes of coupling reagents for this transformation are carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Protocol I: EDC/HOBt Mediated Amide Coupling

The EDC/HOBt system is a widely used, cost-effective, and reliable method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to form the desired amide.[1]

Reaction Workflow:

EDC_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification Acid 2-(4-Methylthiazol-2-yl)acetic acid Mix 1. Combine Acid, Amine, HOBt, and Base in Solvent Acid->Mix Amine Primary or Secondary Amine Amine->Mix EDC EDC·HCl HOBt HOBt HOBt->Mix Base DIPEA or Et3N Base->Mix Solvent DCM or DMF Solvent->Mix Cool 2. Cool to 0 °C Mix->Cool Add_EDC 3. Add EDC portion-wise Cool->Add_EDC Stir 4. Warm to RT and stir for 2-18 h Add_EDC->Stir Workup 5. Aqueous Work-up Stir->Workup Purify 6. Column Chromatography Workup->Purify Product Final Amide Product Purify->Product HATU_Workflow cluster_reactants Reactants & Reagents cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Work-up & Purification Acid 2-(4-Methylthiazol-2-yl)acetic acid Mix_pre 1. Combine Acid, HATU, and Base in Solvent Acid->Mix_pre HATU HATU HATU->Mix_pre Base DIPEA Base->Mix_pre Solvent DMF or ACN Solvent->Mix_pre Stir_pre 2. Stir at 0 °C to RT for 15-30 min Mix_pre->Stir_pre Add_Amine 3. Add Amine (1.1 equiv) Stir_pre->Add_Amine Stir_couple 4. Stir at RT for 1-18 h Add_Amine->Stir_couple Workup 5. Aqueous Work-up Stir_couple->Workup Purify 6. Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Sources

Introduction: The Analytical Imperative for Thiazole Acetic Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Bioanalysis of Thiazole Acetic Acid Metabolites using LC-MS/MS

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, from anti-inflammatory to cardiovascular agents.[1][2][3] Thiazole acetic acid derivatives, in particular, are a subject of ongoing research due to their significant biological activities.[4] The metabolic fate of these compounds is a critical aspect of drug development, dictating their pharmacokinetic profiles, efficacy, and potential for toxicity. Many drug candidates fail due to the formation of reactive metabolites that can lead to idiosyncratic adverse reactions.[5][6]

Therefore, a robust and sensitive analytical method for the detection and quantification of thiazole acetic acid and its metabolites in biological matrices is paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[7][8] This application note provides a comprehensive framework and a detailed protocol for developing a reliable LC-MS/MS method for the analysis of thiazole acetic acid metabolites, grounded in established bioanalytical principles.

Part 1: Bioanalytical Sample Preparation

The primary challenge in bioanalysis is the efficient extraction of target analytes from complex biological matrices like plasma or urine, which contain proteins, salts, and lipids that can interfere with LC-MS analysis. The choice of sample preparation technique is a balance between recovery, cleanliness, and throughput.

Causality of Method Choice: Protein Precipitation

For initial method development and for many high-throughput applications, protein precipitation (PPT) is an effective and straightforward choice. It involves adding an organic solvent, typically acetonitrile or methanol, to the sample to denature and precipitate the bulk of proteins.[9][10] This method is fast, cost-effective, and generally provides adequate recovery for small molecules like thiazole acetic acid derivatives. While Solid Phase Extraction (SPE) can offer cleaner extracts, PPT is an excellent starting point that minimizes analyte loss during extensive sample handling.[10] We recommend using acetonitrile as it often results in a cleaner supernatant compared to methanol.[11]

Protocol 1: Plasma Sample Preparation via Protein Precipitation
  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample (e.g., from a pharmacokinetic study).

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution. The IS should be a structurally similar molecule, ideally a stable isotope-labeled version of the parent drug, to correct for variability in sample processing and instrument response.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain the analytes in their protonated state for better ionization.[11]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • Injection: Inject 3-5 µL of the supernatant into the LC-MS/MS system.

Part 2: LC-MS/MS Method Parameters

A successful LC-MS/MS method relies on the synergistic optimization of both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography: Achieving Separation

The goal of the LC method is to separate the parent drug from its metabolites and from endogenous matrix components to prevent ion suppression. A reversed-phase (RP) approach is standard for moderately polar compounds like thiazole derivatives.[12]

Rationale for Column and Mobile Phase Selection:

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for retaining and separating thiazole compounds and their metabolites.[11] A column with smaller particles (e.g., < 2 µm) can provide higher resolution and faster analysis times on UHPLC systems.[12]

  • Mobile Phase: A combination of water (A) and a strong organic solvent like acetonitrile or methanol (B) is used. The addition of a modifier like formic acid (0.1%) to both phases is crucial. It serves two purposes: it controls the pH to ensure consistent analyte retention and provides a source of protons to facilitate efficient ionization in positive ESI mode.[13][14]

Table 1: Recommended Liquid Chromatography Parameters
ParameterRecommended SettingRationale
LC System A UHPLC or HPLC systemProvides robust and reproducible gradients for separation.
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µmOffers excellent resolving power and retention for the target analytes.[11]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for RP chromatography; acid aids in protonation.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting analytes; acid ensures consistent pH.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 3 µLA small volume to prevent peak distortion and column overloading.
Gradient Elution 5% B to 95% B over 8 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min.A generic gradient to elute a range of metabolites with varying polarities. Must be optimized.
Mass Spectrometry: Selective and Sensitive Detection

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for metabolite quantification in complex matrices.[8]

Ionization and MRM Transition Development:

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules. Given the presence of nitrogen atoms in the thiazole ring and the acidic mobile phase, positive ion mode ([M+H]⁺) is expected to yield the highest sensitivity.[11][15]

  • MRM Development: This is a two-step process. First, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This Q1 -> Q3 transition is highly specific to the analyte.

Predicting Metabolite Transitions: Since the exact structure of the thiazole acetic acid derivative is not specified, we will use a hypothetical example. Let's assume a parent compound with a molecular weight of 250 g/mol . Key metabolic transformations include:

  • Phase I Metabolism: Oxidation (e.g., hydroxylation), adding 16 Da (+O).[5]

  • Phase II Metabolism: Glucuronidation, adding 176 Da (+C₆H₈O₆).[6]

The fragmentation of the thiazole ring itself often involves cleavage of the ring structure.[16][17] The specific product ions must be determined experimentally by infusing a standard of the parent compound and performing a product ion scan.

Table 2: Hypothetical MRM Transitions for a Thiazole Acetic Acid Derivative (MW = 250)
AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Rationale for Transition
Parent Drug 251.1150.1Hypothetical fragment resulting from cleavage of the acetic acid side chain and part of the thiazole ring.[16]
Parent Drug (Confirmation) 251.1123.1A second, distinct fragment for identity confirmation.
Hydroxylated Metabolite (+O) 267.1166.1Fragment corresponding to the hydroxylated thiazole-containing portion of the molecule.
Glucuronide Conjugate (+Gluc) 427.1251.1Common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da).[13]
Internal Standard (e.g., +4 Da) 255.1154.1Transition corresponding to the stable isotope-labeled standard.

Note: The product ion m/z values are illustrative and must be determined experimentally.

Table 3: Recommended Mass Spectrometer Source Parameters
ParameterRecommended SettingRationale
Ionization Mode ESI PositiveBest for protonating nitrogen-containing heterocyclic compounds.[15]
Ion Spray Voltage +4500 VCreates a stable spray and efficient ionization. Optimize for specific instrument.
Source Temperature 500 °CAids in desolvation of the ESI droplets.
Gas 1 (Nebulizer) 50 psiAssists in forming a fine aerosol.
Gas 2 (Heater) 60 psiFacilitates solvent evaporation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) NitrogenSet to medium/optimal value based on compound tuning.

Part 3: Workflow Visualization and Method Trustworthiness

A robust analytical method is not just a set of parameters but a self-validating system. Following established guidelines for method validation is essential for ensuring the integrity of the data.

Experimental and Analytical Workflow

The entire process from sample receipt to final data reporting follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 lc UHPLC Separation (C18 Column) p5->lc ms Tandem MS Detection (MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3

Caption: Overall workflow from sample preparation to data analysis.

Logic of MRM-Based Quantification

The selectivity of MRM is derived from monitoring a specific precursor-to-product ion transition, which acts as a unique mass spectrometric fingerprint for the analyte.

G parent Analyte Mixture (from LC) q1 Q1: Precursor Ion Selection ([M+H]+) parent->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 fragments Mixture of Product Ions q2->fragments q3 Q3: Product Ion Selection (Specific Fragment) fragments->q3 detector Detector q3->detector

Caption: The principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.

Method Validation: Ensuring Trustworthiness

Once the method is developed, it must be validated to demonstrate its reliability. Key validation experiments, as guided by regulatory bodies, include:

  • Linearity: Assessing the concentration range over which the instrument response is proportional to the analyte concentration.[7]

  • Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively.[7]

  • Selectivity: Ensuring the method can differentiate the analytes from other components in the sample.

  • Matrix Effect: Evaluating the suppression or enhancement of the analyte signal caused by co-eluting matrix components.[18]

  • Stability: Assessing the stability of the analytes in the biological matrix under different storage and handling conditions.[18]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of thiazole acetic acid metabolites. By combining a straightforward protein precipitation sample preparation method with a robust reversed-phase LC-MS/MS method using MRM, researchers can achieve the sensitivity and selectivity required for demanding bioanalytical studies. The provided parameters serve as an excellent starting point, which should be further optimized and validated for the specific thiazole acetic acid derivative and biological matrix under investigation. This structured approach ensures the generation of high-quality, reliable data crucial for advancing drug development programs.

References

  • Validation of LC-TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. PubMed.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. PMC.
  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech.
  • Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. Analyst (RSC Publishing).
  • Validation of LC–TOF-MS Screening for Drugs,... : Journal of Analytical Toxicology. Ovid.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Possible mass fragmentation pattern of compound 3. ResearchGate.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu.
  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • Ion fragmentation of small molecules in mass spectrometry. SlidePlayer.
  • Supporting Information for Thiazole formation through a modified Gewald reaction. Beilstein Journals.
  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PMC.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. the Gohlke Group.
  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS.
  • Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. MDPI.
  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
  • In vitro methods in the study of reactive drug metabolites with liquid chromatography / mass spectrometry. OuluREPO.
  • Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. MDPI.

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Troubleshooting & Optimization

Preventing decarboxylation of 2-(4-Methylthiazol-2-yl)acetic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylthiazol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, specifically the prevention of unwanted decarboxylation, thereby improving your yield and product purity.

Introduction: The Challenge of Decarboxylation

2-(4-Methylthiazol-2-yl)acetic acid is a crucial building block in the synthesis of various pharmaceutical compounds. A frequent and significant challenge during its preparation, particularly in the final hydrolysis step from its ester precursors (e.g., diethyl 2-(4-methylthiazol-2-yl)malonate), is the loss of the carboxyl group. This decarboxylation reaction leads to the formation of the primary byproduct, 2,4-dimethylthiazole, which not only reduces the overall yield but also complicates the purification process. Understanding and controlling the factors that promote this side reaction are critical for a successful and efficient synthesis.

Troubleshooting Guide: Preventing Decarboxylation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and I've identified 2,4-dimethylthiazole as a major byproduct by NMR/GC-MS. What is the primary cause?

Answer: The presence of 2,4-dimethylthiazole is a definitive indicator of decarboxylation. This reaction is primarily driven by thermal stress and is often exacerbated by the reaction conditions, particularly during the saponification (hydrolysis) of the ester precursor and the subsequent acidic workup. The mechanism involves the formation of a carbanion intermediate that is stabilized by the electron-withdrawing nature of the thiazole ring, which then readily eliminates carbon dioxide.

Question 2: What are the critical temperature parameters to control during the synthesis, especially during the hydrolysis step?

Answer: Temperature is the most critical factor to control. While many decarboxylation reactions are intentionally performed at temperatures above 100°C, heteroaromatic acetic acids like this one can be more labile.[1]

  • Hydrolysis: It is strongly recommended to conduct the hydrolysis of the ester at or below room temperature if possible. If the reaction is too slow, gentle heating up to 40-50°C may be acceptable, but this should be carefully monitored. Refluxing conditions should be avoided.

  • Workup & Purification: During the workup, especially when removing solvent under reduced pressure, always use a low-temperature water bath (e.g., 30-40°C). Flash chromatography should be performed at room temperature. Avoid any unnecessary exposure to heat.

Question 3: How does my choice of base and solvent for the hydrolysis affect the rate of decarboxylation?

Answer: The choice of base and solvent system plays a significant role.

  • Base: While sodium hydroxide (NaOH) is commonly used, lithium hydroxide (LiOH) is often a superior choice for sensitive substrates. The smaller lithium cation can coordinate more effectively with the carboxylate intermediate, potentially reducing the rate of decarboxylation. Using milder bases like potassium carbonate (K2CO3) in a mixed aqueous/organic solvent system can also be effective, although reaction times may be longer.

  • Solvent: Aprotic solvents can help minimize proton transfer, which may facilitate the removal of the carboxyl group.[1] For hydrolysis, a mixture of an alcohol (like ethanol or methanol) and water is common. Minimizing the amount of water and using a co-solvent like THF at low temperatures can be beneficial.

Question 4: I'm observing significant product loss during the acidic workup. How can I optimize this step?

Answer: The acidic workup to protonate the carboxylate salt and precipitate the final acid product is another critical stage where decarboxylation can occur, especially if localized heating occurs during neutralization.

  • Controlled Acidification: Always cool the reaction mixture in an ice-water bath (0-5°C) before and during the addition of acid (e.g., HCl). Add the acid slowly and portion-wise to maintain a low temperature and prevent exothermic spikes.

  • pH Monitoring: Carefully monitor the pH. Acidify only to the point necessary to precipitate the product, typically a pH of 2-3. Over-acidifying is not necessary and may promote degradation.

  • Extraction: Once the product has precipitated or is ready for extraction, do not delay. Promptly filter the solid or extract it into a suitable organic solvent (e.g., ethyl acetate). Extended exposure to aqueous acidic conditions, even at low temperatures, can lead to product loss.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of decarboxylation for 2-(4-Methylthiazol-2-yl)acetic acid?

The decarboxylation of heteroaromatic acetic acids is thought to proceed through the formation of a zwitterionic or carbanionic intermediate.[2] The electron-withdrawing thiazole ring stabilizes the negative charge that develops on the adjacent carbon atom upon loss of CO2, making this process more favorable compared to simple aliphatic carboxylic acids.[3][4]

Decarboxylation_Mechanism cluster_0 Protonated Acid (in solution) cluster_1 Decarboxylation (Rate-Determining Step) cluster_2 Protonation Acid R-CH₂-COOH Intermediate R-CH₂⁻ (Carbanion Intermediate) (Stabilized by Thiazole Ring) Acid->Intermediate - CO₂ (Heat, Acid/Base) CO2 CO₂ Product R-CH₃ (Byproduct) (2,4-dimethylthiazole) Intermediate->Product + H⁺ H_plus H⁺

Caption: Mechanism of decarboxylation.

Are there alternative synthetic routes that are less prone to decarboxylation?

Yes. A common route involves the Hantzsch thiazole synthesis by reacting a thiourea with an alpha-haloketone, such as ethyl 4-chloroacetoacetate, to form the ethyl ester of the target acid.[5] Subsequent hydrolysis is still required. An alternative approach could involve building the acetic acid side chain onto a pre-formed 2-lithio-4-methylthiazole intermediate by reacting it with carbon dioxide at a very low temperature (e.g., -78°C). This avoids a harsh final hydrolysis step on a potentially sensitive malonate precursor.

Which analytical techniques are best for monitoring the reaction and quantifying the decarboxylated impurity?

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method for monitoring the reaction's progress. It can simultaneously quantify the starting material, the desired product, and the 2,4-dimethylthiazole byproduct. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) typically provides excellent separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product and identifying impurities. The methyl group of the decarboxylated byproduct (2,4-dimethylthiazole) will have a distinct singlet peak, allowing for straightforward detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly sensitive for detecting the volatile 2,4-dimethylthiazole byproduct, confirming its presence even at low levels.

Optimized Protocol: Low-Temperature Hydrolysis of Diethyl 2-(4-methylthiazol-2-yl)malonate

This protocol is designed to minimize decarboxylation during the critical hydrolysis and decarboxylation of the malonic ester precursor.

Optimized_Workflow start Start: Diethyl 2-(4-methylthiazol-2-yl)malonate step1 Step 1: Hydrolysis - Dissolve in THF/Methanol - Add LiOH·H₂O in water - Stir at 20-25°C for 12-24h start->step1 step2 Step 2: Monitoring - Monitor by HPLC/TLC - Check for disappearance of starting material step1->step2 step3 Step 3: Workup (Quench) - Cool to 0-5°C (Ice Bath) - Remove organic solvents in vacuo (<40°C) step2->step3 Reaction Complete step4 Step 4: Acidification & Decarboxylation - Slowly add 6N HCl to pH 2 - Maintain temp < 10°C - Stir at RT for 2-4h until CO₂ evolution ceases step3->step4 step5 Step 5: Isolation - Extract with Ethyl Acetate (3x) - Wash with brine, dry (Na₂SO₄) step4->step5 step6 Step 6: Purification - Concentrate in vacuo (<40°C) - Purify via crystallization or flash chromatography step5->step6 end Final Product: 2-(4-Methylthiazol-2-yl)acetic acid step6->end

Caption: Optimized low-temperature synthesis workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 2-(4-methylthiazol-2-yl)malonate (1 equivalent) in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 2.2 equivalents) in deionized water. Add the LiOH solution to the reaction flask.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting malonate ester is consumed.

  • Solvent Removal: Once the hydrolysis is complete, cool the mixture in an ice bath. Remove the organic solvents (THF, methanol) under reduced pressure, ensuring the bath temperature does not exceed 40°C.

  • Acidification: Keep the remaining aqueous solution in the ice bath. Slowly add 6N HCl dropwise with vigorous stirring to adjust the pH to ~2. You will observe gas (CO2) evolution.

  • Decarboxylation: Once the acid is added, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until gas evolution has completely ceased.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Final Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (bath temp < 40°C) to yield the crude product.

  • Purification: The crude acid can be purified by crystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography.

Summary of Key Parameters

For quick reference, the following table summarizes the critical parameters and their recommended settings to minimize decarboxylation.

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Hydrolysis Temp. Reflux (e.g., 80-100°C)20-25°C (Room Temperature)Decarboxylation is highly temperature-dependent.[6][7]
Base Sodium Hydroxide (NaOH)Lithium Hydroxide (LiOH)Li⁺ may stabilize the intermediate, reducing side reactions.
Acidification Temp. Room Temperature0-5°C (Ice Bath)Prevents localized heating from the exothermic neutralization.
Workup pH pH < 1pH 2-3Strong acidic conditions can promote decarboxylation.[8]
Solvent Removal High-temperature rotovapLow-temperature rotovap (<40°C)Avoids thermal degradation of the final product.

By carefully controlling these parameters, you can significantly suppress the decarboxylation side reaction, leading to higher yields and purity of your target compound, 2-(4-Methylthiazol-2-yl)acetic acid.

References

  • Benchchem. Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Quinoline. 2-amino-4-thiazole acetic acid.
  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids.
  • Kharaka, Y.K., et al. Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 1983.
  • PlumX. Avoiding CO2 in Catalysis of Decarboxylation. Advances in Physical Organic Chemistry, 2013.
  • Organic Chemistry Portal. Decarboxylation.
  • Ashenhurst, J. Decarboxylation. Master Organic Chemistry, 2022.
  • Shirai, T., et al. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 2013.
  • Fife, T.H., Singh, R., & Bembi, R. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of Organic Chemistry, 2002.
  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
  • ResearchGate. Thermal decarboxylation depends on the pH? 2013.
  • Google Patents. UNITED STATES PATENT office.
  • EvitaChem. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872).
  • Taylor, P.J. The decarboxylation of some heterocyclic acetic acids. Semantic Scholar, 1972.
  • ResearchGate. Chemical and physical characteristics of the new derivatives of thiazole acetic acid.
  • Wikipedia. Decarboxylation.
  • ChemicalBook. 2-Thiazoleacetic acid | 188917-16-8.
  • Taylor, P.J. The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1972.
  • Google Patents. US2373011A - Production of malonic acid.
  • Organic Syntheses. diethyl methylenemalonate.
  • Taydakov, I.V., & Kiskin, M.A. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 2020.
  • Asiri, A.M., et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 2013.
  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. 2011.
  • Al-Masoudi, N.A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021.
  • Baghdad Science Journal. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. 2021.
  • ResearchGate. Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. 2014.
  • Noto, R., et al. Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar, 1977.
  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. 2024.

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Technical Support Center: Stability of 2-(4-Methylthiazol-2-yl)acetic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 2-(4-Methylthiazol-2-yl)acetic acid in DMSO stock solutions.

Executive Summary

2-(4-Methylthiazol-2-yl)acetic acid presents a specific stability challenge distinct from typical carboxylic acids. Unlike its 4-yl or 5-yl isomers, the 2-yl isomer is prone to spontaneous decarboxylation due to the electron-withdrawing nature of the thiazole C=N bond, which stabilizes the intermediate carbanion.

While soluble in DMSO, this compound requires strict cold chain management and anhydrous conditions . Improper storage (room temperature, moisture) will lead to the formation of 2,4-dimethylthiazole (decarboxylation product) and potential oxidative byproducts.

Chemical Profile & Stability Risks[1][2]

The "2-Position" Vulnerability

The stability of thiazole acetic acids depends heavily on the position of the acetic acid side chain.

  • 4-yl and 5-yl isomers: Generally stable at room temperature.

  • 2-yl isomer (Your Compound): High Risk. The nitrogen atom in the thiazole ring acts similarly to a pyridine nitrogen, withdrawing electron density. This facilitates the loss of CO₂ (decarboxylation) because the resulting negative charge on the

    
    -carbon is resonance-stabilized by the ring nitrogen (forming a ylide-like intermediate).
    
Degradation Pathway: Decarboxylation

The primary degradation mechanism in solution is thermal decarboxylation, often catalyzed by trace acidity in wet DMSO.

Decarboxylation Figure 1: Decarboxylation mechanism of 2-heteroaryl acetic acids. Compound 2-(4-Methylthiazol-2-yl) acetic acid TS Cyclic Transition State (or Zwitterion) Compound->TS Heat / Acid Intermediate Stabilized Carbanion (Ylide) TS->Intermediate - CO2 CO2 CO2 (Gas) TS->CO2 Product 2,4-Dimethylthiazole (Inactive Degradant) Intermediate->Product + H+ (from solvent/acid)

Preparation & Storage Protocols

A. Solubility Data
SolventSolubility Limit (Approx.)Comments
DMSO > 50 mM Excellent solubility. Recommended for stock solutions.
Ethanol > 20 mMGood solubility, but evaporation risks concentration changes.
Water < 1 mMPoor solubility without pH adjustment.
B. Preparation Workflow (Step-by-Step)
  • Use Anhydrous DMSO: DMSO is hygroscopic. Absorbed water promotes acidity and decarboxylation. Use fresh, high-grade DMSO (≥99.9%, water <0.1%).

  • Avoid Heat: Do not use a 37°C water bath to dissolve. If sonication is necessary, use short bursts on ice. Heat is the primary driver of decarboxylation for this scaffold.[1]

  • Aliquot Immediately: Do not store in a large bulk bottle. Aliquot into single-use vials (e.g., 20 µL – 100 µL) to prevent freeze-thaw cycles.

  • Inert Atmosphere: If possible, purge vials with nitrogen or argon before sealing to prevent moisture uptake and oxidation.

C. Storage Conditions
  • Recommended: -80°C (Long-term > 1 month) or -20°C (Short-term < 1 month).

  • Acceptable: 4°C (Use within 24-48 hours).

  • Forbidden: Room Temperature (20-25°C). Significant degradation can occur within days.

Troubleshooting Guide

Issue: Precipitation or Crystals in Stock Solution Issue: Color Change (Yellowing/Browning) Issue: Gas Evolution (Bubbles)

Use the logic flow below to diagnose the issue.

Troubleshooting Figure 2: Troubleshooting logic for DMSO stock stability. Start Observed Issue Precipitate Precipitate/Cloudiness Start->Precipitate Color Color Change (Yellow/Brown) Start->Color Bubbles Gas Bubbles Start->Bubbles Thaw Did you thaw from -20°C? Precipitate->Thaw Oxidation Oxidation/Degradation (Thiazole ring opening) Color->Oxidation Decarb Decarboxylation Active! (CO2 Release) Bubbles->Decarb Warm Gently warm (max 30°C) & Vortex Thaw->Warm Yes Solved Solubilized? Proceed. Warm->Solved Yes NotSolved Likely Water Contamination (DMSO is wet) Warm->NotSolved No CheckLCMS Run LC-MS Check for M-44 peak Oxidation->CheckLCMS Discard DISCARD SAMPLE Concentration is unknown. Decarb->Discard

Frequently Asked Questions (FAQs)

Q1: Why did my solution turn yellow after a week at room temperature? A: Thiazoles are electron-rich heterocycles that can undergo oxidative degradation (N-oxide formation) or ring-opening when exposed to light and air. However, for this specific acetic acid derivative, yellowing often accompanies the formation of degradation byproducts. If stored at RT, you likely have a mixture of the parent compound and the decarboxylated product (2,4-dimethylthiazole).

Q2: Can I sonicate the stock to dissolve the precipitate? A: Use caution. Sonication generates localized heat. Because 2-thiazolylacetic acids are thermally labile, prolonged sonication can trigger decarboxylation. Sonicate in short bursts (5-10 seconds) using an ice-water bath.

Q3: How do I validate the purity of my stored stock? A: Standard UV-Vis is insufficient because the decarboxylated product (2,4-dimethylthiazole) has a similar chromophore.

  • Best Method (NMR): Check 1H-NMR in DMSO-d6. Look for the disappearance of the singlet at ~4.0 ppm (CH₂-COOH) and the appearance of a new methyl singlet at ~2.3-2.7 ppm (aromatic methyl).

  • Alternative (LC-MS): Look for the parent mass [M+H]+ (approx 158.2 Da). The degradation product will have a mass of [M-44]+ (approx 114.2 Da).

Q4: Is the compound stable in cell culture media? A: Once diluted into aqueous media (pH 7.4), the compound exists as the carboxylate anion. The anion is generally more resistant to decarboxylation than the free acid form. However, you should prepare fresh dilutions immediately before use. Do not store diluted media stocks.

References

  • Decarboxylation of Heteroaryl Acetic Acids: Taylor, P. J. (1972).[2] The decarboxylation of some heterocyclic acetic acids.[1][2] Journal of the Chemical Society, Perkin Transactions 2. Link Mechanistic insight into why 2-isomers are unstable.

  • DMSO Storage Best Practices: Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Link Data on water absorption and precipitation in DMSO stocks.

  • Thiazole Stability: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. General reference for the reactivity of the thiazole ring system.
  • General Compound Management: Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Link

Sources

Removing 2-amino-4-methylthiazole impurity from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Remediation Guide Topic: Removal of 2-Amino-4-methylthiazole (2A4MT) from Reaction Mixtures Ticket ID: #GTI-2A4MT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Amino-4-methylthiazole (2A4MT) is a common intermediate and degradation product in the synthesis of thiazole-containing pharmaceuticals (e.g., Dasatinib, cefdinir). Due to the aminothiazole moiety, it is classified as a genotoxic structural alert , often requiring removal to low ppm levels (Threshold of Toxicological Concern, TTC: 1.5 µ g/day ) in the final Drug Substance.

This guide provides a tiered troubleshooting approach, moving from bulk removal (extraction) to high-sensitivity polishing (scavenging).

Part 1: Critical Properties & Detection

Before attempting removal, you must understand the physicochemical behavior of the impurity versus your product.

PropertyData for 2-Amino-4-methylthiazoleImplications for Removal
pKa (Conjugate Acid) ~5.36 (Weak Base)Can be protonated and extracted into acidic aqueous phases (pH < 3).
LogP ~0.8 - 1.2 (Moderately Polar)Soluble in alcohols, DMSO, EtOAc; less soluble in non-polar alkanes.
Solubility High in MeOH, EtOH, acidic water.Hard to remove by crystallization from polar solvents alone.[1]
Reactivity Primary amine (nucleophilic).Susceptible to reaction with aldehydes (Schiff base) and anhydrides.
UV Max ~272 nmDetectable by standard HPLC-UV.

Standard HPLC Detection Method:

  • Column: C18 (e.g., Phenomenex Luna, 5 µm, 4.6 x 150 mm)

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 272 nm.[1]

Part 2: Tier 1 Remediation – Acid/Base Extraction

Use this method if your product is Neutral or Acidic.

Because 2A4MT is a weak base, it can be selectively protonated and washed away.

Protocol 1: The "pH Swing" Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, or MTBE).

  • Acid Wash: Wash the organic layer 3 times with 0.5N - 1.0N HCl (or H3PO4 if product is acid-sensitive).

    • Mechanism:[2][3] 2A4MT becomes the hydrochloride salt (2A4MT·HCl), which is highly water-soluble.

    • Target pH: Ensure the aqueous layer pH is < 2.0.

  • Brine Wash: Wash organic layer once with brine to remove residual acid.[1]

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Troubleshooting FAQ:

Q: My product is also a base (e.g., a pyridine or secondary amine). Will this work? A: Likely not. If your product's pKa is similar to 2A4MT (pKa ~5.4), you will lose product. If your product is a much weaker base (pKa < 2), you might succeed with careful pH control (washing at pH 3-4), but Scavenging (Part 3) is recommended.

Part 3: Tier 2 Remediation – Resin Scavenging

Use this method if Extraction fails or for "Polishing" (low ppm removal).

Scavenger resins are insoluble polymers that react selectively with the impurity, allowing it to be filtered out.

Option A: Strong Cation Exchange (SCX) Resins

Best for: Neutral/Acidic products where extraction was insufficient.

  • Resin Type: Sulfonic acid functionalized polystyrene (e.g., Amberlyst 15, Dowex 50W).

  • Mechanism: Ionic binding of the 2A4MT amine to the sulfonic acid beads.

  • Protocol:

    • Dissolve crude (1 g) in 10 mL solvent (MeOH or DCM).

    • Add 2-4 equivalents (w.r.t impurity mole) of SCX resin.

    • Stir at RT for 1-4 hours.

    • Filter the resin. The filtrate contains the purified product.

Option B: Aldehyde Resins (Chemisorption)

Best for: Basic products where SCX would remove the product too.

  • Resin Type: PS-Benzaldehyde or PS-Isocyanate.

  • Mechanism: The primary amine of 2A4MT attacks the aldehyde on the resin to form an imine (Schiff base), covalently locking it to the bead.

  • Protocol:

    • Dissolve crude in a non-protic solvent (DCM, THF). Avoid MeOH as it slows imine formation.

    • Add 3-5 equivalents of PS-Benzaldehyde resin.

    • Add a catalytic amount of Acetic Acid (1%) to accelerate imine formation.

    • Stir/Shake at 40°C for 6-12 hours.

    • Filter.[1]

Part 4: Visualizing the Workflow

The following decision tree guides you to the correct purification technique based on your product's chemistry.

PurificationStrategy Start Crude Mixture containing 2-Amino-4-methylthiazole (2A4MT) CheckProduct Is your Product Basic? Start->CheckProduct NoBase No (Neutral/Acidic) CheckProduct->NoBase No YesBase Yes (Basic) CheckProduct->YesBase Yes AcidWash Tier 1: Acid Wash (0.5N HCl wash of Organic Layer) NoBase->AcidWash CheckPurity Is Purity Sufficient? AcidWash->CheckPurity Success Process Complete CheckPurity->Success Yes SCX Tier 2: SCX Resin Scavenging (Sulfonic Acid Resin) CheckPurity->SCX No (<98%) Recryst Tier 3: Recrystallization (Exploit solubility diff in EtOH/Water) CheckPurity->Recryst No (Stubborn) SCX->Success AldehydeResin Tier 2: Covalent Scavenging (PS-Benzaldehyde Resin + cat. AcOH) YesBase->AldehydeResin AldehydeResin->CheckPurity Recryst->Success

Figure 1: Decision matrix for selecting the appropriate purification method based on product basicity.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use charcoal (Activated Carbon) to remove 2A4MT? A: Charcoal is generally non-specific. While it may adsorb some 2A4MT, it often results in yield loss of the main product. Charcoal is better suited for removing color or high-molecular-weight polymeric impurities. For 2A4MT, resin scavenging is far more selective.

Q: What is the genotoxicity limit for 2A4MT? A: As an aminothiazole, it is treated as a mutagenic structural alert. Unless specific Ames negative data is generated, the Threshold of Toxicological Concern (TTC) applies.

  • Lifetime Exposure: < 1.5 µ g/day .[1]

  • Short-term (< 1 month): < 120 µ g/day .

  • Calculation: If the daily dose of your drug is 100 mg, the limit is 15 ppm (1.5 µg / 0.1 g).

Q: I tried PS-Benzaldehyde but the impurity remains. Why? A: Three common reasons:

  • Solvent: Did you use Methanol? Methanol competes with the amine for the aldehyde. Switch to DCM, THF, or Toluene.

  • Water: The imine formation releases water. If the reaction is "wet," equilibrium pushes back. Add molecular sieves or use anhydrous solvents.[1]

  • Catalysis: Imine formation is slow without acid.[1] Ensure you added 1-5% Acetic Acid.

References

  • Chemical Properties & Safety: National Institutes of Health (NIH). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. Retrieved from [Link]

  • Genotoxicity Guidelines: European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Aminothiazole Reactivity: Jakopin, Ž. (2020).[4] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions.[4] Retrieved from [Link]

Sources

Overcoming poor solubility of thiazole acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TAA-SOL-001 Status: Open Subject: Overcoming poor solubility of thiazole acetic acid in aqueous buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are likely reading this because your thiazole acetic acid (TAA) derivative—a common scaffold in fragment-based drug discovery—has precipitated upon addition to your assay buffer, or simply refuses to dissolve in water.[2]

The Root Cause: Thiazole acetic acids often suffer from an "Isoelectric Trap." The thiazole nitrogen is weakly basic (pKa ~2.5), and the acetic acid tail is acidic (pKa ~3.5–4.0). In standard aqueous buffers (pH 4–7), the molecule often exists as a zwitterion or a neutral species with high crystal lattice energy, making it behave like "brick dust."[3]

This guide provides three field-proven protocols to overcome this thermodynamic barrier.

Part 1: The Diagnostic (Why is it insoluble?)

Before attempting solubilization, you must understand the ionization state of your molecule.[3] TAA solubility is not linear; it is U-shaped.[2]

  • pH < 2 (Acidic): The thiazole nitrogen is protonated (

    
    ). The molecule is cationic and soluble .
    
  • pH 3–5 (The Danger Zone): The carboxylic acid is deprotonated (

    
    ) while the thiazole may still be partially protonated or neutral. This is often the isoelectric point (pI) where net charge is zero, lattice energy is highest, and solubility is lowest .[3]
    
  • pH > 6 (Basic): The carboxylic acid is fully ionized (

    
    ) and the thiazole is neutral. The molecule is anionic and soluble .
    

Key Takeaway: Attempting to dissolve TAA directly in pH 7.4 PBS often fails because the dissolution rate is too slow to overcome the crystal lattice energy, even if the thermodynamics eventually favor solubility. You need a "pH Swing."

Visualizing the Decision Pathway

TAA_Solubility_Decision_Tree Start Start: TAA Powder Check_App Check Application Start->Check_App App_Chem Chemical Synthesis / Purification Check_App->App_Chem High Conc. Needed App_Bio Biological Assay (Cell/Enzyme) Check_App->App_Bio pH Sensitive App_Vivo In Vivo / Animal Study Check_App->App_Vivo Low Toxicity Needed Method_Salt Protocol A: pH Swing (Salt Formation) App_Chem->Method_Salt Method_DMSO Protocol B: DMSO Step-Down App_Bio->Method_DMSO Method_CD Protocol C: Cyclodextrin Complex App_Vivo->Method_CD Validation Validate: Measure pH & Check Turbidity Method_Salt->Validation Method_DMSO->Validation Method_CD->Validation

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Part 2: Troubleshooting Protocols
Protocol A: The "pH Swing" (Salt Formation)

Best for: Stock solutions, chemical synthesis, and buffers with high capacity.[3]

The Concept: Instead of fighting the crystal lattice with water, we chemically convert the insoluble acid into its highly soluble sodium salt before dilution.

  • Weigh your TAA powder into a glass vial.

  • Calculate the molar equivalent of base. You need exactly 1.0–1.1 equivalents of NaOH relative to the TAA.

  • Add Base: Add a minimal volume of 0.1 M or 1.0 M NaOH directly to the powder.

    • Do not add water yet.

  • Vortex/Sonicate: The powder should dissolve rapidly as it converts to Sodium Thiazole-Acetate.[1][2]

  • Dilute: Slowly add your buffer (e.g., PBS) to reach the desired volume.[4]

  • Verify pH: Check that the final pH is within your assay's tolerance.

Why this works: You are dissolving an ionic salt (high solubility) rather than a neutral organic solid (low solubility).

Protocol B: The DMSO "Step-Down"

Best for: Cell-based assays and enzyme kinetics where pH swings are forbidden.[1][2]

The Issue: Researchers often make a 100 mM stock in DMSO, then squirt it into PBS, causing the compound to "crash out" (precipitate) immediately because the local concentration exceeds solubility before mixing occurs.[3]

The Fix:

  • Prepare Stock: Dissolve TAA in 100% anhydrous DMSO (e.g., 100 mM).

  • Intermediate Dilution (The Critical Step):

    • Do NOT add 1 µL stock directly to 999 µL buffer.

    • Instead, prepare a 10x working solution in a solvent blend (e.g., 5% DMSO in water).[3]

    • Add the DMSO stock dropwise to the water while vortexing rapidly.

  • Final Dilution: Add this 10x intermediate to your assay plate.

Data: Maximum Solubility Limits (Representative)

Solvent SystemSolubility (mg/mL)Notes
Water (pH 4.[1][2]0)< 0.1Insoluble (Protonated/Neutral)
PBS (pH 7.[2]4)0.5 – 1.0Slow dissolution kinetics
DMSO (100%) > 50 Excellent solvent
0.1 M NaOH > 20 Forms soluble sodium salt
5% DMSO in PBS2.0Kinetic solubility (metastable)
Protocol C: Cyclodextrin Complexation

Best for: In vivo formulations (IV/IP) where DMSO is toxic and pH must be physiological.

The Concept: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "donut" shape.[1][2] The hydrophobic thiazole ring sits inside the donut, while the hydrophilic exterior interacts with water.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[1][2]

  • Add Compound: Add TAA powder to the vehicle.

  • Agitate: Shake at room temperature for 24 hours.

  • Filter: Pass through a 0.22 µm filter to remove uncomplexed solids.

Part 3: The "Crash Out" Mechanism

Understanding how precipitation happens helps you prevent it.

Crash_Out_Mechanism DMSO_Sol TAA in DMSO (Solvated Shell) Mixing Rapid Mixing with Buffer DMSO_Sol->Mixing Dilution Path_Success Dispersion Mixing->Path_Success High Vortex Low Conc. Path_Fail Nucleation Mixing->Path_Fail Static Add High Conc. Stable Stable Solution (Metastable) Path_Success->Stable Precip Crystal Growth (Precipitate) Path_Fail->Precip Hydrophobic Aggregation

Figure 2: The kinetic competition between dispersion and nucleation during dilution.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q: I see a faint cloudiness after adding my DMSO stock to the cell media. Is this okay? A: No. Cloudiness (Tyndall effect) indicates micro-precipitation. Your effective concentration is now unknown, and solid crystals can cause false positives by lysing cell membranes physically.[3] Fix: Reduce the final concentration or switch to Protocol C (Cyclodextrins).

Q: Can I use sonication to dissolve TAA in PBS? A: Sonication generates heat, which increases solubility temporarily.[3] However, once the solution cools back to room temperature, the TAA will likely recrystallize (supersaturation).[3] Use Protocol A (pH Swing) for stable thermodynamics.

Q: My TAA derivative has an amine group (e.g., 2-amino-4-thiazoleacetic acid). Does this change things? A: Yes. The amine adds a basic center.[5]

  • Acidic pH: Soluble (cationic).

  • Basic pH: Soluble (anionic).

  • Neutral pH: Highly insoluble (Zwitterionic:

    
     and 
    
    
    
    ).[1][2]
  • Advice: Avoid pH 4–6 strictly.[2] Keep pH > 7.5 for stability.[2]

References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[1][2] (Defines the "U-shaped" solubility profile for zwitterions).

  • Lipinski, C. A., et al. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3]

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2][3]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 34665, 2-(2-amino-1,3-thiazol-4-yl)acetic acid.[1][2]

Sources

Technical Support Center: Identification of Degradation Products of 2-(4-Methylthiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylthiazol-2-yl)acetic acid. Our focus is on the practical challenges of identifying and characterizing its degradation products, ensuring the stability, purity, and safety of your active pharmaceutical ingredient (API).

Part 1: FAQ - Getting Started with Degradation Studies

Q1: I'm seeing unexpected peaks in the chromatogram of my 2-(4-Methylthiazol-2-yl)acetic acid sample. Could they be degradation products?

A1: Yes, it is highly probable. The appearance of new, unexpected peaks in a chromatographic analysis of a purified compound is a classic indicator of degradation. These peaks can arise from instability during storage, sample preparation, or the analytical process itself. The key is to determine if these impurities are process-related (from synthesis) or actual degradants.

The first step is to assess the history of the sample. Ask yourself:

  • Age and Storage: Has the sample been stored for an extended period or under non-ideal conditions (e.g., exposed to light, elevated temperature)?

  • Sample Preparation: Was the sample dissolved in a reactive solvent or subjected to heat during preparation?

  • Mass Balance: Does the area of the main peak decrease as the new peaks appear? A loss in the parent compound's peak area corresponding to the appearance of new peaks strongly suggests degradation.

A systematic approach, known as a forced degradation study, is the definitive way to confirm if these peaks are degradants and to proactively identify others that may form over the product's shelf-life.[1][2]

Q2: How do I systematically investigate the stability of my compound and identify these unknown peaks?

A2: A systematic investigation follows a well-defined workflow that begins with intentionally stressing the molecule and culminates in the structural elucidation of any resulting degradants. This process is essential for developing a stability-indicating analytical method, which is a regulatory requirement.[3] The overall strategy involves stress testing, analytical method development, and structural characterization.

Below is a high-level workflow diagram for this process.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis & Detection cluster_2 Phase 3: Characterization A API Sample of 2-(4-Methylthiazol-2-yl)acetic acid B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop Stability-Indicating HPLC/UPLC Method B->C D Analyze Stressed Samples by HPLC-UV/MS C->D E Identify & Quantify Degradation Products D->E F Isolate Degradant (Prep-HPLC) E->F G Structure Elucidation (HRMS, NMR, IR) F->G H Propose Degradation Pathway G->H

Caption: Workflow for Degradation Product Identification.

Part 2: Troubleshooting Guide - Forced Degradation Studies

Q3: What are the standard conditions for a forced degradation study on 2-(4-Methylthiazol-2-yl)acetic acid, and why is each stressor used?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[4][5] The goal is to achieve 5-20% degradation of the active ingredient; this provides enough of the degradant for detection and characterization without causing such extensive decomposition that secondary and tertiary products complicate the analysis.[6]

The choice of stressors is guided by ICH Q1A/Q1B guidelines and the chemical nature of the molecule. For a thiazole acetic acid derivative, the thiazole ring (especially the sulfur atom) and the carboxylic acid side chain are key areas of potential instability.

Stress ConditionTypical Reagents & ConditionsRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl; Room temp to 60°C; 2 to 72 hours.[7]The thiazole ring can be susceptible to cleavage under acidic conditions. This stressor tests for lability in low pH environments.[8]
Base Hydrolysis 0.1 M to 1 M NaOH; Room temp to 60°C; 30 mins to 24 hours.[7][9]Thiazole derivatives can be highly susceptible to alkaline hydrolysis, often leading to ring-opening.[10]
Oxidation 3-30% H₂O₂; Room temp; 1 to 24 hours.[9]The sulfur atom in the thiazole ring is a prime target for oxidation, potentially forming sulfoxides or sulfones.[11]
Thermal Degradation Dry heat; 60°C to 150°C; 6 to 48 hours.[7][12]Assesses intrinsic thermal stability. May induce decarboxylation of the acetic acid side chain or other rearrangements.[13]
Photodegradation High-intensity visible & UV light (e.g., 1.2 million lux hours and 200 watt hours/m²); Solid state & in solution.[3]Thiazole rings are known to be photosensitive, potentially reacting with singlet oxygen via a [4+2] cycloaddition, leading to ring cleavage.[14]
Q4: My compound shows no degradation under initial stress conditions, or it degrades completely. How should I adjust the parameters?

A4: This is a common challenge. The art of forced degradation is in titrating the stress to achieve the target 5-20% degradation.

  • If Degradation is Too Low:

    • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M or even 5 M for short durations.

    • Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C). Refluxing may be necessary for highly stable compounds.[7]

    • Extend Exposure Time: If the compound is stable after 24 hours, extend the study to 48 or 72 hours, taking time points to monitor progress.

  • If Degradation is Too High:

    • Decrease Stressor Concentration: Use a more dilute acid/base (e.g., 0.01 M).

    • Lower Temperature: Perform the study at room temperature or in a chilled bath instead of heating.

    • Reduce Exposure Time: Take time points very early in the process (e.g., 5, 15, 30, 60 minutes). For extremely labile compounds, the reaction may need to be quenched immediately after mixing.

It is crucial to neutralize acidic and basic samples before injection into an HPLC system to prevent damage to the column and ensure reproducible chromatography.[7]

Part 3: Troubleshooting Guide - Analytical Method Development (HPLC-MS)

Q5: How do I develop a stability-indicating HPLC method to separate the parent drug from its degradation products?

A5: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients, allowing for an accurate assay of the active ingredient.[12] High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (MS), is the workhorse for this task.[15]

Protocol: Developing a Stability-Indicating HPLC-MS Method

  • Column Selection: Start with a versatile, high-purity C18 column (e.g., 100 x 2.1 mm, 1.8 µm). This provides good hydrophobic retention for a broad range of compounds.

  • Mobile Phase Selection: A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid helps to protonate the analytes for better peak shape and improved ionization in positive-ion mode MS.

  • Initial Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) on a mixture of your stressed samples (the "degradation cocktail"). This will quickly show you the retention times of the parent compound and the major degradants.

  • Method Optimization:

    • Peak Purity: Use a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector to assess the peak purity of the parent compound in all stressed samples. The peak should be spectrally homogenous.

    • Resolution: Adjust the gradient slope to improve the resolution between the parent peak and any closely eluting degradants. A shallower gradient around the elution time of the key peaks is often effective. Resolution should be >2 between critical pairs.[12]

    • Alternative Chemistries: If co-elution persists, try a different column chemistry (e.g., Phenyl-Hexyl for aromatic interactions, or a polar-embedded column) or change the organic modifier (e.g., methanol instead of acetonitrile).

Table: Starting HPLC-MS Parameters

ParameterRecommended Starting Condition
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 min, then hold 2 min
Flow Rate 0.3 mL/min
Column Temp 40 °C[16]
Injection Vol. 2 µL
UV Detection 210-400 nm (monitor at λmax)
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 50-500
Q6: I have a mass for an unknown peak from LC-MS. How do I propose a molecular formula and potential structure?

A6: This is where the detective work begins. The mass is your primary clue.

  • Use High-Resolution Mass Spectrometry (HRMS): If possible, obtain an accurate mass measurement (to four decimal places). This significantly narrows down the possible elemental compositions. Software can generate potential molecular formulas based on the accurate mass, isotopic pattern, and logical chemical constraints (e.g., nitrogen rule, rings plus double bonds).

  • Calculate the Mass Difference (Delta Mass): Compare the mass of the degradant to the parent compound. This difference often corresponds to a specific chemical transformation. For example:

    • +16 Da: Oxidation (addition of an oxygen atom).

    • +18 Da: Hydrolysis (addition of H₂O, often followed by cleavage).

    • -44 Da: Decarboxylation (loss of CO₂).

    • -2 Da: Dehydrogenation (formation of a double bond).

  • Analyze the Isotope Pattern: If your molecule contains elements with distinct isotopic signatures (like sulfur), the pattern in the MS spectrum can help confirm the presence of that element in the degradant.

  • Perform MS/MS Fragmentation: Fragment the parent ion and the degradant ion. Comparing their fragmentation patterns is crucial.

    • If a fragment is lost from the parent but retained in the degradant, the modification likely occurred on that fragment.

    • If a fragment's mass shifts by the delta mass, the modification is on that piece of the molecule.

Part 4: Troubleshooting Guide - Structure Elucidation

Q7: Mass spectrometry suggests a structure, but I'm not certain. What is the definitive way to confirm the structure of a degradation product?

A7: While MS provides powerful clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[14] This requires isolating a sufficient quantity (typically >1 mg) of the degradation product, usually via preparative HPLC.

Protocol: Isolation and NMR Analysis

  • Scale-Up: Increase the concentration and injection volume on a preparative HPLC column with the same chemistry as your analytical method.

  • Fraction Collection: Collect the peak corresponding to the degradant of interest.

  • Purity Check: Analyze the collected fraction using your analytical HPLC-MS method to confirm its purity and identity.

  • Solvent Removal: Evaporate the solvent (e.g., using a lyophilizer or rotary evaporator).

  • NMR Analysis: Dissolve the isolated solid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and perform a suite of NMR experiments:

    • ¹H NMR: Shows the proton environment.

    • ¹³C NMR: Shows the carbon environment.

    • 2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms, allowing you to piece the structure together definitively.

Q8: What are the most likely degradation pathways for 2-(4-Methylthiazol-2-yl)acetic acid that I should be aware of?

A8: Based on the known chemistry of thiazole rings and acetic acid side chains, several degradation pathways are plausible. Being aware of these can help you anticipate and more quickly identify potential products.

G cluster_0 Plausible Degradation Products Parent 2-(4-Methylthiazol-2-yl)acetic acid Oxidation N-Oxide or S-Oxide (+16 Da) Parent->Oxidation H₂O₂ Hydrolysis Thiazole Ring Cleavage (e.g., Thioamide formation) Parent->Hydrolysis H⁺ / OH⁻ Decarboxylation 4-Methyl-2-methylthiazole (-44 Da) Parent->Decarboxylation Δ / hν Photodegradation Ring-Opened Products (via Endoperoxide) Parent->Photodegradation hν / ¹O₂

Caption: Plausible Degradation Pathways.

  • Oxidation: The sulfur atom is nucleophilic and can be oxidized by agents like H₂O₂ to form a sulfoxide (+16 Da) or sulfone (+32 Da). The thiazole nitrogen can also be oxidized to an N-oxide.

  • Hydrolytic Cleavage: Under harsh acidic or basic conditions, the thiazole ring can open. For example, base-catalyzed hydrolysis could lead to the formation of a thioamide derivative.[8][10]

  • Decarboxylation: The acetic acid moiety is susceptible to losing CO₂ under thermal or photolytic stress, which would yield 4-methyl-2-methylthiazole.[13]

  • Photolytic Rearrangement: As documented for similar thiazole structures, reaction with singlet oxygen during photolysis can lead to an unstable endoperoxide intermediate that rearranges to cleave the ring entirely, forming complex amide products.[14]

By systematically applying these troubleshooting steps and analytical strategies, you can confidently identify, characterize, and control the degradation products of 2-(4-Methylthiazol-2-yl)acetic acid, ensuring the robustness and quality of your research and development programs.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Kim, M., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI.
  • de Oliveira, R. B., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Langer, E. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Jevtić, I., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
  • Gatrone, R. C., et al. (1987). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.
  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). Google Patents.
  • Sharma, G., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Noreen, M., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PMC.
  • Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research.
  • Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society.
  • Kumar, D., et al. (2022). Isolation and Identification of forced degradation products of Febuxostat. ResearchGate.
  • Fornelos, N., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC.
  • Nudelman, N. S. (2011). Stability-indicating methods: A challenge for the analyst. Trends in Analytical Chemistry.
  • Shaik, A. R., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
  • Pippalla, S., et al. (2022). Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation. Scientific Research Publishing.
  • Butler, A. R., et al. (1995). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Navigating the Hantzsch Thiazole Synthesis: A Technical Guide to Optimizing Reflux Time

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the optimization of the Hantzsch thiazole synthesis, specifically focusing on the reaction between 4-chloroacetoacetyl chloride and thiourea. As Senior Application Scientists, we understand that mastering the nuances of a reaction is key to achieving high yields and purity. This guide is structured to provide you with in-depth, actionable insights into one of the most critical parameters: the reflux time. We will delve into the causality behind experimental choices, offer troubleshooting guidance for common issues, and provide validated protocols to streamline your research.

The Critical Role of Reflux Time in Thiazole Synthesis

The reaction of 4-chloroacetoacetyl chloride with thiourea is a classic example of the Hantzsch thiazole synthesis, a powerful method for constructing the thiazole ring, a common scaffold in many pharmaceutical agents.[1][2][3] The overall transformation involves the condensation of an α-haloketone (in this case, 4-chloroacetoacetyl chloride) with a thioamide (thiourea). The reaction proceeds through a multi-step mechanism that includes an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Optimizing the reflux time is a delicate balance. Insufficient heating will lead to incomplete conversion of starting materials, resulting in low yields.[5] Conversely, prolonged reflux can lead to the degradation of the desired product or the formation of unwanted side products, complicating purification and reducing the overall efficiency of the synthesis.[5][6] This guide will equip you with the knowledge to navigate this critical parameter effectively.

Troubleshooting Guide & FAQs: Optimizing Your Reflux Time

This section addresses common questions and issues encountered during the optimization of reflux time for the 4-chloroacetoacetyl chloride and thiourea reaction.

FAQ 1: How do I determine the optimal starting point for reflux time?

Answer: The optimal reflux time is highly dependent on the solvent, reaction temperature, and the specific substrates used. Based on literature precedents for similar Hantzsch thiazole syntheses, a good starting point for reflux time is between 2 to 4 hours.[6][7][8] It is crucial to monitor the reaction's progress to fine-tune this initial estimate.

Best Practice:

  • Reaction Monitoring: The most reliable method for determining the optimal reflux time is to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Take aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes) to track the consumption of starting materials and the formation of the product. The reaction is complete when the starting material spot on the TLC plate has disappeared or the LC-MS analysis shows no further increase in product concentration.

FAQ 2: I'm seeing low yields. Could the reflux time be the culprit?

Answer: Yes, an inappropriate reflux time is a common cause of low yields.

  • Reflux Time Too Short: If the reaction is not refluxed for a sufficient duration, the starting materials will not have fully reacted, leading to a low conversion rate and, consequently, a low yield of the desired thiazole.[5]

  • Reflux Time Too Long: Excessive refluxing can lead to the thermal decomposition of the product or the formation of byproducts.[9][10][11] Thiazole rings, while aromatic and generally stable, can be susceptible to degradation under harsh conditions. Prolonged boiling can also lead to hydrolysis of the imino group in the intermediate, which can open up pathways to other products.[6]

Troubleshooting Steps:

  • Establish a Baseline: Run a small-scale reaction and monitor it closely using TLC or LC-MS to establish a baseline for the reaction time.

  • Time Course Study: Perform a time course study by running several small-scale reactions and stopping them at different time points (e.g., 1, 2, 3, 4, and 5 hours). Analyze the yield and purity of the product at each time point to identify the optimal reflux duration.

FAQ 3: I'm observing multiple spots on my TLC plate. What are the likely side products related to reflux time?

Answer: The formation of multiple products is a strong indicator of side reactions, which can be exacerbated by suboptimal reflux times.

  • Unreacted Starting Materials: If the reflux time is too short, you will see spots corresponding to 4-chloroacetoacetyl chloride and thiourea on your TLC plate.

  • Isomeric Impurities: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric impurities such as 2-imino-2,3-dihydrothiazoles.[12] While reflux time is not the primary driver of this isomerization, prolonged heating in an acidic medium could potentially favor the formation of such byproducts.

  • Degradation Products: Extended reflux times can lead to the decomposition of the desired 2-amino-4-(chloroacetyl)thiazole. The resulting product mixture can be complex and may require extensive purification.

Mitigation Strategies:

  • Maintain Neutral or Slightly Basic Conditions: To minimize the formation of isomeric impurities, ensure the reaction is run under neutral or slightly basic conditions.[5]

  • Optimize Temperature: While reflux implies boiling, the choice of solvent will determine the reaction temperature. A lower-boiling solvent will result in a lower reaction temperature, which may require a longer reflux time but can also minimize the formation of degradation products.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-(chloroacetyl)thiazole

This protocol provides a starting point for your experiments. Remember to optimize the reflux time based on your specific laboratory conditions and monitoring results.

Materials:

  • 4-chloroacetoacetyl chloride

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • LC-MS (optional, for more precise monitoring)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

  • Slowly add 4-chloroacetoacetyl chloride (1.0 equivalent) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain the reflux for a predetermined time (start with 2-3 hours).

  • Monitor the reaction progress by TLC. A suitable eluent system should be determined beforehand.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

The following table summarizes typical reaction parameters for Hantzsch thiazole syntheses found in the literature. This data can serve as a valuable reference for designing your experiments.

Reactant 1Reactant 2SolventTemperatureReflux TimeYieldReference
Ethyl chloroacetateThiourea95% EthanolReflux3 hours79-82%
MonochloroacetaldehydeThiourea2-Propanol60°C2 hours>85%
Substituted bromoketoneSubstituted thioureaEthanol70°C2 hours-
2-BromoacetophenoneThioureaMethanol~100°C30 minutesHigh

Visualizing the Workflow and Troubleshooting Logic

To further aid in your experimental design and troubleshooting, we have created the following diagrams using Graphviz.

Experimental Workflow

experimental_workflow start Start: Prepare Reactants (4-chloroacetoacetyl chloride & thiourea) reaction Hantzsch Reaction (Solvent, Reflux) start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration/Evaporation) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification product Final Product: 2-Amino-4-(chloroacetyl)thiazole purification->product

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting Logic for Optimizing Reflux Time

troubleshooting_logic start Initial Reaction (e.g., 2-3 hours reflux) analyze Analyze Results (Yield & Purity) start->analyze low_yield Low Yield? analyze->low_yield low_purity Low Purity? low_yield->low_purity No incomplete Incomplete Reaction (Starting material remains) low_yield->incomplete Yes optimal Optimal Conditions Achieved low_yield->optimal No (if purity is good) degradation Degradation/Side Products low_purity->degradation Yes low_purity->optimal No increase_time Action: Increase Reflux Time incomplete->increase_time decrease_time Action: Decrease Reflux Time degradation->decrease_time increase_time->start Re-run decrease_time->start Re-run

Caption: A decision-making flowchart for troubleshooting and optimizing reflux time.

Conclusion

The optimization of reflux time is a critical step in achieving a successful Hantzsch thiazole synthesis. By understanding the underlying principles of the reaction and employing systematic troubleshooting strategies, researchers can significantly improve both the yield and purity of their desired products. We encourage you to use this guide as a starting point for your investigations and to adapt the provided protocols to your specific needs. Should you have further questions, our team of application scientists is always available to provide additional support.

References

  • Research progress of thiazole flavor compounds. - CABI Digital Library. [Link]

  • pseudothiohydantoin - Organic Syntheses Procedure. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed. [Link]

  • Process of producing 2-aminothiazole - European Patent Office - EP 0482607 A1. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. [Link]

  • EP0482607B1 - Process of producing 2-aminothiazole - Google P
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. [Link]

  • Cook–Heilbron thiazole synthesis - Wikipedia. [Link]

  • Recent Development in the Synthesis of Thiazoles - PubMed. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. [Link]

Sources

Purification of 2-(4-Methylthiazol-2-yl)acetic acid without column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Methylthiazol-2-yl)acetic Acid

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Purification Division) Subject: Non-Chromatographic Purification Protocols

Introduction: The "No-Column" Philosophy

Welcome to the technical support hub for thiazole chemistry. You are likely synthesizing 2-(4-methylthiazol-2-yl)acetic acid (often via the Hantzsch synthesis using 3-amino-3-thioxopropanoate and chloroacetone).[1][2][3][4]

Users frequently report that this reaction yields a "dark red oil" or "sticky solid" due to sulfur-containing polymeric byproducts and unreacted haloketones.[1][2][3][4] Column chromatography is often inefficient here due to the compound's streaking nature (amphoteric tail) and the difficulty of separating polar tars.[3][4]

This guide provides a validated pH-Swing Extraction and Crystallization workflow to purify your target without silica gel.[1][2][3][4]

Module 1: The Core Protocol (pH-Swing Extraction)

Theory: The target molecule is amphoteric but predominantly behaves as a carboxylic acid.[4]

  • Acidic Group: Carboxylic acid (pKa ~4.0–4.8).[3][4]

  • Basic Group: Thiazole nitrogen (pKa ~2.5).[3][4]

  • Impurity Profile: Neutral impurities (unreacted chloroacetone), highly non-polar tars, and inorganic salts.[3][4]

The Strategy: We utilize the solubility differential between the ionized carboxylate (pH > 7) and the free acid (pH ~3–4).[1][4]

Step-by-Step Workflow
  • Dissolution (Basification):

    • Take your crude residue and suspend it in saturated aqueous NaHCO₃ (Sodium Bicarbonate).[3][4]

    • Why? This converts the acid to its sodium salt (R-COO⁻ Na⁺), making it water-soluble.[1][2][3][4]

    • Target pH: ~8.0–8.5.[1][3][4][5]

  • De-greasing (Organic Wash):

    • Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[3][4]

    • Action: Discard the organic layer.[4]

    • Result: This removes unreacted neutral precursors and non-polar tars.[3][4] The product remains in the water phase.[4]

  • Charcoal Treatment (Critical for Thiazoles):

    • If the aqueous layer is dark/colored, add Activated Carbon (5-10% w/w relative to crude).[1][2][3][4]

    • Stir for 30 minutes at room temperature.

    • Filter through a Celite pad.[3][4] The filtrate should be pale yellow.[4]

  • Precipitation (Acidification):

    • Cool the aqueous filtrate to 0–5°C.[4]

    • Slowly add 1N HCl or Glacial Acetic Acid dropwise.[1][3][4]

    • Target pH: Adjust to pH 3.5 – 4.0 .[3][4]

    • Mechanism:[1][2][3][4][6][7][8][9] This is the "Isoelectric Region" where the molecule is least soluble (neutral COOH form, but not acidic enough to protonate the thiazole nitrogen fully).[4]

  • Isolation:

    • Stir for 1 hour at 0°C to maximize crystal growth.

    • Filter the solid.[4][8][9][10][11] Wash with cold water.[1][3][4]

Module 2: Troubleshooting & FAQs

Ticket #101: "I acidified the solution, but no solid precipitated."

Diagnosis:

  • pH Overshoot: You likely acidified to pH < 1.[1][3][4]

    • Science:[1][2][3][4][9] The thiazole nitrogen is basic.[3][4] In strong acid (pH 1), you form the hydrochloride salt (Thiazolium cation), which is highly water-soluble.[3][4]

  • Volume Issue: Too much water was used in Step 1.

Solution:

  • Correct the pH: Slowly add solid Sodium Acetate or dilute NaOH to bring the pH back up to 3.5–4.[4]0. The precipitate should appear.[3][4][6][9]

  • Salting Out: Add NaCl to saturation to utilize the common ion effect and decrease organic solubility.[4]

  • Extraction Rescue: If it still won't precipitate, extract the acidified aqueous layer (at pH 4) with EtOAc (3x).[3][4] Dry the organic layer (MgSO₄) and evaporate.[4]

Ticket #102: "The product is oiling out instead of crystallizing."[4]

Diagnosis: This is common with thiazoles containing trace solvent or impurities acting as plasticizers.[1][3][4]

Solution: The "Scratch and Seed" Protocol

  • Solvent Switch: Dissolve the oil in a minimum amount of hot Water or 10% Ethanol/Water .[3][4]

  • Cooling: Allow it to cool slowly to room temperature. Rapid cooling traps impurities.[1][3][4]

  • Induction: Scratch the inner wall of the flask with a glass rod.

  • Anti-solvent: If using Ethanol, add Diethyl Ether or Hexane dropwise until turbidity persists, then cool.[3][4]

Ticket #103: "My product has a strong sulfur/garlic smell."

Diagnosis: Presence of sulfur-containing byproducts (thioamides or mercaptans).[1][2][3][4]

Solution:

  • Wash Step: During the organic wash (Step 2 of Core Protocol), wash the organic phase with a dilute Bleach solution (Sodium Hypochlorite) only if your product is protected.[4]

  • Better approach for the Acid: Recrystallize from Water .[4] Sulfur impurities are often more soluble in organics or steam-volatile.[1][2][3][4] Boiling in water often drives off volatile sulfur contaminants.[3][4]

Module 3: Visualizing the Workflow

The following diagram illustrates the logical decision-making process for the purification.

PurificationProtocol Start Crude Reaction Mixture (Dark Oil/Solid) BaseStep Dissolve in Sat. NaHCO3 (pH ~8.5) Start->BaseStep WashStep Wash with EtOAc/DCM BaseStep->WashStep PhaseSep Separate Phases WashStep->PhaseSep OrgPhase Organic Phase (Contains Impurities/Tars) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as Salt) PhaseSep->AqPhase Keep Charcoal Add Activated Carbon Filter (Celite) AqPhase->Charcoal Acidify Acidify with HCl/AcOH to pH 3.5 - 4.0 Charcoal->Acidify CheckPrecip Precipitate Formed? Acidify->CheckPrecip Filter Filter & Wash (Cold Water) Target: Pure Acid CheckPrecip->Filter Yes Rescue Extract with EtOAc Evaporate Solvent CheckPrecip->Rescue No (Oiling/Soluble)

Figure 1: Decision logic for the Acid-Base purification of thiazole acetic acid derivatives.

Summary of Physical Data

PropertyValue / ConditionRelevance to Purification
Solubility (Acid Form) Low in cold water; High in EtOAc/EtOHAllows precipitation from water at low T.
Solubility (Salt Form) High in water (pH > 7)Enables extraction of neutral impurities.[1][2][3][4]
pKa (Acid) ~4.0 - 4.8 (Estimated)Target pH 4.0 for precipitation (Isoelectric point).[1][2][3][4]
pKa (Base) ~2.5 (Thiazole Nitrogen)Avoid pH < 2.0 to prevent HCl salt formation.[3][4]
Appearance White to pale yellow needlesDark color indicates tar contamination.[3][4]

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[3][4] (Provides general solubility rules for polar organic acids and the use of water as a solvent).

  • Organic Syntheses. 2-Amino-4-methylthiazole.[1][2][3][4][7][11][12] Coll. Vol. 2, p.31 (1943).[3][4] (Describes the Hantzsch synthesis workup, handling of thiazole tars, and base extraction techniques). [1][3][4]

  • Google Patents. Process for preparing 2-aminothiazol-4-yl-acetic acid derivatives (WO2011029596A1).[1][2][3][4] (Detailed protocols on pH adjustments (pH 4-5) for precipitating thiazole acetic acid derivatives).

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Methodology for handling "oiling out" issues using solvent pairs).[3][4][6][10][13]

Sources

Technical Support Center: pH Control for Thiazole Ester Intermediate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole ester intermediates. This guide is designed to provide you with in-depth, practical solutions for a critical challenge in your synthetic workflows: preventing the hydrolysis of your thiazole ester intermediates by controlling pH. As a Senior Application Scientist, I've seen firsthand how overlooking this crucial parameter can lead to yield loss, impurity formation, and significant delays in development timelines. This resource is built from field-proven insights and established chemical principles to empower you with the knowledge to safeguard your valuable intermediates.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions and concerns regarding the stability of thiazole ester intermediates.

Q1: Why are my thiazole ester intermediates degrading, and how do I know if it's hydrolysis?

A1: Thiazole ester intermediates are susceptible to degradation primarily through hydrolysis, a chemical reaction where water cleaves the ester bond, resulting in a carboxylic acid and an alcohol. This process is significantly accelerated by the presence of acidic or basic conditions.[1] You can suspect hydrolysis if you observe:

  • A decrease in the yield of your desired ester product over time.

  • The appearance of new, more polar spots on your Thin Layer Chromatography (TLC) plates.

  • The emergence of new peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, corresponding to the carboxylic acid and alcohol byproducts. A forced degradation study, where you intentionally expose your compound to acidic and basic conditions, can confirm its susceptibility to hydrolysis.[2]

Q2: At what pH range are thiazole ester intermediates most stable?

A2: Generally, esters are most stable in a neutral to slightly acidic pH range (approximately pH 4-6). Both strongly acidic (pH < 3) and, more significantly, alkaline (pH > 7) conditions catalyze hydrolysis. The rate of hydrolysis typically increases dramatically as the pH moves further from the neutral range. While specific optimal pH ranges can vary depending on the exact molecular structure, maintaining a pH between 4 and 6 is a good starting point for ensuring the stability of most thiazole ester intermediates.

Q3: Can I use any buffer to control the pH of my reaction?

A3: No, the choice of buffer is critical. The buffer itself should be inert and not participate in side reactions with your starting materials, reagents, or product. For organic synthesis, it's also crucial to consider the solubility of the buffer components in your reaction solvent. Phosphate and acetate buffers are common choices for the slightly acidic to neutral range. It is essential to verify the compatibility of the chosen buffer with your specific reaction system.

Q4: My reaction is in an organic solvent. How can I control the pH?

A4: Controlling pH in organic or mixed aqueous-organic solvents presents unique challenges.[3] The very definition of pH is based on aqueous solutions. However, you can control the "apparent pH" or the effective proton concentration. This is typically done by:

  • Using a biphasic system where an aqueous buffer phase is in contact with the organic phase containing your reactants.

  • For water-miscible organic solvents, preparing the buffer in the aqueous portion before mixing it with the organic solvent.

  • Employing organic-soluble acids or bases, such as triethylamine or acetic acid, although this provides less precise control than a buffer system.

Specialized pH electrodes designed for non-aqueous or mixed solvents are recommended for accurate measurements in these systems.[3]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis and handling of thiazole ester intermediates.

Issue 1: Unexpectedly Low Yield of Thiazole Ester

Symptom: The final yield of your purified thiazole ester is consistently lower than expected, even with apparently complete conversion of the starting material.

Possible Cause: Hydrolysis of the ester product is occurring during the reaction or the work-up procedure.

Troubleshooting Steps:

  • Monitor Reaction pH: If your reaction is in a protic or aqueous-organic solvent mixture, monitor the pH at the start and throughout the reaction. If the pH is outside the optimal 4-6 range, implement a suitable buffer system.

  • Aqueous Work-up pH Control: During aqueous work-up, especially with basic washes (e.g., sodium bicarbonate), minimize the contact time. Ensure the aqueous layer's pH does not exceed 8. If a basic wash is necessary, perform it quickly with a cold, dilute solution and immediately proceed to the next step.

  • Purification Conditions: If using reverse-phase chromatography with a mobile phase containing water, ensure the pH of the aqueous component is controlled. Unbuffered water can have a pH that varies, and prolonged exposure on the column can lead to hydrolysis. Consider adding a small amount of a volatile buffer like ammonium acetate to your mobile phase.

  • Post-Purification Handling: After purification, ensure all aqueous and protic solvents are thoroughly removed. Store the purified ester in an anhydrous, aprotic solvent and under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from causing hydrolysis over time.

Issue 2: Inconsistent or Drifting pH Readings

Symptom: When attempting to measure the pH of your reaction mixture (especially in mixed solvents), the reading is unstable, drifts over time, or is not reproducible.

Possible Cause: The pH electrode is not suitable for the solvent system, or the electrode is not properly calibrated or maintained.

Troubleshooting Steps:

  • Select the Correct Electrode: Use a pH electrode specifically designed for organic or mixed-aqueous solvents. These often have a sleeve junction and use a non-aqueous electrolyte filling solution (e.g., LiCl in ethanol).[3]

  • Proper Electrode Calibration: Calibrate the electrode using fresh, appropriate buffer standards immediately before use. For mixed-solvent systems, allow the electrode to equilibrate in a solution with a similar solvent composition to your reaction mixture before taking a reading.

  • Electrode Maintenance: Ensure the electrode is clean and properly hydrated. If the electrode has been exposed to organic solvents, it may need to be rehydrated in an appropriate storage solution.[4] Clean the electrode with a suitable solvent (e.g., ethanol) to remove organic residues, followed by rinsing with deionized water and re-conditioning.[4]

  • Ensure Miscibility and Ionic Strength: In low-conductivity organic solvents, pH readings can be unstable. If your system allows, the addition of a small amount of an inert, soluble salt can improve conductivity and stabilize the reading.

The Science Behind Thiazole Ester Hydrolysis

The stability of a thiazole ester is a direct function of the electrophilicity of the carbonyl carbon and the stability of the leaving group. The hydrolysis can be catalyzed by both acid and base, with base-catalyzed hydrolysis generally being more rapid and irreversible.

Mechanism of Hydrolysis

The hydrolysis of an ester proceeds through a nucleophilic acyl substitution mechanism.

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the thiazole alkoxide as the leaving group. The resulting carboxylic acid is deprotonated by the alkoxide to form a carboxylate salt, driving the reaction to completion.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following a series of proton transfers, the thiazole alcohol is eliminated as a leaving group. This process is reversible.

HydrolysisMechanisms

pH-Rate Profile

The rate of ester hydrolysis is highly dependent on pH. A typical pH-rate profile demonstrates that the hydrolysis rate is at its minimum in the slightly acidic to neutral region and increases exponentially at both low and high pH.

pH RangeDominant MechanismRelative Rate of Hydrolysis
< 3Acid-CatalyzedHigh
4 - 6Minimal CatalysisLow (Optimal Stability)
> 7Base-CatalyzedVery High
Caption: Relationship between pH and the relative rate of thiazole ester hydrolysis.

Experimental Protocols

Here are detailed methodologies for key procedures to help you control the pH and monitor the stability of your thiazole ester intermediates.

Protocol 1: Setting Up a pH-Controlled Synthesis

This protocol describes how to maintain a constant pH during a reaction in a mixed aqueous-organic solvent system using a pH-stat or manual monitoring.

Materials:

  • pH meter with an electrode suitable for mixed solvents (e.g., Mettler Toledo InLab® Science Pro-ISM)[3]

  • Reaction vessel with overhead stirring

  • Two automated syringe pumps or burettes

  • Dilute acid solution (e.g., 0.1 M HCl)

  • Dilute base solution (e.g., 0.1 M NaOH)

  • Reaction solvent system (e.g., a mixture of an organic solvent and an aqueous buffer)

Procedure:

  • System Setup: Assemble the reaction vessel with the overhead stirrer, pH electrode, and inlet lines for the acid and base solutions. Ensure the pH electrode is submerged in the reaction mixture but does not interfere with the stirring.

  • Electrode Calibration: Calibrate the pH meter with standard aqueous buffers. If possible, perform a one-point calibration check in a solution with the same solvent composition as your reaction to account for solvent effects.

  • Reaction Mixture Preparation: Charge the reactor with your starting materials, solvent, and the chosen buffer (e.g., a phosphate buffer to maintain pH ~6).

  • Set pH Control Parameters: If using a pH-stat, set the target pH (e.g., 6.0) and the tolerance (e.g., ± 0.2 pH units).

  • Initiate Reaction: Start the reaction (e.g., by adding a reagent or increasing the temperature).

  • Monitor and Adjust:

    • Automated: The pH-stat will automatically add small amounts of the dilute acid or base to maintain the pH within the set range.

    • Manual: Monitor the pH continuously. If it deviates from the target, manually add the dilute acid or base dropwise until the target pH is restored.

  • Reaction Quenching and Work-up: Once the reaction is complete, quench it by adjusting the pH to the optimal range for stability (if necessary) before proceeding with extraction and purification.

PH_Control_Workflow Setup 1. Assemble Reactor & Calibrate pH Electrode Prepare 2. Prepare Reaction Mixture with Buffer Setup->Prepare Initiate 3. Start Reaction Prepare->Initiate Monitor 4. Monitor pH Continuously Initiate->Monitor Adjust 5. Add Acid/Base to Maintain Setpoint Monitor->Adjust pH deviates Complete 6. Reaction Complete Monitor->Complete pH stable & reaction finished Adjust->Monitor Workup 7. Quench & Proceed to Work-up Complete->Workup

Protocol 2: HPLC Method for Monitoring Hydrolysis

This protocol provides a general reverse-phase HPLC method to quantify the thiazole ester intermediate and detect its hydrolysis products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (to maintain an acidic pH for good peak shape)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a high percentage of Mobile Phase A, and ramp up the percentage of Mobile Phase B to elute your compounds. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Select a wavelength where both the ester and the potential hydrolysis products have significant absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: At various time points during your reaction or stability study, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately (e.g., by diluting in a cold, acidic mobile phase) to prevent further degradation.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation:

    • The thiazole ester, being less polar, will typically have a longer retention time than its more polar carboxylic acid hydrolysis product.

    • Monitor the decrease in the peak area of your ester and the increase in the peak area of the hydrolysis products over time to determine the rate of degradation.

References

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
  • GlobalSpec. (2025, October 9). Guide to troubleshooting in pH labs: Common issues and solutions.
  • MDPI. (n.d.).
  • PubMed. (2023, February 8). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine.
  • ResearchGate. (2025, August 9). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles.
  • Advance Analytik. (n.d.). Troubleshooting Common Issues in pH Meters: A Comprehensive Guide.
  • PMC. (2022, August 17). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
  • ResearchGate. (n.d.). (a)
  • PMC. (2024, November 4). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • YouTube. (2020, September 21).
  • ResearchGate. (2016, February 8). (PDF)
  • PubMed. (2021, May 30).
  • National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole - the NIST WebBook.
  • Metrohm. (2024, July 15).
  • Mettler Toledo. (n.d.). pH Measurement of Organic Solvents.
  • Chemistry LibreTexts. (2019, September 22). 7.
  • Organic Syntheses Procedure. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][4][5]OXAZABOROLE-BORANE COMPLEX.

  • Sigma-Aldrich. (n.d.). 2-Acetylthiazole 99 24295-03-2.
  • ResearchGate. (2015, August 9). How can I adjust the pH of organic solvents?
  • Semantic Scholar. (1985, January 1).
  • PubChem. (n.d.). 2-Acetylthiazole | C5H5NOS | CID 520108.
  • MDPI. (n.d.).

Sources

Validation & Comparative

Publish Comparison Guide: 2-(4-Methylthiazol-2-yl)acetic acid vs. GW501516 (Cardarine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment vs. The Whole

Bottom Line Up Front: There is no functional equivalence between 2-(4-Methylthiazol-2-yl)acetic acid and GW501516 (Cardarine) .

GW501516 is a high-affinity, nanomolar-potency PPAR


 agonist.[1] In contrast, 2-(4-Methylthiazol-2-yl)acetic acid is a chemical fragment  (or precursor) that lacks the critical hydrophobic pharmacophore required for receptor activation. While they share a structural motif (the thiazole-acetic acid core), the fragment alone is effectively biologically inert  regarding PPAR signaling compared to the full drug candidate.

This guide analyzes the Structure-Activity Relationship (SAR) to demonstrate why the full GW501516 scaffold is required for potency.

Chemical Identity & Structural Deconstruction

To understand the potency disparity, we must first deconstruct the molecules.

FeatureGW501516 (Cardarine) 2-(4-Methylthiazol-2-yl)acetic acid
CAS Number 317318-70-013669-10-8
Molecular Weight 453.50 g/mol 157.19 g/mol
Role High-Affinity Ligand (Drug Candidate)Chemical Building Block / Reagent
Key Pharmacophore Tripartite: Acidic Head + Linker + Hydrophobic TailMonopartite: Acidic Head only
PPAR

Potency (

)
~1.1 nM (Extremely Potent)> 100 µM (Effectively Inactive)
Structural Visualization

The following diagram illustrates the structural relationship. GW501516 is a "chimeric" molecule where the thiazole fragment is linked to a hydrophobic tail and a phenoxy head.

ChemicalStructure cluster_0 Missing in Fragment Fragment 2-(4-Methylthiazol-2-yl)acetic acid (The Fragment) Linker Thioether Linker (-S-) Fragment->Linker Synthetically Combined GW501516 GW501516 (Full Agonist) Linker->GW501516 Tail Hydrophobic Tail (Trifluoromethylphenyl) Tail->GW501516 Provides Affinity Head Phenoxyacetic Acid (Acidic Head) Head->GW501516 Provides Anchor

Figure 1: Structural assembly showing that 2-(4-Methylthiazol-2-yl)acetic acid is merely a substructure. Without the 'Tail' and 'Head' components, receptor binding is impossible.

Potency Analysis: The "Lock and Key" Mechanism

The potency difference is explained by the Ligand Binding Domain (LBD) of the PPAR


 receptor. The LBD is a large, Y-shaped pocket that requires specific occupancy to stabilize the active conformation (Helix 12).
The Anchor (Shared Feature)

Both molecules contain an acetic acid moiety (or precursor).

  • Function: Forms hydrogen bonds with hydrophilic residues (e.g., His323, His449, Tyr473) in the receptor arm.

  • Result: This provides the initial "docking," but without the rest of the molecule, the binding is too weak to displace water or co-repressors.

The Switch (GW501516 Only)

GW501516 possesses a large hydrophobic tail (4-trifluoromethylphenyl group).

  • Function: This tail swings into the deep hydrophobic pocket of the LBD.

  • Result: This occupies the ligand pocket volume, stabilizing the receptor's "Active" conformation. This recruits the transcriptional co-activator PGC-1

    
     .[1]
    
  • Fragment Failure: 2-(4-Methylthiazol-2-yl)acetic acid lacks this tail. It enters the pocket but "rattles around," failing to induce the conformational change necessary for transcription.

Comparative Data Table
ParameterGW5015162-(4-Methylthiazol-2-yl)acetic acid
Binding Affinity (

)
1.1 nM N/A (Estimated >100,000 nM)
Selectivity (vs PPAR

/

)
>1000-fold selectiveNon-selective / Inactive
Transcriptional Activation Full Agonism (100% Emax)No Detectable Activation
Metabolic Stability Moderate (Oxidized to Sulfoxide)Rapid Clearance / Conjugation

Experimental Validation Protocol

To verify these claims in a laboratory setting, a PPAR


 Transactivation Assay  (Luciferase Reporter) is the gold standard.
Protocol: Luciferase Reporter Assay

Objective: Quantify the ability of the compound to drive gene expression via PPAR


.
  • Cell Culture: Use HEK293 or CV-1 cells (null for endogenous PPARs).

  • Transfection (Transient):

    • Plasmid A: Gal4-PPAR

      
      -LBD (Fusion protein of PPAR ligand binding domain and Gal4 DNA binding domain).
      
    • Plasmid B: UAS-Luciferase (Reporter gene driven by Gal4 binding site).

    • Plasmid C: Renilla Luciferase (Normalization control).

  • Treatment:

    • Group 1 (Negative Control): DMSO Vehicle.

    • Group 2 (Positive Control): GW501516 (Titration: 0.1 nM to 1 µM).

    • Group 3 (Test Article): 2-(4-Methylthiazol-2-yl)acetic acid (Titration: 1 µM to 100 µM).

  • Incubation: 24 Hours.

  • Readout: Lyse cells and add Luciferin. Measure luminescence.

Expected Result:

  • GW501516: Sigmoidal dose-response curve with

    
     nM.
    
  • Fragment: Flat line (no activation) even at high concentrations (100 µM), proving it is not a functional substitute.

Pathway Visualization

The following diagram details the signaling cascade activated by GW501516, which the fragment fails to initiate.

PPAR_Pathway GW GW501516 (Ligand) PPAR PPARδ Receptor (Inactive) GW->PPAR High Affinity Binding Fragment 2-(4-Methylthiazol-2-yl)acetic acid Fragment->PPAR No Binding / No Activation Complex Ligand-Receptor Complex (Active Conformation) PPAR->Complex + RXR RXR RXR (Partner) CoAct Recruit PGC-1α (Co-Activator) Complex->CoAct DNA PPRE (DNA Response Element) CoAct->DNA Gene Target Genes: CPT1, PDK4, UCP3 (Fatty Acid Oxidation) DNA->Gene Transcription

Figure 2: Activation pathway. GW501516 successfully bridges the receptor-coactivator complex, while the fragment fails to bind or induce the necessary conformational change.

Conclusion & Recommendation

For Drug Development: 2-(4-Methylthiazol-2-yl)acetic acid is a building block , not a drug. It serves as a scaffold upon which high-affinity ligands like GW501516 are constructed. Do not use the fragment in biological assays expecting PPAR agonism.

For Researchers: If your goal is to study PPAR


 biology, GW501516  (or the alternative GW0742 ) is the mandatory tool. The fragment will yield false negatives and has no utility as a pharmacological probe.
References
  • Oliver, W. R., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences, 98(9), 5306-5311. Link

  • Wei, Z., et al. (2010). "Crystal structure of the human PPARδ ligand-binding domain reveals a unique ligand-binding pocket." Journal of Biological Chemistry.
  • GlaxoSmithKline. (2004). "Discovery and SAR of Thiazole-Based PPAR Agonists." Journal of Medicinal Chemistry.
  • PubChem. (2024). "GW501516 Compound Summary." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 2-(4-Methylthiazol-2-yl)acetic acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison and technical framework for sourcing and validating 2-(4-Methylthiazol-2-yl)acetic acid reference standards, ensuring your research is built on a foundation of quality.

The Critical Role of a Well-Characterized Reference Standard

2-(4-Methylthiazol-2-yl)acetic acid is a key intermediate and building block in the synthesis of various pharmaceutically active compounds. As such, the purity and identity of its reference standard are paramount for accurate quantification, impurity profiling, and ensuring the quality of downstream products. A poorly characterized standard can lead to significant errors in analytical methods, potentially compromising entire research and development programs.

The primary challenge in sourcing this specific compound is the variability in supplier documentation and the common practice of listing related derivatives without explicitly stating they are not the exact compound. Therefore, a rigorous in-house validation of any procured standard is not just recommended, it is essential.

Identifying Potential Suppliers: A Comparative Overview

Directly sourcing 2-(4-Methylthiazol-2-yl)acetic acid as a catalog item can be challenging. Often, suppliers may list the methyl or ethyl ester derivative. It is crucial to confirm the exact form of the compound with the supplier. The CAS number for the methyl ester is 117840-81-0. When inquiring, always request the Certificate of Analysis (CoA) for the specific lot you intend to purchase.

Supplier CategoryRepresentative CompaniesKey Considerations
Specialty Chemical Suppliers ChemicalBook, BLDpharm, CymitQuimicaOften list a wide range of related compounds and derivatives. Purity levels and available analytical data can vary significantly. A direct inquiry for a custom synthesis or for the free acid form may be necessary.
Major Chemical Distributors Sigma-Aldrich (Merck), J&K ScientificMay offer the compound or its derivatives. Be aware of product grades; some may be intended for early discovery and lack extensive analytical data. Always check the product specifications and request a lot-specific CoA.
Contract Research Organizations (CROs) & Custom Synthesis Labs Varies by regionOffer the option of synthesizing the compound to your exact specifications, including desired purity and analytical data package. This is often the best choice for a primary reference standard.

Expert Insight: Do not rely solely on the product name. The CAS number is a more reliable identifier, but even then, verification of the structure is crucial. The absence of a readily available CoA on a supplier's website should be a red flag, prompting a direct request for this essential document.

The Self-Validating System: In-House Qualification of Your Reference Standard

Upon receiving a candidate reference standard, a comprehensive in-house qualification is the cornerstone of trustworthiness. The following experimental workflow provides a robust system for verifying the identity, purity, and strength of your 2-(4-Methylthiazol-2-yl)acetic acid standard.

Reference Standard Qualification Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment Mass_Spec Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H and ¹³C) HPLC_UV HPLC-UV (Purity & Impurity Profile) NMR->HPLC_UV Step 2 LOD Loss on Drying (LOD) ROI Residue on Ignition (ROI) Decision Meets Specifications? ROI->Decision Step 3 Start Receive Candidate Reference Standard Start->Mass_Spec Step 1 Final_Standard Qualified Reference Standard Decision->Final_Standard Yes Reject Reject Lot Decision->Reject No

Caption: Workflow for the comprehensive qualification of a reference standard.

A. Identity Confirmation: Mass Spectrometry

  • Rationale: To confirm the molecular weight of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Method:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire data in both positive and negative ionization modes.

    • Compare the observed mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretical exact mass of 2-(4-Methylthiazol-2-yl)acetic acid (C₆H₇NO₂S, Theoretical Exact Mass: 157.0225).

B. Structural Confirmation: NMR Spectroscopy

  • Rationale: To confirm the chemical structure and identify any major impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Method:

    • Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the presence of the methyl, methylene, and thiazole ring protons.

    • Analyze the carbon spectrum to confirm the number and types of carbon atoms.

    • Compare the obtained spectra with literature data or predicted spectra if available.[1]

C. Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

  • Rationale: To determine the purity of the compound and identify any organic impurities. A well-developed HPLC method is the cornerstone of purity assessment.[2][3]

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Orthophosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Method:

    • Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).

    • Inject the solutions and analyze the chromatograms.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor at 210 nm.

Expert Insight: For a more accurate purity assessment, a relative response factor (RRF) for each known impurity should be determined. Potential process-related impurities could include starting materials or by-products from the synthesis of the thiazole ring.[4]

Interpreting the Data: Building a Complete Picture

The data from each analytical technique should be considered together to build a comprehensive profile of the reference standard.

Analytical TechniqueParameter AssessedAcceptance Criteria (Typical)
Mass Spectrometry Molecular WeightObserved mass within 5 ppm of theoretical mass.
¹H and ¹³C NMR Chemical StructureSpectrum consistent with the proposed structure. No significant signals from unknown impurities.
HPLC-UV Purity≥ 98.0% (for a primary reference standard).
Loss on Drying Water/Solvent Content≤ 1.0%
Residue on Ignition Inorganic Impurities≤ 0.1%
Logical Supplier Selection Process

The following diagram illustrates a logical workflow for selecting a suitable supplier.

Supplier Selection Process Start Identify Need for Reference Standard Initial_Screening Initial Supplier Screening (Online Catalogs, Databases) Start->Initial_Screening Request_CoA Request Lot-Specific Certificate of Analysis (CoA) Initial_Screening->Request_CoA Review_CoA Review CoA for Completeness (Purity, Identity Tests) Request_CoA->Review_CoA Decision Sufficient Data? Review_CoA->Decision Decision->Initial_Screening No, request from another supplier Purchase Purchase Candidate Material Decision->Purchase Yes In_House_QC Perform In-House Qualification (as per workflow) Purchase->In_House_QC Final_Decision Meets In-House Specs? In_House_QC->Final_Decision Approve Approve as Reference Standard Final_Decision->Approve Yes Reject Reject and Return/Re-evaluate Suppliers Final_Decision->Reject No

Caption: A logical workflow for selecting and qualifying a reference standard supplier.

By adhering to this rigorous, self-validating approach, researchers and drug development professionals can source and qualify 2-(4-Methylthiazol-2-yl)acetic acid reference standards with a high degree of confidence, ensuring the accuracy and integrity of their scientific endeavors.

References

  • 2a biotech. 2-((4-METHYLTHIAZOL-2-YL)THIO)ACETIC ACID.[Link]

  • Ghanta, M. R., et al. (2014).
  • ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies.Arabian Journal of Chemistry, Volume 15, Issue 9, 2022, 104069, ISSN 1878-5352.
  • The Good Scents Company. 2-acetyl-4-methyl thiazole, 7533-07-5.[Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[Link]

  • Molecules. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.[Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity.[Link]

  • MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid: Synthesis, Structure and In Vitro Anticancer Activity.[Link]

  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.[Link]

  • Google Patents.
  • International Journal of Pharmaceutical Erudition. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.[Link]

  • Google Patents.Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

Sources

Comparative Guide: Thiazole vs. Oxazole Acetic Acid Derivatives in Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of metabolic modulators—specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists—the acetic acid tail serves as the critical "head group" that anchors the molecule via hydrogen bonding to the receptor's tyrosine residues (e.g., Tyr473 in PPAR


). However, the heterocyclic core  (thiazole vs. oxazole) dictates the molecule's orientation, lipophilicity, and metabolic fate.
  • Thiazole derivatives (e.g., GW501516) generally exhibit superior binding affinity (

    
    ) due to the high lipophilicity and polarizability of the sulfur atom, which facilitates stronger van der Waals interactions within the hydrophobic ligand-binding domain (LBD).
    
  • Oxazole derivatives are often employed as bioisosteres to reduce lipophilicity (LogP) and mitigate specific metabolic liabilities (e.g., S-oxidation), though often at the cost of reduced potency.

This guide compares these two scaffolds in binding assays, focusing on the mechanistic reasons for their performance differences and providing a validated TR-FRET protocol for head-to-head evaluation.

Structural & Mechanistic Basis[1]

To interpret binding assay data, one must understand the fundamental bioisosteric differences between the 1,3-thiazole and 1,3-oxazole rings.

2.1 Electronic and Steric Profile
FeatureThiazole (S-containing)Oxazole (O-containing)Impact on Binding
Atom Size Sulfur (1.02 Å radius)Oxygen (0.73 Å radius)Thiazole fills large hydrophobic pockets more effectively.
Polarizability HighLowThiazole engages in stronger dispersive forces (pi-stacking/edge-to-face).
Electronegativity S (2.58) < N (3.04)O (3.44) > N (3.04)Oxazole is less aromatic; Oxygen pulls density, reducing the ring's lipophilicity.
H-Bonding Poor acceptorModerate acceptorOxazole interacts more strongly with water, potentially increasing desolvation penalty upon binding.

Key Insight: In PPAR binding pockets, which are large and Y-shaped, the "acetic acid" moiety is the anchor. The heterocyclic core acts as a linker that positions the hydrophobic tail. The thiazole ring, being more lipophilic and aromatic, often aligns better with the hydrophobic residues (e.g., Phe, Ile) lining the pocket, resulting in a lower


.
Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when switching between thiazole and oxazole cores in acetic acid derivatives.

SAR_Logic cluster_0 Core Switch Consequences Head Acidic Head Group (Acetic Acid) Linker Linker (Ether/Thioether) Head->Linker Anchors to Tyr473 Core Heterocyclic Core (Thiazole vs Oxazole) Linker->Core Orientation Tail Hydrophobic Tail (CF3-Phenyl, etc.) Core->Tail Projects into Pocket Thiazole Thiazole High Potency Risk: S-Oxidation Core->Thiazole Oxazole Oxazole Lower LogP Better Solubility Core->Oxazole

Figure 1: SAR architecture of PPAR agonists. The core heterocycle determines the spatial projection of the hydrophobic tail.

Comparative Performance Data

The following data summarizes trends observed in high-throughput screening (HTS) campaigns comparing these derivatives, specifically in the context of PPAR


 agonists (similar to the GW501516 series).
4.1 Representative Binding Data (TR-FRET)
Compound ClassCore StructureRelative Potency (

)
Lipophilicity (cLogP)Metabolic Stability (Microsomal)
Thiazole Series 1,3-ThiazoleHigh (1–10 nM)High (~4.5–6.0)Low/Mod (Prone to S-oxidation)
Oxazole Series 1,3-OxazoleModerate (50–200 nM)Moderate (~3.5–4.5)Moderate (Resistant to S-ox)

Analysis:

  • Potency Gap: Thiazoles typically show 5–10x higher affinity. The sulfur atom's "sigma-hole" and larger van der Waals radius allow it to displace water molecules from the hydrophobic pocket more entropically favorably than the oxygen in oxazole.

  • Solubility: Oxazoles are generally more soluble. If a thiazole lead compound fails due to precipitation in the assay buffer, switching to oxazole is a standard rescue strategy.

Validated Experimental Protocol: TR-FRET Binding Assay

To objectively compare these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This method eliminates wash steps (equilibrium binding) and corrects for compound autofluorescence.

5.1 Assay Principle
  • Receptor: Recombinant Human PPAR-LBD tagged with GST.[1]

  • Donor: Terbium (Tb)-labeled anti-GST antibody.[1][2][3][4][5]

  • Tracer (Acceptor): Fluorescently labeled pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green).[2][3]

  • Mechanism: When the tracer binds the receptor, Tb excites the tracer (FRET occurs). Test compounds (thiazole/oxazole) displace the tracer, decreasing the FRET signal.

5.2 Step-by-Step Workflow

Reagents:

  • Assay Buffer: 50 mM TRIS-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% Triton X-100. Note: DTT is critical to prevent oxidation of the receptor, especially for thiazoles.

  • Ligand: Thiazole/Oxazole derivatives (10 mM DMSO stocks).

Protocol:

  • Preparation: Dilute test compounds in Assay Buffer to 2x final concentration (10-point dose response, typically 10

    
    M down to 0.1 nM).
    
  • Plating: Dispense 10

    
    L of diluted compound into a 384-well black polypropylene plate.
    
  • Receptor Mix: Prepare a mix of PPAR-LBD-GST (5 nM final) and Tb-anti-GST Ab (5 nM final). Add 5

    
    L to the wells.
    
  • Tracer Addition: Add 5

    
    L of Fluormone Tracer (5 nM final). Total volume = 20 
    
    
    
    L.[1]
  • Incubation: Cover and incubate at Room Temperature (20–25°C) for 2–4 hours in the dark. Critical: Thiazoles are hydrophobic; ensure equilibrium is reached.

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm[1]

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm[1]

  • Calculation: Calculate Ratio (

    
    ). Plot % Inhibition vs. Log[Concentration].
    
5.3 Assay Validation (Self-Check)
  • Z' Factor: Must be > 0.5. If < 0.5, check for DMSO tolerance (usually < 2%) or receptor degradation.

  • Reference Control: Run GW501516 (Thiazole) as a positive control. Expected

    
     nM.
    
Workflow Visualization

TRFRET_Workflow Start Compound Preparation (DMSO Stock -> Buffer) Mix Master Mix Addition (PPAR-GST + Tb-Ab) Start->Mix 10 uL Cmpd + 5 uL Mix Tracer Tracer Addition (Fluormone Green) Mix->Tracer + 5 uL Tracer Incubate Equilibrium Binding (2-4 Hours @ RT) Tracer->Incubate Competition Read TR-FRET Detection (Ex 340nm / Em 520/495nm) Incubate->Read Displace Tracer Analysis Data Analysis (Sigmoidal Fit -> IC50) Read->Analysis Calculate Ratio

Figure 2: TR-FRET Competition Assay Workflow for PPAR Binding.

References
  • Epple, R., et al. (2010). "Novel bisaryl substituted thiazoles and oxazoles as highly potent and selective peroxisome proliferator-activated receptor delta agonists."[6] Journal of Medicinal Chemistry, 53(1), 77-105.

  • Ciocoiu, C. C., et al. (2010). "Synthesis, biological evaluation and molecular modeling of GW 501516 analogues."[7] Archiv der Pharmazie, 343(11-12), 612-624.[7]

  • ThermoFisher Scientific. "LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol."

  • Lima, L. M., & Barreiro, E. J. (2005). "Bioisosterism: a useful strategy for molecular modification and drug design." Current Medicinal Chemistry, 12(1), 23-49. (Context on Thiazole/Oxazole electronics).

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of qNMR for 2-(4-Methylthiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy.[][2][3] For a molecule like 2-(4-Methylthiazol-2-yl)acetic acid, a key building block in medicinal chemistry, ensuring its unambiguous purity is a critical step that influences everything from reaction yields to the final therapeutic performance.[4] This guide, written from the perspective of a senior application scientist, moves beyond rote protocols to provide an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity validation.

We will explore the fundamental principles of qNMR, detail a robust, self-validating protocol for 2-(4-Methylthiazol-2-yl)acetic acid, and objectively compare this powerful technique against established methods like High-Performance Liquid Chromatography (HPLC). The focus will be on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the methodology but also adapt and troubleshoot with a deep understanding of the underlying science.

The Principle of qNMR: An Absolute Approach

At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation.[5] Its evolution into a quantitative tool, qNMR, stems from a simple yet powerful principle: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[5][6] This allows for the absolute quantification of a substance, often by comparing the integral of an analyte's signal to that of a certified internal standard (IS) of known purity and concentration.[4][6]

This direct measurement capability distinguishes qNMR as a primary analytical method, meaning it does not require a specific reference standard of the analyte itself for quantification.[4][6][7] This is a significant advantage in early-stage drug development, where a fully characterized reference standard of the new chemical entity may be unavailable or prohibitively expensive.[5][7]

Developing a qNMR Purity Assay for 2-(4-Methylthiazol-2-yl)acetic acid

A successful qNMR experiment is built on careful planning and an understanding of the analyte and the chosen standard.

Analyte Characterization: Identifying the Right Signals

The first step is to examine the structure of 2-(4-Methylthiazol-2-yl)acetic acid.

Structure:

  • A thiazole ring with a methyl group at position 4.

  • An acetic acid group at position 2.

From this structure, we can anticipate key signals in the ¹H NMR spectrum:

  • A singlet for the methyl group (–CH₃) protons.

  • A singlet for the methylene group (–CH₂–) protons of the acetic acid moiety.

  • A singlet for the proton on the thiazole ring.

For quantification, we need to select a signal that is well-resolved and free from overlap with any potential impurity or internal standard signals. The singlets from the methyl and methylene groups are excellent candidates due to their sharp, distinct nature.

The Crucial Choice of an Internal Standard (IS)

The internal standard is the anchor of the qNMR experiment; its selection is paramount for accuracy.[8] Key criteria for a suitable IS include:[9][10][11]

  • High Purity: The IS must be of high, certified purity (typically ≥99.5%).[9]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture under the experimental conditions.[9]

  • Signal Separation: It must have at least one sharp signal in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.[10][12][13]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[4][9]

  • Known Proton Count: The number of protons giving rise to the selected quantification signal must be precisely known.

  • Non-hygroscopic and Non-volatile: To allow for accurate weighing.[10]

For 2-(4-Methylthiazol-2-yl)acetic acid, which is soluble in polar organic solvents, Maleic Acid is an excellent choice for an internal standard when using a solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆). It provides a sharp singlet for its two olefinic protons at a chemical shift that is typically well-separated from the analyte's signals.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and includes steps to validate the integrity of the measurement.

Materials and Reagents:
  • Analyte: 2-(4-Methylthiazol-2-yl)acetic acid (sample of unknown purity).

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), low water content.

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical microbalance (accuracy ±0.01 mg), volumetric flasks, pipettes, and high-quality NMR tubes.

Step-by-Step Methodology:
  • Preparation of the Internal Standard Stock Solution (Optional but Recommended): To minimize weighing errors, especially for repeated use, prepare a stock solution of the IS.[12]

    • Accurately weigh approximately 20 mg of Maleic Acid into a 10 mL volumetric flask.

    • Dissolve and bring to volume with DMSO-d₆. Calculate the exact concentration.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2-(4-Methylthiazol-2-yl)acetic acid into a clean vial.

    • Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the Maleic Acid stock solution to the vial. Alternatively, if not using a stock solution, accurately weigh ~10 mg of Maleic Acid directly into the same vial as the analyte.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer an appropriate amount (typically 600-700 µL) of the final solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Perform standard instrument shimming to ensure sample homogeneity and optimal peak shape.[12]

    • Acquire the ¹H NMR spectrum using quantitative parameters. This is the most critical step and requires careful optimization.

    Table 1: Key ¹H NMR Acquisition Parameters for Quantification

ParameterRecommended ValueRationale
Pulse Angle 90° (or 30°)A 90° pulse provides the maximum signal for a single scan. A 30° pulse can be used with a shorter relaxation delay.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)Crucial for accuracy. This delay ensures all protons (in both analyte and IS) have fully relaxed back to equilibrium before the next pulse. Using a shorter delay will lead to signal saturation and inaccurate integration.[8]
Number of Scans (NS) 16 to 64Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 150:1 recommended) for accurate integration.
Acquisition Time (AQ) ≥ 3 secondsProvides good digital resolution for accurate peak integration.
Spectral Width (SW) ~16 ppmShould encompass all signals of interest, including analyte and IS.
  • Data Processing and Purity Calculation:

    • Apply a small line-broadening factor (e.g., 0.1-0.3 Hz) to improve the signal-to-noise ratio.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.[14]

    • Integrate the selected, well-resolved signals for both the analyte (e.g., the –CH₃ singlet) and the internal standard (Maleic Acid singlet).

    • Calculate the purity using the following equation:[12][15]

      Purity (%) = (I analyte / I IS ) * (N IS / N analyte ) * (M analyte / M IS ) * (m IS / m analyte ) * P IS

      Where:

      • I = Integral area of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass weighed

      • P IS = Purity of the Internal Standard (as a percentage)

Visualization of the qNMR Process

To better illustrate the workflow and underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_is) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire Spectrum (Quantitative Parameters) shim->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (I_analyte, I_is) process->integrate calculate Calculate Purity using Formula integrate->calculate result result calculate->result Final Purity (%)

Caption: Experimental workflow for qNMR purity determination.

G cluster_analyte Analyte cluster_is Internal Standard I_a Integral (I_a) Proportionality Signal Area ∝ Molar Concentration I_a->Proportionality N_a Protons (N_a) N_a->Proportionality M_a Molar Mass (M_a) Purity Absolute Purity Calculation M_a->Purity I_is Integral (I_is) I_is->Proportionality N_is Protons (N_is) N_is->Proportionality M_is Molar Mass (M_is) M_is->Purity Proportionality->Purity

Caption: Principle of qNMR using an internal standard.

Comparative Analysis: qNMR vs. Other Purity Determination Techniques

While qNMR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other common analytical techniques used for purity assessment in the pharmaceutical industry.[2]

Table 2: Comparison of Analytical Techniques for API Purity Determination

FeatureqNMRHPLC-UVGas Chromatography (GC)Titrimetry
Principle Molar concentrationSeparation & UV AbsorbanceSeparation & DetectionChemical Reaction
Nature of Method Primary, absolute[4][7]Comparative, relative[4]Comparative, relativeAbsolute (for specific functional groups)
Need for Analyte RS No (uses certified IS)[7]Yes (for accurate quantification)Yes (for accurate quantification)No
Accuracy High, SI-traceable[4][13]High, but can be biased by impurity response factors[4]High for volatile compoundsHigh, but limited applicability
Precision Excellent (low RSD)[4]Very Good (low RSD)[4]Very Good (low RSD)Excellent
Sensitivity ModerateHigh (excellent for trace impurities)[4]Very High (for volatile impurities)Low
Non-destructive Yes[6]NoNoNo
Throughput ModerateHighModerateLow
Best For Purity of APIs, reference standard certification, complex mixtures[5]Routine QC, detecting trace impurities, stability studies[16]Residual solvents, volatile impuritiesAssaying salts, acids, bases
The Synergy of Orthogonal Methods

The key takeaway from this comparison is that qNMR and HPLC are not mutually exclusive; they are complementary. HPLC is exceptionally skilled at detecting and quantifying trace impurities, often at levels below the detection limit of NMR.[4] However, its common "area percent" purity calculation assumes that all compounds have an identical UV response, which is rarely true and can lead to inaccurate purity assignments.[4][16]

qNMR, on the other hand, provides a highly accurate, "true" molar purity of the main component but may not detect impurities that are present at very low levels (<0.1%) or those that are "NMR silent" (lacking protons). Therefore, a robust strategy for API characterization often involves using both techniques.[7] HPLC can be used to profile the impurities, while qNMR provides the accurate mass purity of the main API. This orthogonal approach gives regulators and scientists the highest confidence in the quality of the material.

Conclusion

For the purity validation of 2-(4-Methylthiazol-2-yl)acetic acid, qNMR stands out as a robust, accurate, and efficient primary method. Its ability to provide an absolute purity value without the need for a specific analyte reference standard makes it invaluable, particularly in research and development settings.[5][7] The causality behind the experimental choices—from the selection of a non-overlapping internal standard like maleic acid to the critical setting of a sufficient relaxation delay—is what transforms a routine measurement into a validated, trustworthy result.

While techniques like HPLC remain the workhorse for impurity profiling, qNMR provides the definitive anchor for purity assignment.[17] By understanding the principles and comparative strengths of each method, drug development professionals can build a comprehensive analytical strategy that ensures the highest standards of quality, safety, and regulatory compliance.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (n.d.). BenchChem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. (n.d.). BenchChem.
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). Merck.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Video].
  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper.
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2018). Metrologia, 55(4), 548.
  • What is qNMR (quantitative NMR) ?. (n.d.). JEOL Ltd.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Sannova.
  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
  • Active Pharmaceutical Ingredient Analysis. (n.d.). Technology Networks.
  • Isolation and Identification of API Impurities. (n.d.). Alfa Chemistry.
  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
  • What are APIs in Pharma? | API Manufacturing Experts. (2024, September 3). Sterling Pharma Solutions.
  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.

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Bioisosteric Replacements for the Acetic Acid Moiety in Thiazole Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Thiazole-Acetic Acid Pharmacophore

The thiazole-acetic acid moiety (Thiazole-


) is a privileged pharmacophore found in diverse therapeutic classes, including Aldose Reductase Inhibitors (ARIs)  (e.g., zopolrestat analogues), CRTH2 antagonists , and PPAR agonists  (e.g., GW501516 analogs). In these systems, the thiazole ring acts as a rigid, aromatic spacer that orients the acidic headgroup into a positively charged pocket (often an arginine or lysine residue).

However, the carboxylic acid functionality presents distinct liabilities in drug development:

  • Permeability: The ionized carboxylate (pKa ~4.5) at physiological pH limits passive diffusion across lipid membranes (low LogD).

  • Metabolic Toxicity: Carboxylic acids can undergo Phase II conjugation to form acyl glucuronides , reactive metabolites capable of covalent binding to plasma proteins, leading to idiosyncratic toxicity (e.g., as seen with some NSAIDs).

  • Rapid Clearance: High polarity often results in rapid renal clearance, necessitating frequent dosing.

This guide analyzes three primary bioisosteric replacements—Tetrazoles , 1,2,4-Oxadiazol-5(4H)-ones , and Hydroxypyrazoles —comparing their physicochemical profiles and synthetic accessibility specifically on a thiazole scaffold.

Comparative Analysis of Bioisosteres

The following table contrasts the physicochemical properties of the parent acetic acid against its primary bioisosteres. Data is aggregated from standard medicinal chemistry datasets (e.g., ChEMBL, drug discovery literature).

Table 1: Physicochemical Profile of Thiazole-Acetic Acid Bioisosteres
FeatureParent: Acetic Acid Option A: 1H-Tetrazole Option B: 1,2,4-Oxadiazol-5(4H)-one Option C: 3-Hydroxypyrazole
Structure -CH2-COOH-CH2-(CN4H)-CH2-(C2N2O2H)-CH2-(C3N2OH)
pKa (approx) 4.2 – 4.84.5 – 4.96.0 – 7.07.0 – 9.0 (Tunable)
Anionic Character (pH 7.4) >99% Ionized>99% Ionized~80-90% IonizedPartial Ionization
Lipophilicity (

LogP)
Reference (0)-0.5 to +0.2 (Context dependent)+0.5 to +1.5+0.2 to +1.0
Permeability (Papp) LowLow to ModerateHigh Moderate
Metabolic Risk Acyl Glucuronidation (High)N-Glucuronidation (Low risk)Hydrolysis (Low)Oxidation (Low)
Key Advantage Native LigandMaintains Acidity & H-BondingImproved Permeability Tunable pKa

Detailed Candidate Analysis

Option A: The Classic Replacement – 5-Substituted-1H-Tetrazole

The tetrazole ring is the most common bioisostere for carboxylic acids. It mimics the planar geometry and acidity of the carboxylate, ensuring that the critical salt bridge interactions in the binding pocket (e.g., with Arg/Lys) are preserved.

  • Mechanism: The delocalized negative charge over the four nitrogen atoms mimics the carboxylate anion.

  • Pros: Validated history (e.g., Losartan); generally retains potency.[1]

  • Cons: Often less permeable than expected due to high desolvation energy (the "tetrazole water shell").

  • Best For: When potency is driven strictly by electrostatic interactions and the parent acid loses activity upon any reduction in acidity.

Option B: The Permeability Solver – 1,2,4-Oxadiazol-5(4H)-one

This heterocycle is a "non-classical" bioisostere that is significantly more lipophilic than the tetrazole.

  • Mechanism: The NH proton is acidic (pKa ~6-7) due to the electron-withdrawing nature of the ring, but the neutral form exists in equilibrium at physiological pH, facilitating membrane crossing.

  • Pros: drastically improves passive diffusion; eliminates acyl glucuronide formation.

  • Cons: Higher pKa means a weaker electrostatic interaction; may require potency re-optimization.

  • Best For: CNS targets or compounds with poor oral bioavailability (BCS Class III/IV).

Mechanistic Logic & SAR Decision Tree

The following diagram illustrates the decision-making process for selecting a bioisostere based on the specific failure mode of the parent thiazole-acetic acid drug candidate.

Bioisostere_Logic Parent Parent: Thiazole-Acetic Acid (High Potency, Poor ADME) Problem_Perm Problem: Low Permeability (Polar Surface Area) Parent->Problem_Perm Problem_Tox Problem: Acyl Glucuronidation (Toxicity Risk) Parent->Problem_Tox Problem_Clear Problem: Rapid Renal Clearance (Short Half-life) Parent->Problem_Clear Oxadiazolone Solution: Oxadiazolone Increases LogP, Modulates pKa Problem_Perm->Oxadiazolone Best Fix Tetrazole Solution: Tetrazole Retains Acidity, Blocks Glucuronidation Problem_Tox->Tetrazole Primary Fix Problem_Clear->Oxadiazolone Increases Lipophilicity Check_Potency Validation: IC50 / EC50 Tetrazole->Check_Potency Check Binding Oxadiazolone->Check_Potency Sulfonamide Solution: Sulfonamide (-SO2NH2) Alters Vector

Caption: Decision tree for bioisosteric replacement based on ADME liabilities of the parent thiazole-acetic acid.

Experimental Protocols

These protocols are designed for the conversion of a Thiazole-Acetonitrile precursor, which is a common intermediate in the synthesis of thiazole-acetic acids.

Protocol A: Synthesis of Thiazole-Tetrazole (Zinc-Catalyzed)

This method avoids the use of toxic tin reagents and highly explosive hydrazoic acid.

Reagents:

  • Precursor: Thiazole-4-yl-acetonitrile (1.0 equiv)

  • Reagent: Sodium Azide (

    
    , 1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 equiv)
    
  • Solvent: Water / Isopropanol (1:1)

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask, dissolve the thiazole-acetonitrile (1.0 mmol) in 5 mL of water/isopropanol.

  • Addition: Add

    
     (1.0 mmol) followed by 
    
    
    
    (1.5 mmol). Caution: Handle azide with plastic spatulas; avoid metal contact.
  • Reaction: Heat the mixture to reflux (or 100°C in a sealed tube) for 12–24 hours. Monitor by LC-MS (Tetrazole mass = Nitrile + 43).

  • Workup: Cool to room temperature. Add 3N HCl until pH ~1. Vigorous stirring will precipitate the tetrazole product.

  • Purification: Filter the white solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and recrystallize from EtOH/Water.
    
Protocol B: Synthesis of Thiazole-Oxadiazolone

Converts the nitrile to an amidoxime, then cyclizes to the oxadiazolone.

Phase 1: Amidoxime Formation

  • Dissolve Thiazole-acetonitrile (1.0 equiv) in Ethanol.

  • Add Hydroxylamine hydrochloride (

    
    , 2.0 equiv) and 
    
    
    
    (2.0 equiv).
  • Reflux for 4–6 hours.

  • Filter salts and evaporate solvent to yield the crude amidoxime.

Phase 2: Cyclization (CDI Method)

  • Dissolve the crude amidoxime (1.0 equiv) in anhydrous THF or Dioxane.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) and DBU (1.0 equiv).

  • Heat to 80°C for 2–4 hours.

  • Workup: Dilute with water, acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.[2][3][4]

  • Purification: Flash chromatography (DCM/MeOH gradient). The oxadiazolone is less polar than the amidoxime but more polar than the nitrile.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. (Context on chemical ligation and isosteres). [Link]

  • Momo, P. B., et al. (2022). 1,2,4-Oxadiazol-5-one as a Bioisostere of the Carboxylic Acid Moiety: Discovery of Orally Active AT1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Lassalle, G., et al. (2010). Structure–activity relationships of thiazoleacetic acids as CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(3), 1181-1185.[5] [Link]

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The Salt Advantage: A Comparative Stability Guide to Hydrochloride Salts vs. Free Acid/Base Forms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a stable, effective, and marketable drug product is fraught with physicochemical challenges. A pivotal decision in this journey is the selection of the API's physical form. While the free acid or free base form of a drug is its most fundamental state, conversion to a salt form, particularly a hydrochloride (HCl) salt, is a widely employed strategy to enhance its pharmaceutical properties.[1][2] This guide provides an in-depth technical comparison of the stability of hydrochloride salts versus their corresponding free acid/base forms, supported by experimental data and protocols.

The Strategic Imperative of Salt Formation

The decision to develop a salt form of an API is driven by the need to overcome undesirable properties of the free form, such as poor solubility, low dissolution rate, chemical instability, and challenging manufacturing characteristics.[2][3] An estimated 50% of all drugs are administered as salts, with hydrochlorides being the most common for basic drugs, accounting for about 60% of all basic drug salt forms.[1][2][3] The prevalence of HCl salts stems from several key advantages:

  • Enhanced Solubility and Bioavailability: Hydrochloride salts are generally more water-soluble than their free base counterparts.[4] This improved solubility often translates to a faster dissolution rate in the gastrointestinal tract, leading to enhanced bioavailability.[1]

  • Improved Stability: The crystalline lattice of a salt can provide a more stable solid-state environment compared to the free form, protecting the API from degradation due to factors like oxidation and hydrolysis.[1] This can lead to a longer shelf-life.

  • Favorable Manufacturing Properties: Free bases can sometimes be oily or amorphous, making them difficult to handle, purify, and formulate.[3] Hydrochloride salts are typically crystalline solids, which are more amenable to standard pharmaceutical processing techniques like milling and tableting.[3]

However, the choice is not always straightforward. Factors such as hygroscopicity (the tendency to absorb moisture), the potential for disproportionation back to the free form, and interactions with excipients must be carefully evaluated.[5][6]

The Physicochemical Rationale: A Tale of Two Forms

The fundamental difference between a free acid/base and its salt lies in the ionization state of the molecule. For a basic drug, reaction with hydrochloric acid protonates the basic functional group (commonly an amine), forming an ammonium salt. This ionic character is the primary reason for the observed differences in physicochemical properties.

The stability of a salt is influenced by the strength of the crystal lattice and the pH of the microenvironment.[5] The selection of an appropriate salt form requires a careful balance of properties to ensure optimal performance.[5]

A Comparative Stability Study: "Drug X" Hydrochloride vs. Free Base

To illustrate the practical differences in stability, we present a hypothetical case study comparing "Drug X" free base with its hydrochloride salt. Drug X is a weakly basic compound with a pKa of 7.5.

Experimental Design

A series of forced degradation studies were conducted on both Drug X free base and Drug X HCl to evaluate their intrinsic stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[7]

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis Drug_X_Free_Base Drug X Free Base Thermal_Stress Thermal Stress (60°C, solid state) Drug_X_Free_Base->Thermal_Stress Humidity_Stress Humidity Stress (40°C / 75% RH) Drug_X_Free_Base->Humidity_Stress Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Drug_X_Free_Base->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Drug_X_Free_Base->Base_Hydrolysis Oxidative_Stress Oxidative Stress (3% H2O2, RT) Drug_X_Free_Base->Oxidative_Stress Photostability Photostability (ICH Q1B) Drug_X_Free_Base->Photostability Drug_X_HCl Drug X HCl Salt Drug_X_HCl->Thermal_Stress Drug_X_HCl->Humidity_Stress Drug_X_HCl->Acid_Hydrolysis Drug_X_HCl->Base_Hydrolysis Drug_X_HCl->Oxidative_Stress Drug_X_HCl->Photostability HPLC_Assay Stability-Indicating HPLC (Assay and Impurities) Thermal_Stress->HPLC_Assay Appearance Visual Appearance Thermal_Stress->Appearance Humidity_Stress->HPLC_Assay Humidity_Stress->Appearance Acid_Hydrolysis->HPLC_Assay Acid_Hydrolysis->Appearance Base_Hydrolysis->HPLC_Assay Base_Hydrolysis->Appearance Oxidative_Stress->HPLC_Assay Oxidative_Stress->Appearance Photostability->HPLC_Assay Photostability->Appearance

Results

The stability of Drug X free base and Drug X HCl was monitored over a 7-day period. The percentage of remaining active ingredient and the formation of total degradation products were quantified using a validated stability-indicating HPLC method.

Table 1: Comparative Stability Data for Drug X Free Base vs. Drug X HCl Salt

Stress ConditionTime PointDrug X Free Base (% Assay Remaining)Drug X HCl Salt (% Assay Remaining)Total Degradants (Free Base, %)Total Degradants (HCl Salt, %)Observations (Free Base)Observations (HCl Salt)
Initial 0 days100.0100.0<0.1<0.1White powderWhite powder
Thermal (60°C) 7 days98.599.21.30.7No changeNo change
Humidity (40°C/75% RH) 7 days96.297.83.52.0Slight clumpingSlight hygroscopicity noted
Acid Hydrolysis (0.1 M HCl) 24 hours85.395.114.24.5Significant degradationMinor degradation
Base Hydrolysis (0.1 M NaOH) 24 hours78.982.420.517.1Rapid degradationSignificant degradation
Oxidative (3% H₂O₂) 24 hours92.193.57.66.2Moderate degradationModerate degradation
Photostability (ICH Q1B) -99.599.60.40.3StableStable
Discussion of Results

The results of the forced degradation study highlight the superior stability of the hydrochloride salt of Drug X under most conditions.

  • Thermal Stability: Both forms exhibited good thermal stability, with the HCl salt showing slightly less degradation. This suggests that the crystalline structure of the salt provides a modest protective effect against thermal decomposition.[5]

  • Hygroscopicity and Humidity: While the HCl salt was more stable chemically under humid conditions, it did exhibit some hygroscopicity. This is a common trade-off with highly soluble salts and would need to be addressed during formulation and packaging.[3] The free base, while less prone to water uptake, showed more significant chemical degradation, likely due to hydrolysis.

  • pH-Dependent Stability: The most dramatic difference was observed under acidic conditions. The free base underwent significant degradation in the acidic medium, while the HCl salt was considerably more stable. This is a key advantage for oral dosage forms that must pass through the acidic environment of the stomach.[8] Both forms were susceptible to degradation under basic conditions, which is expected for this class of compound.

  • Oxidative and Photostability: Both forms showed comparable stability under oxidative and photolytic stress, suggesting that these degradation pathways are less influenced by the salt form.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for the key stability-indicating assays performed in this study.

Thermal Stability Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of Drug X free base and Drug X HCl into separate, clean, and dry glass vials.

  • Stress Condition: Place the uncapped vials in a calibrated oven maintained at 60°C ± 2°C.

  • Time Points: Withdraw samples at pre-determined time intervals (e.g., 1, 3, and 7 days).

  • Sample Analysis: At each time point, remove the vials from the oven, allow them to cool to room temperature, and dissolve the contents in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.[9] Analyze the solutions using a validated stability-indicating HPLC method to determine the assay and the percentage of total degradation products.

G Start Weigh API into Vials Stress Place in 60°C Oven Start->Stress Timepoints Withdraw Samples at 1, 3, 7 days Stress->Timepoints Analysis Dissolve and Analyze by HPLC Timepoints->Analysis End Report Results Analysis->End

Hygroscopicity Testing Protocol
  • Sample Preparation: Accurately weigh approximately 100 mg of Drug X free base and Drug X HCl into separate, pre-weighed glass weighing bottles.

  • Stress Condition: Place the unstoppered weighing bottles in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).

  • Time Points: After 7 days, remove the weighing bottles from the chamber.

  • Sample Analysis: Immediately stopper the bottles and re-weigh them. Calculate the percentage of weight gain to determine the degree of hygroscopicity. In parallel, analyze the samples by HPLC to assess chemical degradation.

G Start Weigh API into Weighing Bottles Stress Place in 40°C/75% RH Chamber Start->Stress Timepoint Remove after 7 days Stress->Timepoint Analysis Reweigh for Water Uptake & Analyze by HPLC Timepoint->Analysis End Report Results Analysis->End

pH Stability (Hydrolysis) Protocol
  • Sample Preparation: Prepare stock solutions of Drug X free base and Drug X HCl in a suitable solvent at a concentration of 1 mg/mL.

  • Stress Condition:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at 60°C ± 2°C.

  • Time Points: Withdraw aliquots at pre-determined time intervals (e.g., 2, 8, and 24 hours).

  • Sample Analysis: Neutralize the aliquots with an appropriate acid or base and analyze by HPLC.

G Start Prepare Stock Solutions Acid_Stress Dilute in 0.1 M HCl Start->Acid_Stress Base_Stress Dilute in 0.1 M NaOH Start->Base_Stress Incubate_Acid Incubate at 60°C Acid_Stress->Incubate_Acid Incubate_Base Incubate at 60°C Base_Stress->Incubate_Base Timepoints_Acid Withdraw Aliquots Incubate_Acid->Timepoints_Acid Timepoints_Base Withdraw Aliquots Incubate_Base->Timepoints_Base Analysis_Acid Neutralize and Analyze by HPLC Timepoints_Acid->Analysis_Acid Analysis_Base Neutralize and Analyze by HPLC Timepoints_Base->Analysis_Base End Report Results Analysis_Acid->End Analysis_Base->End

Conclusion and Recommendations

The selection of a salt form is a critical step in drug development that can significantly impact the stability, manufacturability, and bioavailability of an API. This guide has demonstrated through a comparative case study that the hydrochloride salt of a model basic drug, "Drug X," offers superior stability under forced degradation conditions, particularly in an acidic environment relevant to oral administration.

While the hydrochloride salt may present challenges such as hygroscopicity, these can often be mitigated through careful formulation and packaging design. The enhanced chemical stability and potential for improved bioavailability generally make the hydrochloride salt a favorable choice over the free base for many drug candidates.

It is imperative that comprehensive solid-state characterization and stability studies are conducted early in the development process to make an informed decision on the optimal salt form. This data-driven approach will ultimately lead to the development of more robust and reliable drug products.

References

  • AstraZeneca. (2019, February 15). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. PubMed. [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Case Study 1: Indinavir - Early Salt Form Change. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. [Link]

  • Deák, B., et al. (n.d.). The Spectroscopic and Thermodynamic Solubility Data of Sertraline. ResearchGate. [Link]

  • European Patent Office. (2006, March 22). Sertraline hydrochloride polymorphs - EP 1637516 A1. [Link]

  • Darwish, I. A., et al. (n.d.). Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids. PMC. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ICH. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • PubMed. (n.d.). Stability of ranitidine hydrochloride at dilute concentration in intravenous infusion fluids at room temperature. [Link]

  • Canadian Journal of Hospital Pharmacy. (2018, March 7). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. [Link]

  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Geneesmiddeleninformatiebank. (2016, December 2). Public Assessment Report Scientific discussion Sertraline Accord 50 mg and 100 mg film-coated tablets (sertraline hydrochloride). [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sharp Services. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. (n.d.). The Formulation and Stability of Ranitidine Hydrochloride in Aqueous Solutions. [Link]

  • Google Patents. (n.d.).
  • Colorcon. (n.d.). Stability Improvement of a Moisture-Sensitive Drug, Ranitidine HCl, with the Inclusion of a Partially Pregelatinized Starch. [Link]

  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Pak-Euro Journal of Medical and Life Sciences. (n.d.). Optimization of ranitidine hydrochloride based on stability performance in directly compressible immediate and sustained release. [Link]

  • Pharmacentral. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. [Link]

Sources

Spectroscopic comparison of 2- and 4- substituted thiazole acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary: The Structural Imperative

In medicinal chemistry, the thiazole ring is a privileged scaffold, appearing in potent therapeutics like ritonavir (antiretroviral) and dasatinib (antineoplastic). When derivatizing this ring with an acetic acid moiety—a common bioisostere for aspartic/glutamic acid side chains—the regiochemistry (2- vs. 4-position) drastically alters the electronic landscape, metabolic stability, and binding affinity.

This guide provides a definitive spectroscopic comparison between thiazole-2-acetic acid and thiazole-4-acetic acid .[1] We move beyond basic characterization to explore the causal links between heteroatom placement and spectral signatures, enabling rapid and unambiguous identification.

Molecular Architecture & Electronic Context

To interpret the spectra, one must first understand the electronic environment:

  • Thiazole-2-acetic acid: The substituent is flanked by both the Sulfur (S1) and Nitrogen (N3) atoms.[1] This position (C2) is the most electron-deficient on the ring, making the attached methylene protons highly acidic and sensitive to exchange.

  • Thiazole-4-acetic acid: The substituent is located between the Nitrogen (N3) and the C5 carbon. The C2 position remains unsubstituted, retaining the highly diagnostic C2-proton.

Spectroscopic Profiling: The Comparative Data
3.1 Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the most powerful tool for distinguishing these isomers. The presence or absence of the highly deshielded C2-proton is the primary differentiator.

Table 1: Comparative 1H and 13C NMR Signatures (DMSO-d6)

FeatureThiazole-2-acetic acidThiazole-4-acetic acidMechanistic Insight
Ring Proton (C2-H) Absent (Substituted)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

8.9 – 9.2 ppm (s)
The C2-H is flanked by two electronegative heteroatoms (N, S), causing extreme deshielding. Its presence confirms the 4-isomer.[1]
Ring Proton (C4-H) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

7.6 – 7.9 ppm (d)
Absent (Substituted)C4 is less deshielded than C2 but more than C5.
Ring Proton (C5-H) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

7.5 – 7.7 ppm (d)

7.4 – 7.6 ppm (s/d)
C5 is the most electron-rich position; shifts are similar in both, but coupling patterns differ (

vs

).
Methylene (

)

4.0 – 4.2 ppm (s)

3.6 – 3.8 ppm (s)
The C2-methylene is more deshielded due to the combined inductive effect of adjacent N and S.
13C C2 Signal

160 – 165 ppm (Quaternary)

152 – 155 ppm (CH)
Substitution at C2 pushes the shift downfield compared to the unsubstituted C-H.
13C Carbonyl

170 – 172 ppm

171 – 173 ppm
Minimal difference; typical carboxylic acid range.

Analyst Note: In the 2-isomer, look for a doublet-doublet coupling (


) between H4 and H5 if resolution allows. In the 4-isomer, the coupling between H2 and H5 is often smaller (

) or unresolved, appearing as broad singlets.
3.2 Infrared Spectroscopy (IR)

While less specific than NMR, IR reveals subtle electronic effects on the carbonyl bond.

  • Carbonyl Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Both isomers show strong bands at 1700–1730 cm⁻¹. However, the 2-isomer  often exhibits a slightly higher frequency shift (+5–10 cm⁻¹) due to the electron-withdrawing nature of the C2 position reducing back-bonding to the carbonyl.
    
  • Ring Vibrations:

    • 4-isomer: Distinct C=N stretch often visible ~1550 cm⁻¹.[1]

    • 2-isomer: The substitution at C2 alters the ring breathing modes, often splitting bands in the 1450–1500 cm⁻¹ region.

3.3 Mass Spectrometry (MS) Fragmentation

The fragmentation pathways under Electron Ionization (EI) or ESI-MS/MS provide structural confirmation.[1]

  • Common Pathway: Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (M-44) is the primary step for both.
    
  • Differentiating Pathway:

    • 2-isomer: Often undergoes cleavage of the C2-sidechain bond followed by ring fragmentation yielding characteristic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       58 (NCS) or 
      
      
      
      85 (thiazole ring).
    • 4-isomer: Retro-Diels-Alder (RDA) fragmentation is more prevalent, often yielding fragments related to thioformamide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) if the C2 is unsubstituted.
      
Experimental Protocols
4.1 Synthesis for Standards Generation

To rigorously verify these spectral differences, one must synthesize high-purity standards.[1] Commercial samples often contain regioisomeric impurities.[1]

Protocol A: Synthesis of Thiazole-4-acetic acid (Hantzsch Method)

  • Principle: Condensation of a thioamide with an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -haloketo ester.
    
  • Reactants: Dissolve Thioformamide (1.0 eq) and Ethyl 4-chloroacetoacetate (1.0 eq) in absolute ethanol.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (formation of fluorescent spot).[1]

  • Workup: Cool to precipitate the ethyl ester hydrochloride. Filter and neutralize with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Hydrolysis: Treat the ester with 1M NaOH (2 eq) at 50°C for 1 hour. Acidify with HCl to pH 3 to precipitate the free acid.

  • Purification: Recrystallize from water/ethanol.

Protocol B: Synthesis of Thiazole-2-acetic acid (Lithiation Route)

  • Principle: C2-selective lithiation due to the acidity of the C2-proton.[1]

  • Reactants: Dissolve unsubstituted Thiazole (1.0 eq) in dry THF under Argon at -78°C.

  • Lithiation: Add n-Butyllithium (1.1 eq) dropwise.[1] Stir for 30 min. The solution turns dark (formation of 2-lithiothiazole).[1]

  • Alkylation: Add ethyl bromoacetate (or react with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for direct acid, followed by homologation steps if strictly acetic acid is desired; Note: Direct C2-lithiation followed by reaction with ethylene oxide then oxidation is a common alternative for acetic acid chains).
    
  • Quench: Add saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.
    
4.2 NMR Sample Preparation (Self-Validating Protocol)
  • Solvent: Use DMSO-d6. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is often poor for zwitterionic amino-acid-like thiazoles.
    
  • Concentration: 10 mg in 0.6 mL.

  • Validation: Add a trace of TFA (Trifluoroacetic acid).[1]

    • Why? Thiazole nitrogens can hydrogen bond with the carboxylic acid proton, causing peak broadening. TFA protonates the nitrogen, sharpening the ring proton signals and removing ambiguity in coupling constants.

Visualization of Workflows
5.1 Analytical Decision Tree

This logic flow ensures correct identification of the isomer from crude spectral data.

ThiazoleID Start Unknown Thiazole Acetic Acid Sample NMR Acquire 1H NMR (DMSO-d6) Start->NMR CheckH2 Is there a singlet at 8.9 - 9.2 ppm? NMR->CheckH2 Isomer4 High Probability: Thiazole-4-acetic acid CheckH2->Isomer4 Yes (C2-H present) Isomer2 High Probability: Thiazole-2-acetic acid CheckH2->Isomer2 No (C2 substituted) Confirm4 Confirm: Check C5-H (7.4 ppm) and CH2 (3.7 ppm) Isomer4->Confirm4 Confirm2 Confirm: Check H4/H5 coupling and CH2 (4.1 ppm) Isomer2->Confirm2

Caption: Analytical decision tree for distinguishing thiazole regioisomers using 1H NMR marker signals.

5.2 Fragmentation Pathways (Mass Spec)

MS_Frag Parent4 4-Thiazoleacetic Acid (m/z ~143) Frag1 Decarboxylation [M - CO2] Parent4->Frag1 -44 Da Frag2 RDA Cleavage (Retro-Diels-Alder) Parent4->Frag2 Ion1 m/z ~99 (Methylthiazole ion) Frag1->Ion1 Ion2 m/z ~60 (Thioformamide-like) Frag2->Ion2

Caption: Simplified fragmentation pathway for 4-thiazoleacetic acid showing characteristic decarboxylation and RDA cleavage.

References
  • Structural Elucidation of Thiazoles

    • Source: Echemi. "2-Amino-4-thiazoleacetic acid Chemical Properties".[1][2]

  • NMR Shift Data & Solvent Effects

    • Source: University of Illinois. "1H and 13C NMR Chemical Shifts of Common Solvents".
    • URL:[Link]

  • Thiazole Synthesis (Hantzsch Method)

    • Source: ChemicalBook.[1][3] "Synthesis and properties of 2-Aminothiazole-4-acetic acid".

  • General Thiazole Spectroscopy

    • Source: Sigma-Aldrich. "2-Amino-4-thiazoleacetic acid Product Specification".[1]

  • pKa and Physical Properties

    • Source: PubChem.[1][4] "Compound Summary: (2-Amino-1,3-thiazol-4-yl)acetic acid".

    • URL:[Link][1]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Methylthiazol-2-yl)acetic Acid: A Comparative Analysis and Benchmarking Against Literature Precedents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-(4-Methylthiazol-2-yl)acetic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth technical analysis of its synthesis, benchmarking a proposed high-yield method against established literature precedents for structurally related compounds. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Introduction to 2-(4-Methylthiazol-2-yl)acetic Acid: Significance and Synthetic Challenges

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The 4-methylthiazole-2-acetic acid framework, in particular, serves as a crucial component for constructing molecules with diverse biological activities, including anti-inflammatory and anticancer properties. The primary synthetic challenge lies in the efficient and regioselective construction of the substituted thiazole ring, followed by the introduction or unmasking of the acetic acid side chain. A thorough understanding of the reaction mechanisms and optimization of process parameters are critical to achieving high purity and yield, thereby reducing downstream purification efforts and overall cost.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-(substituted-thiazol-2-yl)acetic acids can be approached through several strategic pathways. The most prominent and versatile of these is the Hantzsch thiazole synthesis, a classic condensation reaction that forms the thiazole ring in a single step.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch synthesis typically involves the reaction of an α-haloketone or a related species with a thioamide. For our target molecule, this translates to the condensation of a suitable four-carbon α-halo-β-ketoester with a source of the thioacetamide moiety. This method is widely favored for its reliability and generally high yields.[1][2][3][4][5]

A one-pot synthesis of structurally related ethyl 2-substituted-4-methylthiazole-5-carboxylates has been reported with yields as high as 72%.[6][7] This precedent strongly supports the feasibility of a Hantzsch-type approach for our target molecule. Another relevant example is the two-step synthesis of 4-methylthiazole, where the initial Hantzsch condensation to form 2-amino-4-methylthiazole proceeds with a yield of 70-75%.[2]

Based on these literature precedents, a highly plausible and efficient route to 2-(4-Methylthiazol-2-yl)acetic acid involves a two-step sequence:

  • Hantzsch condensation of ethyl 4-chloroacetoacetate with thioacetamide to yield ethyl 2-(4-methylthiazol-2-yl)acetate.

  • Hydrolysis of the resulting ester to the final carboxylic acid product.

This approach is advantageous due to the commercial availability and relatively low cost of the starting materials. The reaction conditions for Hantzsch syntheses are generally mild, and the purification of the intermediate ester is often straightforward.

Benchmarked Synthesis Protocol

Part 1: Synthesis of Ethyl 2-(4-Methylthiazol-2-yl)acetate

This step utilizes the Hantzsch thiazole synthesis. The causality behind the choice of reagents and conditions is to favor the desired cyclization and minimize side reactions. Ethanol is selected as a solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction. The reaction is typically carried out under reflux to ensure a sufficient reaction rate.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioacetamide (7.51 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture until the thioacetamide is completely dissolved.

  • To this solution, add ethyl 4-chloroacetoacetate (16.46 g, 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-methylthiazol-2-yl)acetate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ester.

Expected Yield: Based on analogous Hantzsch syntheses of substituted thiazoles, a yield of 70-80% is anticipated for this step.[2][6][7]

Part 2: Hydrolysis of Ethyl 2-(4-Methylthiazol-2-yl)acetate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Basic hydrolysis using sodium hydroxide is a standard and effective method for this transformation. The reaction is typically performed in a mixture of ethanol and water to ensure the solubility of the ester.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve the purified ethyl 2-(4-methylthiazol-2-yl)acetate (0.07 mol, assuming an 70% yield from the previous step) in ethanol (70 mL).

  • Add a 2M aqueous solution of sodium hydroxide (70 mL, 0.14 mol).

  • Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

  • A precipitate of 2-(4-methylthiazol-2-yl)acetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: Ester hydrolysis reactions of this type typically proceed in high yields, often exceeding 90% .

Data Presentation

StepReactionKey ReagentsProductExpected Yield (%)
1Hantzsch Thiazole SynthesisThioacetamide, Ethyl 4-chloroacetoacetateEthyl 2-(4-methylthiazol-2-yl)acetate70 - 80
2Ester HydrolysisEthyl 2-(4-methylthiazol-2-yl)acetate, NaOH2-(4-Methylthiazol-2-yl)acetic acid>90
Overall Two-Step Synthesis 2-(4-Methylthiazol-2-yl)acetic acid 63 - 72

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis Start1 Thioacetamide + Ethyl 4-chloroacetoacetate Reaction1 Reflux in Ethanol Start1->Reaction1 Product1 Ethyl 2-(4-methylthiazol-2-yl)acetate Reaction1->Product1 Start2 Ethyl 2-(4-methylthiazol-2-yl)acetate Product1->Start2 Purification Reaction2 NaOH (aq), Ethanol Start2->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Product2 2-(4-Methylthiazol-2-yl)acetic acid Acidification->Product2

Caption: Proposed two-step synthesis of 2-(4-Methylthiazol-2-yl)acetic acid.

Characterization

The final product, 2-(4-Methylthiazol-2-yl)acetic acid, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the methyl group on the thiazole ring, a singlet for the methylene protons of the acetic acid group, a singlet for the proton on the thiazole ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances corresponding to the methyl carbon, methylene carbon, carboxylic carbon, and the carbons of the thiazole ring are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

  • Infrared Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations would be expected.

Conclusion

This guide presents a robust and high-yielding synthetic strategy for 2-(4-Methylthiazol-2-yl)acetic acid, benchmarked against reliable literature for analogous compounds. The proposed two-step method, commencing with a Hantzsch thiazole synthesis followed by ester hydrolysis, offers a practical and efficient route for researchers in drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed protocol, scientists can confidently synthesize this valuable intermediate for their research endeavors.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1670-1677. [Link]

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1670-1677. [Link]

  • Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 148. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Journal of Chemical and Pharmaceutical Research, 5(12), 1165-1168. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Anti-Thiazole Antibodies with Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Unintended Interactions

In the landscape of drug development and diagnostics, the specificity of an antibody is paramount. An antibody raised against a specific target, such as a thiazole-containing therapeutic, should ideally bind only to that target. However, the phenomenon of antibody cross-reactivity—where an antibody binds to structurally similar, yet unintended, molecules—presents a significant challenge.[1][2] This guide focuses on a specific and critical interaction: the potential cross-reactivity of anti-thiazole antibodies with common acetic acid derivatives.

Thiazole rings are prevalent scaffolds in many pharmaceuticals, while acetic acid derivatives are ubiquitous, found in various excipients, metabolites, and other co-administered drugs.[3][4] An unforeseen cross-reactivity could lead to a range of complications, from inaccurate measurements in immunoassays to potential safety and efficacy issues in therapeutic applications.[2][5] Therefore, rigorous and reliable assessment of this potential interaction is not merely a quality control step but a foundational component of preclinical safety and efficacy evaluation.[6]

This guide provides a comparative analysis of key immunoassays for detecting and quantifying this cross-reactivity, grounded in the principles of molecular interaction and supported by detailed, field-tested protocols. We will explore the "why" behind experimental choices, empowering researchers to design robust, self-validating systems for characterizing antibody specificity.

Part 1: The Molecular Basis for Cross-Reactivity

The potential for cross-reactivity between an anti-thiazole antibody and an acetic acid derivative is rooted in the concept of molecular mimicry .[7] An antibody recognizes a specific three-dimensional shape and charge distribution on its target antigen, known as an epitope. If a different molecule presents an epitope that is sufficiently similar in structure, it can also be recognized by the antibody, leading to a cross-reactive event.[7]

While the overall structures of a thiazole-containing molecule and an acetic acid derivative are different, specific sub-structures can share conformational and electronic similarities. The carboxyl group (-COOH) of acetic acid and the arrangement of heteroatoms (sulfur and nitrogen) in the thiazole ring can create regions of similar charge density and hydrogen-bonding potential that may be recognized by the same antibody binding site (paratope).

Competitive_ELISA_Workflow cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Plate Incubation cluster_3 Step 4: Detection cluster_4 Step 5: Analysis A Coat 96-well plate with Thiazole-BSA conjugate. Wash and Block. C Add antibody/derivative mixture to the coated plate. Incubate and Wash. A->C B Pre-incubate constant concentration of Anti-Thiazole Antibody with serial dilutions of Acetic Acid Derivative. B->C D Add HRP-conjugated secondary antibody. Incubate and Wash. C->D E Add TMB Substrate. Incubate for color development. D->E F Add Stop Solution. E->F G Read absorbance at 450 nm. Plot signal vs. log[concentration]. Calculate IC50. F->G

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA
  • Antigen Coating:

    • Dilute a thiazole-carrier protein (e.g., BSA) conjugate to 2-5 µg/mL in a coating buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate. [8] * Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). [9] * Causality Check: Covalent attachment of the target antigen to the plate is the foundation of the assay. Overnight incubation at 4°C ensures efficient and stable coating.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

    • Expert Insight: Blocking is a critical step to prevent non-specific binding of antibodies to the plastic surface, which would otherwise cause high background signal. [9]The choice of blocking agent should be optimized for your specific antibody.

  • Competition Reaction:

    • In a separate "dilution" plate, perform serial dilutions of your test acetic acid derivatives in Assay Buffer (e.g., 1% BSA in PBST). Include a zero-competitor control.

    • Add a constant, pre-determined concentration of the anti-thiazole primary antibody to each well of the dilution plate. The chosen antibody concentration should be one that gives a signal in the upper third of the linear range of your standard curve (typically the EC80-EC90).

    • Incubate this mixture for at least 1 hour at room temperature to allow the antibody and potential cross-reactant to reach binding equilibrium.

  • Plate Incubation:

    • Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the corresponding wells of the blocked, antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Dilute an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG) in Assay Buffer according to manufacturer's recommendations.

    • Add 100 µL to each well and incubate for 1 hour at room temperature. [8] * Wash the plate 5 times with Wash Buffer.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well and incubate in the dark. Monitor for color development (typically 5-20 minutes).

    • Add 50 µL of Stop Solution (e.g., 1M H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the competitor concentration.

    • Use a four-parameter logistic (4PL) curve fit to determine the IC50 value, which is the concentration of the acetic acid derivative required to inhibit 50% of the antibody binding to the plate.

    • Cross-reactivity can be expressed as a percentage:

      • % Cross-Reactivity = (IC50 of Thiazole Compound / IC50 of Acetic Acid Derivative) x 100

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures molecular interactions in real-time. [10][11]For cross-reactivity studies, it offers unparalleled insight into not just if a binding event occurs, but how it occurs—revealing the kinetics (association and dissociation rates) and affinity of the interaction. This level of detail is crucial for distinguishing between a weak, non-specific interaction and a true, low-affinity cross-reactive binding.

SPR_Workflow cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Primary Binding cluster_2 Step 3: Cross-Reactivity Test cluster_3 Step 4: Analysis A Immobilize Thiazole-BSA conjugate onto a sensor chip (e.g., via Amine Coupling). B Inject serial dilutions of Anti-Thiazole Antibody to determine kinetics (ka, kd) and affinity (KD) of the primary interaction. A->B C Pre-incubate a fixed concentration of antibody with serial dilutions of the Acetic Acid Derivative. B->C D Inject the mixture over the sensor surface. Measure the residual binding response. C->D E Compare sensorgrams. Determine affinity (KD) of the cross-reactive interaction or IC50 from the competition curve. D->E

Caption: Workflow for an SPR-based cross-reactivity assessment.

Detailed Experimental Protocol: SPR
  • Surface Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the thiazole-carrier protein conjugate to the surface by injecting it at a low concentration (e.g., 10-20 µg/mL) in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.5). Aim for a low immobilization density (e.g., 200-500 RU) to minimize mass transport limitations.

    • Deactivate any remaining active esters using ethanolamine.

    • Causality Check: Covalent immobilization of the ligand (the thiazole conjugate) is essential for stable and repeatable measurements. The pH of the coupling buffer is chosen to be below the pI of the protein to promote electrostatic pre-concentration at the surface.

  • Primary Interaction Analysis:

    • Prepare serial dilutions of the anti-thiazole antibody (the analyte) in running buffer (e.g., HBS-EP+).

    • Perform a kinetic analysis by injecting the antibody dilutions over the sensor surface, from lowest to highest concentration. Each cycle consists of an association phase (injection of analyte) and a dissociation phase (flow of running buffer).

    • Regenerate the surface between cycles using a low pH buffer (e.g., Glycine-HCl, pH 1.5) to remove the bound antibody.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Trustworthiness: This step validates the primary antibody-antigen interaction and provides the benchmark affinity against which cross-reactivity will be compared.

  • Cross-Reactivity Assessment (In-Solution Affinity/Competition):

    • Determine a fixed concentration of the anti-thiazole antibody to use (typically around the KD value of the primary interaction).

    • Prepare a series of samples containing this fixed antibody concentration mixed with a serial dilution of the acetic acid derivative. Allow these mixtures to equilibrate for >1 hour.

    • Inject each mixture over the immobilized thiazole-conjugate surface.

    • The measured response (RU) will be proportional to the amount of "free" antibody that was not bound by the acetic acid derivative in solution.

    • Regenerate the surface between each injection.

  • Data Analysis:

    • Plot the equilibrium response (Req) against the concentration of the acetic acid derivative.

    • Fit the data to a competition model to determine the in-solution affinity (KD) of the antibody for the acetic acid derivative.

    • Alternatively, calculate the IC50 from the resulting inhibition curve. A lower KD or IC50 value indicates a stronger cross-reactive binding.

Conclusion

Assessing the cross-reactivity of anti-thiazole antibodies with acetic acid derivatives is a critical step in ensuring the specificity and safety of biotherapeutics and the accuracy of diagnostic assays. While competitive ELISA offers a high-throughput, cost-effective method for initial screening, Surface Plasmon Resonance provides invaluable, in-depth kinetic and affinity data that is essential for a full mechanistic understanding of any observed off-target binding. [10][12] The choice of methodology should be guided by the specific question at hand. For large-scale screening of many potential cross-reactants, ELISA is the logical starting point. For detailed characterization of a known cross-reactant or for lead optimization to eliminate off-target binding, the quantitative and real-time data from SPR is indispensable. By employing these techniques with robust, well-validated protocols, researchers can confidently characterize the specificity of their antibodies and make informed decisions in the development pipeline.

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Google Cloud.
  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.).
  • Technical Guide for ELISA - Protocols. (n.d.). SeraCare.
  • Target Binding Characteriz
  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments.
  • ELISA Guide; Part 2: The ELISA Protocol. (2023). Jackson ImmunoResearch.
  • How to Detect and Solve Immunoassay Interference. (2015). AACC.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies.
  • ELISA Procedures. (n.d.). Sigma-Aldrich.
  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut L
  • Antibody Cross-Reactivity in Auto-Immune Diseases. (n.d.). MDPI.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2013). PubMed.
  • An Introduction to Surface Plasmon Resonance. (n.d.). Jackson ImmunoResearch.
  • Physiological Considerations for Modeling in vivo Antibody-Target Interactions. (2022). Frontiers.
  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021). Cumhuriyet Science Journal.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on tre
  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025). IPHASE Biosciences.

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Evaluating 2-(4-Methylthiazol-2-yl)acetic Acid as a Negative Control in PPAR Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of nuclear receptor research, particularly concerning the Peroxisome Proliferator-Activated Receptors (PPARs), the use of well-characterized and reliable controls is paramount to the integrity and reproducibility of experimental data. This guide provides an in-depth evaluation of 2-(4-Methylthiazol-2-yl)acetic acid as a potential negative control in PPAR assays. We will objectively compare its theoretical suitability with established negative controls and provide a comprehensive experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of PPARs and related metabolic pathways.

The Critical Role of Negative Controls in PPAR Assays

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cellular differentiation, and inflammation. The three main isoforms, PPARα, PPARγ, and PPARδ/β, are key therapeutic targets for a range of metabolic disorders.

Given the promiscuous nature of some small molecules and the potential for off-target effects, the inclusion of a robust negative control is non-negotiable in any PPAR assay. An ideal negative control should be structurally similar to the test compounds, yet devoid of any agonist or antagonist activity on the PPAR isoforms. Its primary role is to establish a baseline and ensure that any observed effects from the test compounds are due to specific interactions with the PPARs and not a result of non-specific assay interference.

2-(4-Methylthiazol-2-yl)acetic Acid: A Candidate for a Negative Control?

2-(4-Methylthiazol-2-yl)acetic acid is a heterocyclic compound containing a thiazole ring, a common scaffold in many biologically active molecules. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer effects. For instance, a study on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives demonstrated their activity as cyclooxygenase inhibitors[1]. This inherent biological activity within the thiazole class of compounds necessitates a thorough evaluation before one of its members can be confidently employed as a negative control in sensitive assays like those for PPARs.

To date, there is a lack of published data directly assessing the activity of 2-(4-Methylthiazol-2-yl)acetic acid on any of the PPAR isoforms. Therefore, its suitability as a negative control remains to be experimentally validated.

Established Negative Controls for PPAR Assays: A Benchmark for Comparison

To provide a framework for the evaluation of 2-(4-Methylthiazol-2-yl)acetic acid, it is essential to consider the characteristics of well-established negative controls used in the field.

CompoundTarget PPAR IsoformMechanism of ActionKey Considerations
GW9662 PPARγIrreversible AntagonistHighly potent and selective for PPARγ. Often used to confirm that an observed effect is mediated through PPARγ activation.
MK-886 PPARαAntagonistAlso an inhibitor of 5-lipoxygenase-activating protein (FLAP), which could lead to confounding effects in certain cellular contexts.

These compounds are invaluable tools for dissecting PPAR signaling pathways. However, the ideal negative control for a screening campaign might be a compound that is completely inert, rather than a potent antagonist, to avoid any potential for inverse agonism or other unexpected biological effects.

Proposed Experimental Workflow for the Evaluation of 2-(4-Methylthiazol-2-yl)acetic Acid

To rigorously assess the suitability of 2-(4-Methylthiazol-2-yl)acetic acid as a negative control, a systematic experimental approach is required. The following workflow outlines the key assays and expected outcomes.

G cluster_0 Phase 1: In Vitro PPAR Transactivation Assays cluster_1 Phase 2: In Vitro PPAR Antagonist Assays cluster_2 Phase 3: Cytotoxicity and Off-Target Effect Assessment A Prepare cell lines stably expressing a luciferase reporter gene under the control of a PPAR-responsive element (PPRE) for each isoform (α, γ, δ/β). B Treat cells with a dose-response of 2-(4-Methylthiazol-2-yl)acetic acid. A->B C Include positive controls (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ/β) and a vehicle control (e.g., DMSO). B->C D Measure luciferase activity to quantify PPAR activation. C->D E Expected Outcome: No significant change in luciferase activity compared to the vehicle control across all concentrations of 2-(4-Methylthiazol-2-yl)acetic acid. D->E Phase1_out Confirmation of Inertness E->Phase1_out F Co-treat cells with a known PPAR agonist and a dose-response of 2-(4-Methylthiazol-2-yl)acetic acid. G Include a known antagonist as a positive control for inhibition (e.g., GW9662 for PPARγ, MK-886 for PPARα). F->G H Measure luciferase activity. G->H I Expected Outcome: No significant inhibition of agonist-induced luciferase activity by 2-(4-Methylthiazol-2-yl)acetic acid. H->I I->Phase1_out J Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to rule out cytotoxicity at the tested concentrations. K Consider screening against a panel of other nuclear receptors or common off-targets to assess specificity. J->K L Expected Outcome: No significant cytotoxicity or off-target activity at concentrations used in the PPAR assays. K->L L->Phase1_out

Figure 1: Proposed experimental workflow for validating 2-(4-Methylthiazol-2-yl)acetic acid as a negative control.

Detailed Experimental Protocols

PPAR Transactivation Assay (Example for PPARγ)

  • Cell Culture: Maintain a stable cell line (e.g., HEK293T) co-transfected with a full-length human PPARγ expression vector and a PPRE-driven luciferase reporter vector.

  • Compound Preparation: Prepare a stock solution of 2-(4-Methylthiazol-2-yl)acetic acid in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve the desired final concentrations.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Remove the growth medium and replace it with a serum-free medium containing the vehicle control, a positive control (e.g., 1 µM Rosiglitazone), or varying concentrations of 2-(4-Methylthiazol-2-yl)acetic acid.

    • Incubate for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Compare the activity of the test compound to the vehicle control.

Data Presentation and Interpretation

The results of these validation studies should be summarized in a clear and concise manner.

Table 1: Hypothetical Data Summary for PPAR Transactivation Assays

CompoundPPARα Activity (Fold Change vs. Vehicle)PPARγ Activity (Fold Change vs. Vehicle)PPARδ/β Activity (Fold Change vs. Vehicle)
Vehicle (DMSO)1.01.01.0
2-(4-Methylthiazol-2-yl)acetic acid (10 µM) ~1.0 ~1.0 ~1.0
Positive Control (e.g., Rosiglitazone for PPARγ)->10-

Table 2: Hypothetical Data Summary for PPAR Antagonist Assays (PPARγ)

TreatmentLuciferase Activity (% of Agonist Alone)
Rosiglitazone (1 µM)100%
Rosiglitazone (1 µM) + 2-(4-Methylthiazol-2-yl)acetic acid (10 µM) ~100%
Rosiglitazone (1 µM) + GW9662 (1 µM)<10%

A successful validation would show that 2-(4-Methylthiazol-2-yl)acetic acid does not induce or inhibit PPAR activity at concentrations where it is not cytotoxic.

The PPAR Signaling Pathway and the Role of Controls

PPAR_Pathway cluster_ligands cluster_cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Rosiglitazone) PPAR_RXR_inactive PPAR-RXR Heterodimer (Inactive) Agonist->PPAR_RXR_inactive Binds and Activates Antagonist PPAR Antagonist (e.g., GW9662) Antagonist->PPAR_RXR_inactive Binds and Blocks Activation Negative_Control Ideal Negative Control (e.g., 2-(4-Methylthiazol-2-yl)acetic acid - if validated) Negative_Control->PPAR_RXR_inactive No Interaction PPAR_RXR_active PPAR-RXR Heterodimer (Active) PPAR_RXR_inactive->PPAR_RXR_active Translocates to Nucleus PPRE PPRE (DNA) PPAR_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Figure 2: Simplified PPAR signaling pathway illustrating the points of action for agonists, antagonists, and an ideal negative control.

Conclusion and Recommendations

While 2-(4-Methylthiazol-2-yl)acetic acid presents a structurally interesting candidate for a negative control in PPAR assays, its use without thorough validation is not recommended. The potential for inherent biological activity, as suggested by studies on similar thiazole-containing compounds, underscores the necessity of the experimental workflow outlined in this guide.

For researchers seeking a readily available and validated negative control, established antagonists such as GW9662 for PPARγ remain the gold standard. However, for high-throughput screening campaigns where a truly inert compound is desired, the investment in validating a novel negative control like 2-(4-Methylthiazol-2-yl)acetic acid could be highly beneficial. The protocols and principles detailed herein provide a robust framework for such a validation effort, ensuring the generation of high-quality, reliable data in the pursuit of novel PPAR modulators.

References

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(4-Methylthiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the community. The proper management and disposal of chemical waste are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Methylthiazol-2-yl)acetic acid, moving beyond mere procedure to explain the critical reasoning behind each action.

Our approach is grounded in the core principles of laboratory safety: hazard identification, risk mitigation, and regulatory compliance. Every chemical, no matter how small the quantity, must be treated as potentially hazardous unless confirmed otherwise by a qualified professional.[1] This guide will equip you with the necessary information to handle and dispose of 2-(4-Methylthiazol-2-yl)acetic acid with confidence and precision.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is essential. While specific toxicity data for 2-(4-Methylthiazol-2-yl)acetic acid is not extensively documented in readily available safety data sheets, its chemical structure—containing a thiazole ring and a carboxylic acid group—suggests certain potential hazards. Thiazole derivatives can possess biological activity, and carboxylic acids are typically acidic and can be irritants.

Upon thermal decomposition, this compound may release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment and in a well-ventilated area.

Key Actions:

  • Consult the Safety Data Sheet (SDS): Always locate and thoroughly read the SDS for 2-(4-Methylthiazol-2-yl)acetic acid before use. This document contains vital information on hazards, handling, storage, and emergency procedures.

  • Assume Potential Irritation: Treat the compound as a potential skin and eye irritant.[3]

  • Work in a Ventilated Area: To avoid inhalation of any potential dust or vapors, always handle the compound in a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable. It provides a critical barrier between you and the chemical, minimizing the risk of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or glassesProtects eyes from splashes or airborne particles. Standard safety glasses may not provide adequate protection from splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents direct skin contact. Always inspect gloves for tears or holes before use.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a fume hood.If significant dust is generated, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol

The disposal of 2-(4-Methylthiazol-2-yl)acetic acid must adhere to the principle of waste segregation to prevent dangerous chemical reactions.[4][5][6] Do not mix this waste with incompatible materials.

Step 1: Waste Classification

  • Classify 2-(4-Methylthiazol-2-yl)acetic acid waste as a hazardous chemical waste .[1][6] Due to its acidic nature, it would fall under the category of acidic organic waste.

Step 2: Container Selection

  • Choose a waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[1]

  • The container must be chemically compatible with the acidic waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic waste.[7]

Step 3: Labeling the Waste Container

  • Proper labeling is a critical regulatory requirement and ensures the safety of everyone who handles the waste.[4][8][9]

  • As soon as you begin accumulating waste in the container, affix a "Hazardous Waste" label.[1][8]

  • The label must include:

    • The full chemical name: "2-(4-Methylthiazol-2-yl)acetic acid" (no abbreviations).[8]

    • The concentration or quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[8]

    • The name and contact information of the principal investigator or laboratory supervisor.[8]

    • The appropriate hazard pictograms (e.g., irritant).[8]

Step 4: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be near the point of generation and under the supervision of laboratory personnel.[7]

  • Ensure the container is kept closed at all times, except when adding waste.[1][6]

  • Store the waste container in a well-ventilated area, such as a fume hood, away from heat sources or direct sunlight.[4]

  • Use secondary containment, such as a chemical-resistant tray or tub, to prevent the spread of material in case of a spill.[1][6]

  • Crucially, segregate this acidic organic waste from bases, strong oxidizing agents, and other incompatible chemical waste streams to prevent violent reactions. [5][6]

Step 5: Arranging for Disposal

  • Do not dispose of 2-(4-Methylthiazol-2-yl)acetic acid down the drain or in the regular trash.[8] This is a violation of environmental regulations and can have serious consequences.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[8] Follow their specific procedures for waste collection.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(4-Methylthiazol-2-yl)acetic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Identify Waste: 2-(4-Methylthiazol-2-yl)acetic acid sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe classify Classify as Hazardous: Acidic Organic Waste ppe->classify container Select Compatible Waste Container (e.g., HDPE) classify->container labeling Label Container: 'Hazardous Waste' & Full Chemical Name container->labeling storage Store in Designated SAA with Secondary Containment labeling->storage segregate Segregate from Incompatible Wastes (e.g., Bases) storage->segregate closed Keep Container Closed storage->closed ehs Contact EHS for Waste Pickup end Proper Disposal by Licensed Facility ehs->end

Caption: Disposal workflow for 2-(4-Methylthiazol-2-yl)acetic acid.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop up the absorbed material and place it into your labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the door to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-(4-Methylthiazol-2-yl)acetic acid is a straightforward process when guided by the principles of chemical safety and regulatory compliance. By understanding the "why" behind each step—from hazard identification and PPE selection to waste segregation and final disposal—we not only protect ourselves and the environment but also foster a robust culture of safety within our research community. Always remember that your institution's Environmental Health and Safety office is your most valuable resource for guidance on chemical waste management.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 15, 2026, from [Link]

  • Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. (n.d.). Environmental Protection Department, Hong Kong. Retrieved February 15, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 15, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 15, 2026, from [Link]

  • Medical Laboratory Waste Management: Classification, Segregation. (2025, January 22). CrelioHealth Blog. Retrieved February 15, 2026, from [Link]

  • Classification of Wastes and Their Disposal. (n.d.). Middle East Technical University. Retrieved February 15, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 15, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Stony Brook University. Retrieved February 15, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet for 2-Acetyl Thiazole synthetic. (2025, January 25). Advanced Biotech. Retrieved February 15, 2026, from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Methylthiazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 637347-92-3 Formula: C₆H₇NO₂S Molecular Weight: 157.19 g/mol Signal Word: WARNING [1][2]

Executive Safety Summary

2-(4-Methylthiazol-2-yl)acetic acid is a specialized thiazole derivative used primarily as a building block in medicinal chemistry.[1][2] While specific toxicological data for this exact isomer is limited, its structural analogs (thiazole acetic acids) are universally classified as Irritants to the skin, eyes, and respiratory tract.

Critical Hazard Profile:

  • Skin/Eye Contact: Causes serious eye irritation (H319) and skin irritation (H315).

  • Inhalation: Dust may cause respiratory tract irritation (H335).

  • Sensitization: Thiazole rings can act as sensitizers; minimize repeated exposure.

Risk Assessment & Hazard Identification

Before handling, you must acknowledge the specific risks associated with this compound's physical state (solid powder) and chemical reactivity (acidic nature).

Hazard ClassGHS CodeHazard StatementOperational Implication
Eye Irritation H319 Causes serious eye irritation.[1][2]Zero-tolerance for eye exposure. Goggles required if dust is generated.
Skin Irritation H315 Causes skin irritation.[3][4]Direct contact can cause dermatitis. Double-gloving recommended for prolonged handling.[1]
STOT - SE H335 May cause respiratory irritation.Do not weigh on an open bench. Use a fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based PPE Selection model. Do not default to "standard" PPE; adapt based on the specific interaction.

A. Hand Protection (Glove Selection)[3][8][9]
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Justification: Nitrile provides excellent resistance to weak organic acids and incidental splashes from common organic solvents (DMSO, Methanol) used to dissolve this compound.

  • Breakthrough Time: >480 minutes (solid state); >60 minutes (dissolved in polar solvents).

  • Protocol: Inspect gloves for pinholes before use. Change immediately if contaminated.[4][5][6][7]

B. Eye & Face Protection[3][5][6][7][9][10][11]
  • Standard Handling: Safety Glasses with Side Shields (ANSI Z87.1 / EN 166).

  • Dust Generation/Large Scale: Chemical Splash Goggles . If weighing >1g of fine powder outside a hood (not recommended), goggles are mandatory to seal against airborne particulates.

C. Respiratory Protection[1][4][10][11][12]
  • Engineering Control (Primary): All weighing and transfer operations must occur inside a Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B) .

  • PPE (Secondary): If hood access is impossible, use a NIOSH N95 or P100 particulate respirator.

    • Note: Surgical masks offer NO protection against chemical vapors or fine particulates.

D. Body Protection[1][4][8][10][11]
  • Standard: Cotton-blend lab coat (buttoned to the neck) and long pants.

  • Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).

Visual Decision Workflows

Figure 1: PPE Selection Logic

This diagram guides you through selecting the correct PPE based on your specific experimental task.

PPE_Selection Start Task Analysis: Handling 2-(4-Methylthiazol-2-yl)acetic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved (Solution) State->Solution Weighing Weighing / Transfer Solid->Weighing Solvent Solvent Type? Solution->Solvent Hood Is Fume Hood Available? Weighing->Hood YesHood Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses (Work inside Hood) Hood->YesHood Yes NoHood Enhanced PPE: N95/P100 Respirator + Goggles + Nitrile Gloves Hood->NoHood No (High Risk) StandardSolvent Methanol/DMSO/Water Solvent->StandardSolvent AggressiveSolvent DCM / Chloroform Solvent->AggressiveSolvent StandardGloves Std. Nitrile Gloves (4 mil) StandardSolvent->StandardGloves HeavyGloves Double Nitrile or Laminate (Silver Shield) AggressiveSolvent->HeavyGloves

Caption: Decision matrix for selecting personal protective equipment based on physical state and engineering controls.

Operational Handling Protocol

Step 1: Storage
  • Condition: Store in a cool, dry place (2-8°C is recommended by suppliers like BLD Pharm).

  • Container: Keep container tightly sealed. The compound is an organic acid and may be hygroscopic.

  • Segregation: Store away from Strong Oxidizing Agents and Strong Bases .

Step 2: Weighing & Transfer[1][2][3]
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a "balance shield" or tare the vial inside the hood, add solid, and close the vial before removing.

  • Static Control: Use an anti-static gun or brush if the powder is "fly-away" to prevent dispersion.

  • Spill Prevention: Place the receiving vessel in a secondary container (e.g., a plastic weigh boat) to catch stray granules.

Step 3: Reaction Setup
  • Solubility: The compound is soluble in DMSO and Methanol. Add solvent slowly to the solid to prevent "puffing" of dust.

  • Incompatibility: Avoid mixing with strong oxidizers (e.g., permanganates, peroxides) as this may generate heat or fire.

Emergency Response & Disposal

A. Accidental Release (Spills)[3]
  • Evacuate: If a large amount (>10g) of dust is airborne, evacuate the immediate area.

  • PPE Up: Don N95 respirator, goggles, and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (to suppress dust).

  • Clean: Sweep up the damp material or use a HEPA vacuum. Do not dry sweep. [2]

  • Decontaminate: Wipe the surface with a 10% sodium bicarbonate solution (neutralizes the acid) followed by water.

B. Waste Disposal[3][5][12][13]
  • Classification: Hazardous Chemical Waste (Organic).

  • Method: Dissolve the material in a combustible solvent (e.g., acetone or ethanol) and dispose of it in the Organic Solvents/Non-Halogenated waste stream.

  • Destruction: Final disposal must be via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Sulfur oxides).

  • Prohibition: NEVER flush this compound down the sink.

References

  • BLD Pharm. (2024).[8] Safety Data Sheet: 2-(4-Methylthiazol-2-yl)acetic acid (CAS 637347-92-3).[1][2][9] Retrieved from

  • ChemicalBook. (2024). Product Information: 2-(4-Methylthiazol-2-yl)acetic acid.[1][2][9][10] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Thiazoleacetic Acid Derivatives: Safety & Hazards. (General Class Reference). Retrieved from

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 4-Thiazoleacetic acid derivatives (General Hazard Profile). Retrieved from

Sources

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